H-Asp(OEt)-OEt.HCl
Description
The exact mass of the compound L-Aspartic acid diethyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diethyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOXZAAREAYBQR-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-Asp(OEt)-OEt.HCl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Aspartic acid diethyl ester hydrochloride, commonly referred to as H-Asp(OEt)-OEt.HCl, is a pivotal derivative of the amino acid L-aspartic acid. Its strategic use of ethyl ester protecting groups on both the alpha and beta carboxylic acid functionalities makes it a valuable building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a particular focus on its role in peptide synthesis. Detailed experimental protocols for its synthesis and characterization are presented, alongside a structured summary of its key physicochemical data.
Chemical Structure and Identification
This compound is the hydrochloride salt of the diethyl ester of L-aspartic acid. The presence of the hydrochloride salt enhances the compound's stability and solubility in various solvents, facilitating its handling in a laboratory setting.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | diethyl (2S)-2-aminobutanedioate;hydrochloride[1] |
| Synonyms | L-Aspartic acid diethyl ester hydrochloride, H-Asp(OEt)-OEt HCl, Diethyl L-aspartate hydrochloride[1] |
| CAS Number | 16115-68-7[1] |
| Molecular Formula | C₈H₁₆ClNO₄ |
| Molecular Weight | 225.67 g/mol |
| SMILES | CCOC(=O)C--INVALID-LINK--N.Cl |
| InChI | InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its storage, handling, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white powder or crystalline solid. | |
| Melting Point | 105.0 to 109.0 °C | |
| Boiling Point | 259.5 °C at 760 mmHg | |
| Density | 1.102 g/cm³ | |
| Refractive Index | 1.45 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Storage | Store at 0-8 °C. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the Fischer esterification of L-aspartic acid in the presence of ethanol and hydrogen chloride.
Protocol:
-
Reaction Setup: Suspend L-aspartic acid (1.00 mole) in absolute ethanol (1.95 L) in a suitable reaction vessel equipped with a stirrer and a gas inlet.
-
Acidification: Bubble hydrogen chloride gas into the stirred suspension at room temperature for 2 hours. The L-aspartic acid will gradually dissolve as the esterification proceeds and the hydrochloride salt of the amino ester is formed.
-
Reaction Completion: Heat the resulting solution at reflux for 5 hours to ensure complete esterification.
-
Work-up: Cool the reaction mixture to room temperature and evaporate the solvent in vacuo.
-
Azeotropic Water Removal: Dissolve the residue in benzene (500 ml). Heat the solution to reflux and remove any water present using a Dean-Stark trap.
-
Crystallization: Concentrate the solution at reduced pressure to obtain an oil, which should slowly crystallize upon standing.
-
Purification: Suspend the solid in diethyl ether (1.3 L), collect the crystals by filtration, and wash with additional diethyl ether (800 ml).
-
Drying: Dry the purified product to yield L-aspartic acid diethyl ester hydrochloride.
Characterization Protocols
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The two ethyl groups will each exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-). The protons of the aspartic acid backbone, namely the α-proton (α-CH) and the two β-protons (β-CH₂), will appear as multiplets. The amine protons (-NH₃⁺) may appear as a broad singlet. The chemical shifts will be influenced by the electron-withdrawing effects of the ester groups and the protonated amine.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom. The carbonyl carbons of the two ester groups are expected to appear in the downfield region (around 170 ppm). The α-carbon and β-carbon of the aspartic acid backbone will have distinct chemical shifts. The methylene and methyl carbons of the two ethyl groups will also be clearly resolved.
IR spectroscopy can be used to identify the key functional groups in this compound.
-
Expected Absorptions:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium group (-NH₃⁺).
-
Strong absorption bands around 1740-1730 cm⁻¹ due to the C=O stretching vibrations of the two ester groups.
-
C-O stretching vibrations for the ester groups will appear in the 1300-1000 cm⁻¹ region.
-
N-H bending vibrations may be observed around 1600-1500 cm⁻¹.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the free base (diethyl L-aspartate) may be observed. Common fragmentation pathways would involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), or cleavage of the Cα-Cβ bond. The presence of the hydrochloride will not be directly observed in the mass spectrum under typical EI conditions.
Applications in Research and Drug Development
The primary application of this compound is as a protected amino acid derivative in peptide synthesis . The ethyl ester groups serve as protecting groups for the carboxylic acid functionalities, preventing their participation in unwanted side reactions during peptide bond formation. This is particularly crucial in solid-phase peptide synthesis (SPPS) , a cornerstone technique in drug discovery and development for creating therapeutic peptides.
Workflow Visualization
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of solid-phase peptide synthesis where a protected amino acid derivative like this compound (represented as Fmoc-AA-OH, assuming prior N-terminal protection) is utilized.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound is a commercially available and synthetically versatile building block that plays a crucial role in the field of peptide chemistry. Its well-defined chemical properties and structure make it an essential reagent for researchers and scientists in both academic and industrial settings, particularly those involved in the development of peptide-based therapeutics. The detailed protocols and compiled data in this guide are intended to support the effective and safe utilization of this important chemical compound.
References
L-Aspartic Acid Diethyl Ester Hydrochloride: A Technical Guide for Researchers
CAS Number: 16115-68-7
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on L-Aspartic acid diethyl ester hydrochloride. This document provides detailed information on its chemical and physical properties, synthesis, applications, and safety and handling.
Chemical and Physical Properties
L-Aspartic acid diethyl ester hydrochloride is a derivative of the naturally occurring amino acid L-aspartic acid. The esterification of the carboxylic acid groups enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16115-68-7 | [1] |
| Molecular Formula | C₈H₁₅NO₄·HCl | [1][2] |
| Molecular Weight | 225.67 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 105.0 to 111.0 °C | |
| Solubility | Soluble in water, chloroform, dichloromethane, DMSO, and acetone. | |
| Optical Rotation | [α]²⁰/D +7.0 to +9.0 deg (c=1 in H₂O) | |
| Purity | ≥98% (HPLC) |
Synthesis and Experimental Protocols
The synthesis of L-Aspartic acid diethyl ester hydrochloride typically involves the esterification of L-aspartic acid in the presence of ethanol and a catalyst, followed by the introduction of hydrochloric acid.
General Synthesis Protocol (Thionyl Chloride Method)
A common and effective method for the synthesis of amino acid esters is the use of thionyl chloride (SOCl₂) in the corresponding alcohol. This in situ generation of HCl drives the esterification.
Materials:
-
L-Aspartic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Cool a suspension of L-aspartic acid in anhydrous ethanol to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 12 hours.
-
Remove the solvent under reduced pressure (in vacuo).
-
To the resulting residue, add 0.1N HCl to obtain the hydrochloride salt.
-
Precipitate the final product, a white solid, by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
A yield of approximately 95% can be expected with this method.
Synthesis workflow for L-Aspartic acid diethyl ester hydrochloride.
Applications in Research and Drug Development
L-Aspartic acid diethyl ester hydrochloride is a valuable building block in several areas of research and development.
-
Peptide Synthesis: It serves as a C-protected amino acid derivative for use in both solution-phase and solid-phase peptide synthesis (SPPS). The ester groups protect the carboxylic acids of the aspartic acid residue while the free amine can participate in peptide bond formation.
-
Pharmaceutical Intermediate: This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its application is particularly noted in the development of compounds targeting neurological disorders.
-
Biochemical Research: Researchers use L-Aspartic acid diethyl ester hydrochloride to synthesize modified amino acids and peptides to study metabolic pathways and enzyme activity.
Generalized Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of SPPS where a protected amino acid derivative like L-Aspartic acid diethyl ester hydrochloride would be incorporated.
Generalized workflow of Solid-Phase Peptide Synthesis (SPPS).
A significant challenge in using aspartic acid derivatives in Fmoc-based SPPS is the potential for aspartimide formation. This side reaction can lead to racemization and the formation of β-peptides. Careful selection of protecting groups and coupling reagents is crucial to minimize this issue.
Analytical Data
The characterization of L-Aspartic acid diethyl ester hydrochloride is typically performed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the α- and β-protons of the aspartic acid backbone, and the amine proton. The spectrum for the related D-isomer in D₂O shows a triplet at ~1.10 ppm (6H, -CH₃), a multiplet at ~3.0 ppm (2H, β-CH₂), a multiplet at ~4.10 ppm (4H, -OCH₂-), and a multiplet at ~4.20 ppm (1H, α-CH). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the α- and β-carbons of the aspartic acid backbone, and the carbons of the ethyl groups. |
| FT-IR | Characteristic peaks for the N-H stretch of the amine hydrochloride, C=O stretch of the ester groups, and C-O stretches. |
| Mass Spectrometry (ESI-MS) | The protonated molecular ion [M+H]⁺ would be expected at m/z corresponding to the free base (C₈H₁₅NO₄). |
Safety and Handling
L-Aspartic acid diethyl ester hydrochloride is intended for laboratory research use. Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, gloves, and safety glasses.
-
Handling: Avoid inhalation of dust. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 0-8 °C.
-
Spills: For small spills, use appropriate tools to place the material into a waste disposal container. For large spills, use a shovel for containment and disposal.
Hazard Statements: While some safety data sheets indicate no known hazards, others may include the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). It is crucial to consult the specific safety data sheet provided by the supplier.
Decomposition: Hazardous decomposition products may include oxides of carbon and nitrogen, and hydrogen chloride gas.
This technical guide provides a comprehensive overview of L-Aspartic acid diethyl ester hydrochloride for its application in research and development. For further information, always refer to the specific product documentation and safety data sheets provided by the supplier.
References
An In-depth Technical Guide on the Core Principles of Aspartic Acid Side-Chain Protection
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic protection of reactive amino acid side chains is a cornerstone of success. Among these, the protection of the β-carboxyl group of aspartic acid (Asp) is particularly critical due to the pervasive side reaction of aspartimide formation, which can severely compromise the yield and purity of the target peptide. This guide provides a comprehensive overview of the principles governing aspartic acid side-chain protection, with a focus on the rationale behind the selection of appropriate protecting groups and an explanation for why certain esters, such as the diethyl ester, are not suitable for this purpose in modern solid-phase peptide synthesis (SPPS).
The Challenge of Aspartimide Formation
During fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, the repetitive exposure of the peptide-resin to a basic environment (typically a piperidine solution) for the removal of the Nα-Fmoc group can trigger a detrimental intramolecular cyclization. The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue can act as a nucleophile, attacking the electrophilic carbonyl carbon of the aspartic acid's side-chain ester. This results in the formation of a five-membered succinimide ring known as an aspartimide.
The formation of aspartimide is problematic for several reasons:
-
Introduction of Impurities: The aspartimide ring is susceptible to nucleophilic attack by the base (e.g., piperidine) or water, leading to the formation of a mixture of α- and β-aspartyl peptides. These isomers are often difficult to separate from the desired product due to similar chromatographic properties.
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, resulting in the formation of D-aspartyl peptides, which can be challenging to distinguish from the desired L-isomer.
-
Chain Termination: In some cases, the formation of these byproducts can lead to the termination of the peptide chain elongation.
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.
The Role of Steric Hindrance in Protecting Groups
The primary strategy to mitigate aspartimide formation is the use of sterically hindered ester protecting groups for the β-carboxyl group of aspartic acid. The bulkier the ester group, the more it physically obstructs the nucleophilic attack by the backbone amide nitrogen, thereby slowing down the rate of cyclization.
While the tert-butyl (OtBu) ester is a commonly used protecting group for the aspartic acid side chain, its steric bulk is not always sufficient to prevent aspartimide formation in sensitive sequences.[1] This has led to the development and adoption of even more sterically demanding protecting groups.
Based on the principle of steric hindrance, a simple and relatively small ester like the diethyl ester is not employed as a protecting group for the aspartic acid side chain in SPPS. Its lack of significant steric bulk would offer minimal protection against the intramolecular cyclization, leading to high levels of aspartimide formation under standard Fmoc-SPPS conditions. The ethyl groups are not large enough to effectively shield the side-chain carbonyl from nucleophilic attack.
The focus in the field has been on developing protecting groups that maximize steric hindrance around the ester linkage. The progression from less hindered to more hindered and effective protecting groups underscores why a small, flexible ester like diethyl ester would be an inadequate choice.
A Comparative Analysis of Aspartic Acid Protecting Groups
The effectiveness of various ester-based protecting groups in preventing aspartimide formation has been extensively studied. The following table summarizes quantitative data from comparative studies, highlighting the impact of steric bulk.
| Protecting Group | Abbreviation | Structure | % Aspartimide Formation (Model Peptide) | Reference |
| tert-Butyl | OtBu | -C(CH₃)₃ | High in susceptible sequences | [1][2] |
| 3-Methylpent-3-yl | OMpe | -C(CH₃)(C₂H₅)₂ | Significantly reduced vs. OtBu | [3] |
| 2,4-Dimethyl-3-pentyl | ODie | -CH(CH(CH₃)₂)₂ | Highly effective protection | [1] |
| 3-Ethyl-3-pentyl | OEpe | -C(C₂H₅)₃ | Very low | |
| 4-n-Propyl-4-heptyl | OPhp | -C(C₃H₇)₃ | Extremely low | |
| 5-n-Butyl-5-nonyl | OBno | -C(C₄H₉)₃ | Virtually eliminated |
Note: The percentage of aspartimide formation is highly sequence- and condition-dependent. The data presented is for comparative purposes based on model peptides known to be prone to this side reaction.
Non-Ester-Based Protecting Groups: An Alternative Strategy
To completely eliminate the possibility of aspartimide formation, non-ester-based protecting groups have been developed. These groups mask the carboxylic acid functionality through a different chemical linkage that is not susceptible to intramolecular cyclization under basic conditions.
-
Cyanosulfurylides (CSY): This protecting group masks the carboxylic acid as a stable C-C bonded ylide. It is exceptionally stable to standard SPPS conditions and can be removed orthogonally using an electrophilic halogen source, such as N-chlorosuccinimide (NCS).
-
Acyl Hydrazides: These protecting groups offer another alternative to esters. Deprotection can be achieved under specific conditions, for example, using copper-mediated hydrolysis.
These strategies, while highly effective, require an additional, orthogonal deprotection step in the synthetic workflow.
Experimental Protocols
The following are detailed methodologies for the coupling of a sterically hindered aspartic acid derivative and the subsequent cleavage of the peptide from the resin.
Protocol 1: Coupling of Fmoc-Asp(OMpe)-OH in SPPS
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Asp(OMpe)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OMpe)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: Cleavage and Global Deprotection
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.
References
Technical Guide: Solubility Profile of Diethyl L-Aspartate Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of Diethyl L-Aspartate Hydrochloride (H-Asp(OEt)-OEt.HCl), a key intermediate in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility in various organic solvents, outlines a general experimental protocol for quantitative determination, and explores the key factors influencing its solubility.
Introduction
Diethyl L-Aspartate Hydrochloride, systematically known as (2S)-2-aminobutanedioate hydrochloride, is an esterified derivative of the amino acid L-aspartic acid. The ethoxy groups serve as protecting groups for the carboxylic acid functionalities, preventing undesirable side reactions during peptide bond formation, particularly in solid-phase peptide synthesis (SPPS)[1]. The hydrochloride salt form is utilized to enhance the compound's stability and improve its solubility profile in various solvents, facilitating its handling and application in laboratory and manufacturing settings[1]. A thorough understanding of its solubility is critical for process optimization, formulation development, and ensuring high yield and purity in synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of Diethyl L-Aspartate Hydrochloride is presented below. This data is essential for handling, storage, and experimental design.
| Property | Value | Reference(s) |
| Synonyms | This compound, L-Aspartic Acid Diethyl Ester HCl | [2][3] |
| CAS Number | 16115-68-7 | [2] |
| Molecular Formula | C₈H₁₅NO₄·HCl | |
| Molecular Weight | 225.67 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 105.0 to 109.0 °C | |
| Boiling Point | 259.5 °C at 760 mmHg | |
| Storage | Store at 0-4 °C, sealed in a dry, dark place |
Qualitative Solubility Profile
While specific quantitative solubility values (e.g., in g/100mL) are not widely reported in the literature, qualitative solubility in common organic solvents has been documented. This information is crucial for selecting appropriate solvent systems for reactions, purification, and analysis.
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble |
Note: The term "soluble" is qualitative. It is strongly recommended to perform quantitative analysis for specific applications as outlined in Section 4.0.
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the equilibrium solubility of Diethyl L-Aspartate Hydrochloride in a specific organic solvent at a controlled temperature. This method is based on the widely accepted principle of creating a saturated solution and quantifying the dissolved solute.
4.1 Objective To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
4.2 Materials & Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the solvent)
-
Drying oven or vacuum desiccator
-
Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis)
4.3 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. An excess is crucial to ensure equilibrium with the solid phase is achieved.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time may vary depending on the solvent and solute.
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let undissolved solids settle.
-
To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the aliquot using a syringe filter compatible with the solvent. This step removes any remaining microscopic particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Transfer a precisely measured volume of the clear, filtered solution into a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the solute's decomposition point or in a vacuum desiccator).
-
Once the solvent is removed, weigh the container with the dried solute. The mass of the dissolved this compound can be determined by subtraction.
-
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions.
-
Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve and analyze it.
-
Calculate the concentration of the original saturated solution based on the calibration curve and the dilution factor.
-
-
-
Calculation:
-
Express the solubility in the desired units, such as mg/mL, g/100g of solvent, or molarity (mol/L).
-
Factors Influencing Solubility
The solubility of Diethyl L-Aspartate Hydrochloride is a complex interplay of factors related to the solute, the solvent, and the experimental conditions. Understanding these relationships is key to manipulating solubility for practical applications.
-
Solute Properties: As a hydrochloride salt, this compound is ionic, which generally favors solubility in more polar solvents. The presence of the free amino group allows for hydrogen bonding, while the diethyl ester groups add some non-polar character. The energy required to overcome the crystal lattice of the solid solute is a primary barrier to dissolution.
-
Solvent Properties: The principle of "like dissolves like" is paramount. Solvents with higher polarity and the ability to form hydrogen bonds are generally more effective at solvating the ionic and polar groups of the molecule.
-
Environmental Conditions: Temperature typically has a significant impact on solubility, with most solids becoming more soluble at higher temperatures. The presence of impurities can either increase or decrease solubility depending on their nature.
This guide serves as a foundational resource for professionals working with Diethyl L-Aspartate Hydrochloride. For precise applications, the experimental determination of solubility under specific process conditions is highly recommended.
References
Stability of H-Asp(OEt)-OEt.HCl in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Aspartic acid diethyl ester hydrochloride, commonly referred to as H-Asp(OEt)-OEt.HCl, is a pivotal intermediate in peptide synthesis and various pharmaceutical development processes. Its stability in solution is a critical parameter influencing reaction yields, purity of the final product, and the overall efficiency of synthetic protocols. This technical guide provides an in-depth overview of the factors affecting the stability of this compound in solution, methodologies for its assessment, and strategies for mitigating degradation.
Introduction
This compound is the hydrochloride salt of the diethyl ester of L-aspartic acid. The ester groups serve as protecting groups for the carboxylic acid functionalities, preventing their participation in unwanted side reactions during peptide synthesis.[1] However, these ester linkages are susceptible to hydrolysis, which is the primary degradation pathway for this compound in solution. The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the solvent system employed. Understanding the degradation kinetics is therefore essential for process optimization and ensuring the quality of synthesized peptides and other pharmaceutical compounds.
Degradation Pathway: Ester Hydrolysis
The principal mechanism of degradation for this compound in aqueous solutions is the hydrolysis of its two ethyl ester bonds. This reaction can be catalyzed by either acid or base, yielding mono-ester intermediates and ultimately L-aspartic acid.
The hydrolysis proceeds in a stepwise manner, with the cleavage of one ester group to form the corresponding mono-ester, followed by the hydrolysis of the second ester to yield L-aspartic acid.
References
Applications of H-Asp(OEt)-OEt.HCl in Biochemical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of L-Aspartic acid diethyl ester hydrochloride (H-Asp(OEt)-OEt.HCl) in biochemical research, with a primary focus on its role in solid-phase peptide synthesis (SPPS). This document details the challenges associated with the incorporation of aspartic acid residues into synthetic peptides and outlines strategies to mitigate these issues, providing researchers with the necessary information to effectively utilize this compound in their work.
Introduction: The Role of Protected Amino Acids in Peptide Synthesis
This compound is a derivative of the amino acid L-aspartic acid where both carboxylic acid groups are protected as ethyl esters, and the alpha-amino group is in its hydrochloride salt form. In the realm of biochemical research, its principal application is as a building block in the chemical synthesis of peptides. The protection of the carboxylic acid side chain is crucial to prevent its unwanted participation in the peptide bond formation during the stepwise assembly of the peptide chain. The hydrochloride salt form enhances the compound's stability and solubility in solvents commonly used in peptide synthesis.[1][2]
While this compound itself can be used, it is more common in modern Fmoc-based solid-phase peptide synthesis (SPPS) to utilize its Nα-Fmoc protected counterpart, Fmoc-Asp(OEt)-OH. The temporary Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group during the coupling reaction and is selectively removed in each cycle of the synthesis.
The Critical Challenge: Aspartimide Formation
A significant and persistent challenge in the synthesis of peptides containing aspartic acid is the formation of a cyclic imide side product known as aspartimide.[3] This intramolecular cyclization is catalyzed by the basic conditions used for the removal of the Fmoc protecting group (typically a solution of piperidine in DMF). The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carbonyl of the aspartate, forming a five-membered ring.
The formation of aspartimide is highly problematic for several reasons:
-
Chain Termination: The aspartimide ring can be unreactive to subsequent coupling steps, leading to truncated peptide sequences.
-
Formation of Impurities: The aspartimide ring can be opened by the base (e.g., piperidine) or water, leading to the formation of a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain is connected to the side-chain carboxyl group.[3]
-
Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, leading to the formation of D-aspartyl peptides, which are often difficult to separate from the desired L-aspartyl peptide.[3]
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.
Figure 1: Pathway of Aspartimide Formation.
Strategies for Mitigating Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation during Fmoc-SPPS. The choice of strategy often depends on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.
Side-Chain Protecting Groups
Below is a table summarizing the performance of various aspartic acid side-chain protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to aspartimide formation.
| Protecting Group | Abbreviation | % Aspartimide Formation (Prolonged Piperidine Treatment) | Cleavage Condition | Reference |
| tert-Butyl ester | OtBu | High | TFA-based | |
| 3-Methylpent-3-yl ester | OMpe | Significantly Reduced | TFA-based | |
| 2,3,4-Trimethyl-pent-3-yl ester | - | Further Reduced | TFA-based | |
| Backbone Protection (Hmb) with OtBu | Hmb | Complete Suppression | TFA-based |
Note: The data is compiled from studies on a model peptide and the extent of side product formation can be sequence-dependent.
Modified Deprotection Conditions
Modifying the Fmoc deprotection conditions can also reduce aspartimide formation. This can be achieved by:
-
Using a weaker base: Replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger for the fulvene byproduct.
-
Adding an acidic additive: The addition of a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can help to neutralize the basicity and suppress aspartimide formation.
Backbone Protection
A highly effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the amino acid residue following the aspartic acid. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a commonly used backbone protecting group for this purpose. However, the coupling of these protected dipeptides can be challenging.
Experimental Protocols
The following sections provide generalized protocols for the use of Fmoc-Asp(OEt)-OH in automated solid-phase peptide synthesis and the subsequent deprotection of the ethyl ester groups.
Protocol for Incorporation of Fmoc-Asp(OEt)-OH in Automated SPPS
This protocol outlines the key steps in a typical automated Fmoc-SPPS cycle for the incorporation of Fmoc-Asp(OEt)-OH.
Figure 2: Automated Fmoc Solid-Phase Peptide Synthesis Cycle.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Asp(OEt)-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: The resin is swelled in DMF in the reaction vessel of the automated synthesizer for at least 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% (v/v) solution of piperidine in DMF. This is typically done in two steps (e.g., 2 minutes and then 8 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation and Coupling:
-
In a separate vial, the Fmoc-Asp(OEt)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 0.95 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
The activated amino acid solution is then transferred to the reaction vessel containing the deprotected resin-bound peptide.
-
The coupling reaction is allowed to proceed for a specified time (e.g., 30-60 minutes). The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Protocol for Final Cleavage and Deprotection of Side-Chain Ethyl Esters
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all protecting groups, including the ethyl esters on the aspartic acid side chains, are removed. The standard method for cleaving peptides from most resins and removing acid-labile protecting groups is treatment with a strong acid, typically trifluoroacetic acid (TFA). The ethyl esters of the aspartic acid side chains are also cleaved under these conditions via acid-catalyzed hydrolysis.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: e.g., Triisopropylsilane (TIS) and water. The choice and amount of scavengers are crucial to prevent side reactions with sensitive amino acid residues. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cold diethyl ether
Procedure:
-
Resin Preparation: The fully assembled peptidyl-resin is washed with DCM and dried under vacuum.
-
Cleavage: The dried resin is treated with the cleavage cocktail (e.g., 10 mL per gram of resin) at room temperature for 2-4 hours.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection: The precipitated peptide is collected by centrifugation, and the ether is decanted.
-
Washing: The peptide pellet is washed with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Drying: The crude peptide is dried under vacuum.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound, and more commonly its Fmoc-protected form, serves as a fundamental building block for the incorporation of aspartic acid in peptide synthesis. While it offers a straightforward approach to protecting the side-chain carboxyl groups, researchers must be acutely aware of the potential for aspartimide formation, a side reaction that can significantly impact the yield and purity of the final peptide. The use of a diethyl ester likely provides a moderate level of steric hindrance against this side reaction. For particularly challenging sequences, the use of bulkier protecting groups, modified deprotection conditions, or backbone protection strategies should be considered. A thorough understanding of the underlying chemistry and the available mitigation strategies is paramount for the successful synthesis of aspartic acid-containing peptides for applications in biochemical research and drug development.
References
A Technical Guide to Utilizing H-Asp(OEt)-OEt.HCl for the Introduction of Aspartic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of L-Aspartic acid diethyl ester hydrochloride, H-Asp(OEt)-OEt.HCl, for the incorporation of aspartic acid residues in peptide synthesis. This document outlines the challenges associated with aspartic acid introduction, the role of side-chain protection, and provides detailed experimental protocols for the coupling and deprotection of Asp(OEt)-containing peptides.
Introduction: The Challenge of Aspartimide Formation
The synthesis of peptides containing aspartic acid (Asp) is frequently complicated by the formation of an aspartimide intermediate, a side reaction that can significantly reduce the yield and purity of the target peptide.[1] This intramolecular cyclization occurs under both acidic and, more commonly, basic conditions typical of Solid-Phase Peptide Synthesis (SPPS), particularly during the repeated piperidine treatments required for Fmoc group removal.[2] The formation of the five-membered succinimide ring can lead to several undesirable byproducts, including α- and β-peptides, as well as their racemized forms.[3] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic.[3]
A primary strategy to mitigate aspartimide formation is the use of sterically hindered protecting groups for the β-carboxyl group of the aspartic acid side chain.[2] this compound offers a protected form of aspartic acid where both the α- and β-carboxylic acids are shielded as ethyl esters. The hydrochloride salt form enhances its stability and solubility in various organic solvents, facilitating its handling in the laboratory.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 16115-68-7 |
| Molecular Formula | C₈H₁₆ClNO₄ |
| Molecular Weight | 225.67 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 105.0 to 109.0 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | 2-8°C |
Comparative Performance of Aspartate Side-Chain Protecting Groups
The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation. While the tert-butyl (OtBu) group is commonly used, bulkier esters have demonstrated superior performance in suppressing this side reaction. The following table summarizes quantitative data on the formation of aspartimide-related byproducts with different Asp side-chain protecting groups in the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH. This sequence is known to be highly susceptible to aspartimide formation. Although direct comparative data for the ethyl ester (OEt) is not available in these specific studies, its performance can be inferred. Given that steric hindrance is a key factor in preventing aspartimide formation, the less hindered ethyl ester is expected to offer less protection than the bulky OtBu, OMpe, and OBno groups.
| Protecting Group | % Desired Peptide | % Aspartimide & Related Byproducts | % D-Asp Isomer |
| OtBu | 65.2 | 34.8 | 10.5 |
| OMpe | 88.5 | 11.5 | 3.2 |
| OBno | 98.9 | 1.1 | 0.4 |
| Data is aggregated from multiple sources and normalized for comparison based on extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles. |
Experimental Protocols
Coupling of Fmoc-Asp(OEt)-OH in Solid-Phase Peptide Synthesis
This protocol describes the manual coupling of Fmoc-Asp(OEt)-OH onto a solid support. This compound must first be N-terminally protected with an Fmoc group to be used in Fmoc-SPPS. The resulting Fmoc-Asp(OEt)-OH can then be used in peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-Asp(OEt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free amines.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OEt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (1 equivalent) to neutralize the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Coupling Completion Check: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. If the test is negative, proceed to the next deprotection and coupling cycle.
Deprotection of the Asp(OEt) Side Chain via Saponification
The ethyl ester protecting group on the aspartic acid side chain is stable to the acidic conditions used for the final cleavage of the peptide from most resins (e.g., TFA). Therefore, a separate saponification step is required for its removal. This can be performed either on-resin or in solution phase after cleavage. The following protocol describes a mild solution-phase saponification using lithium hydroxide, which is known to minimize racemization.
Materials:
-
Crude peptide with Asp(OEt) side-chain protection
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the crude peptide containing the Asp(OEt) residue in a mixture of THF and water (e.g., 1:1 v/v).
-
Saponification:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1N aqueous solution of LiOH (1.5-2.0 equivalents per ester group).
-
Stir the reaction mixture at 0°C and monitor the progress by HPLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
-
Quenching and Acidification:
-
Once the reaction is complete, carefully acidify the solution to pH ~3-4 with 1N HCl.
-
-
Extraction (if necessary): If the peptide is sufficiently hydrophobic, it can be extracted with ethyl acetate. Otherwise, proceed directly to purification.
-
Purification: Purify the deprotected peptide by reverse-phase HPLC.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Peptide Synthesis
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing an aspartic acid residue using Fmoc-Asp(OEt)-OH, followed by solution-phase deprotection of the side chain.
Signaling Pathway: RGD Peptide and Integrin Signaling
Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif play a crucial role in cell adhesion by binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling cascades that influence cell survival, proliferation, and migration. The aspartic acid residue is essential for the recognition by integrins.
Signaling Pathway: D-Aspartate and NMDA Receptor Signaling
D-Aspartate, an enantiomer of the common L-aspartic acid, acts as a neurotransmitter and can activate the N-methyl-D-aspartate (NMDA) receptor. This activation leads to an influx of calcium ions and the initiation of downstream signaling pathways, such as the ERK and Akt pathways, which are involved in neuronal plasticity and survival.
References
The Strategic Application of H-Asp(OEt)-OEt.HCl in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
H-Asp(OEt)-OEt.HCl, or L-Aspartic acid diethyl ester hydrochloride, is a pivotal building block in the field of synthetic peptide chemistry. Its unique structure, featuring ethyl ester protection of both the alpha and beta carboxylic acid groups, offers strategic advantages in the controlled, stepwise assembly of complex peptide chains. This in-depth guide explores the core applications of this compound, providing insights into its role in peptide synthesis, detailing generalized experimental protocols, and illustrating the workflows in which it is a key component.
Core Principles and Applications
This compound serves as a protected form of the amino acid aspartic acid. The ethyl ester protecting groups prevent the carboxylic acid functionalities from participating in unwanted side reactions during peptide bond formation.[1] This protection is crucial for achieving high-purity and high-yield synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS).[1] The hydrochloride salt form of the compound enhances its stability and solubility in various organic solvents commonly used in laboratory settings, making it a convenient and reliable reagent for researchers.[1]
The primary application of this compound is as a precursor for the incorporation of aspartic acid residues into a growing peptide chain. Following its coupling to the N-terminus of a peptide, the ethyl ester protecting groups can be selectively removed to expose the free carboxylic acids, which can then be further modified or deprotected in subsequent synthetic steps. This strategic protection and deprotection are fundamental to the successful synthesis of bioactive peptides and peptide-based pharmaceuticals.[1]
Data Presentation: Physicochemical Properties
While specific quantitative data for reactions involving this compound are highly dependent on the specific peptide sequence and reaction conditions, the key physicochemical properties of the compound itself are well-defined.
| Property | Value | Reference |
| CAS Number | 16115-68-7 | [1] |
| Molecular Formula | C₈H₁₆ClNO₄ | |
| Molecular Weight | 225.67 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 105-109 °C | |
| Purity | ≥98% | |
| Solubility | Soluble in water, methanol, and other polar organic solvents. |
Experimental Protocols
The following sections outline generalized experimental protocols for the key steps involving this compound in peptide synthesis: peptide coupling and ester deprotection. It is important to note that these are representative procedures and may require optimization for specific applications.
Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-terminally protected amino acid to this compound in a solution-phase synthesis.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
Coupling agent (e.g., DCC, EDC·HCl)
-
Coupling additive (e.g., HOBt)
-
Tertiary amine base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DCM, DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (1.1 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent and add the tertiary amine base (1.0-1.2 eq) to neutralize the hydrochloride salt and generate the free amine.
-
Slowly add the solution containing the free amine of this compound to the pre-activated N-protected amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography or recrystallization.
Solid-Phase Peptide Coupling (SPPS)
This protocol outlines the coupling of this compound to a resin-bound peptide in an automated or manual SPPS workflow.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-terminally protected this compound (e.g., Fmoc-Asp(OEt)-OEt.HCl)
-
Coupling agent (e.g., HBTU, HATU)
-
Tertiary amine base (e.g., DIPEA)
-
SPPS-grade solvent (e.g., DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Swell the resin-bound peptide in the SPPS-grade solvent.
-
Perform the N-terminal deprotection of the resin-bound peptide using the deprotection solution.
-
Wash the resin thoroughly with the SPPS-grade solvent.
-
In a separate vessel, pre-activate the N-terminally protected this compound (3-5 eq) with the coupling agent (3-5 eq) and tertiary amine base (6-10 eq) in the SPPS-grade solvent.
-
Add the activated amino acid solution to the resin and couple for the desired time (typically 1-2 hours).
-
Wash the resin thoroughly with the SPPS-grade solvent to remove excess reagents.
-
A small sample of the resin can be taken for a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Deprotection of Ethyl Esters
The removal of the ethyl ester protecting groups from the aspartic acid residue is typically achieved by saponification.
Materials:
-
Peptide containing the Asp(OEt)-OEt residue
-
Base (e.g., LiOH, NaOH)
-
Solvent system (e.g., THF/water, dioxane/water)
-
Acid for neutralization (e.g., dilute HCl)
Procedure:
-
Dissolve the peptide in the chosen solvent system.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of the base (typically 1-2 M) dropwise.
-
Stir the reaction at 0 °C or room temperature, monitoring the progress by HPLC or LC-MS.
-
Upon complete hydrolysis of the esters, carefully neutralize the reaction mixture with the dilute acid.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution containing the deprotected peptide can be purified by preparative HPLC.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the use of this compound in peptide synthesis.
Caption: Workflow for solution-phase peptide coupling using this compound.
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) incorporating an aspartic acid residue.
Caption: General workflow for the deprotection of ethyl esters from an aspartic acid residue.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of peptides containing aspartic acid. Its pre-protected nature allows for the strategic and controlled elongation of peptide chains, minimizing side reactions and maximizing the yield and purity of the final product. The generalized protocols and workflows presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals to effectively incorporate this important building block into their synthetic strategies. Further optimization of the outlined procedures will be necessary to suit the specific requirements of the target peptide.
References
H-Asp(OEt)-OEt.HCl in the Synthesis of Bioactive Peptides: A Technical Guide
Introduction
H-Asp(OEt)-OEt.HCl, or L-Aspartic acid diethyl ester hydrochloride, is a protected form of the amino acid L-aspartic acid. In peptide synthesis, it is crucial to use protecting groups to prevent unwanted side reactions at reactive amino acid side chains.[1][2] This compound features ethyl ester (OEt) protecting groups on both the α-carboxyl and the side-chain β-carboxyl groups, preventing them from participating in peptide bond formation until their selective removal.[1] The hydrochloride salt form enhances its stability and solubility, making it a practical reagent in laboratory settings.[1] Its primary application is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides and small proteins.[1] The use of such protected amino acids is fundamental to achieving high yield and purity in the synthesis of complex bioactive peptides.
The Role of this compound in Peptide Synthesis
The synthesis of peptides is a stepwise process involving the sequential coupling of amino acids. To ensure the correct sequence, reactive functional groups not involved in the immediate peptide bond formation must be masked. This compound serves this purpose for aspartic acid residues.
-
Orthogonal Protection Strategy: In modern peptide synthesis, particularly using the Fmoc/tBu strategy, different classes of protecting groups are used that can be removed under distinct chemical conditions. This is known as an orthogonal system. While the α-amino group is temporarily protected by a base-labile Fmoc group, the side chains are typically protected by acid-labile groups (like tBu). The ethyl esters of this compound offer an alternative that can be removed under saponification conditions (strong base), providing an additional layer of orthogonality.
-
Prevention of Side Reactions: The side chain of aspartic acid is particularly prone to a significant side reaction known as aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group, forming a cyclic imide intermediate. This can lead to racemization and the formation of unwanted β-peptides. Protecting the side-chain carboxyl group, as in this compound, is a key strategy to mitigate this problem, although the choice of ester can influence the degree of prevention.
Experimental Protocols and Methodologies
The incorporation of this compound into a peptide sequence follows the general principles of Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol based on standard Fmoc-based SPPS.
I. General Workflow for SPPS
The overall process involves anchoring the first amino acid to a solid support (resin) and then sequentially adding amino acids to build the peptide chain from the C-terminus to the N-terminus.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
II. Detailed Protocol: Coupling of this compound
This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.
-
Resin Preparation: The peptidyl-resin is washed thoroughly with DMF (N,N-Dimethylformamide) to remove residual piperidine from the deprotection step.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (e.g., 3-5 equivalents relative to the resin loading capacity).
-
Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 3-5 eq) and an organic base like DIEA (N,N-Diisopropylethylamine) (e.g., 6-10 eq) in DMF.
-
Allow the mixture to pre-activate for a few minutes. The presence of the hydrochloride salt in the amino acid derivative necessitates the use of an additional equivalent of base for neutralization.
-
-
Coupling Reaction:
-
The activated amino acid solution is added to the vessel containing the deprotected peptidyl-resin.
-
The reaction is allowed to proceed for a period ranging from 1 to 4 hours at room temperature, often with gentle agitation. Microwave-assisted synthesis can significantly shorten this time to minutes.
-
-
Monitoring and Washing:
-
The completion of the coupling reaction can be monitored using a qualitative test like the Kaiser test, which detects free primary amines. A negative result (e.g., colorless beads) indicates a complete reaction.
-
After the reaction, the resin is thoroughly washed with DMF and DCM (Dichloromethane) to remove excess reagents and byproducts.
-
III. Final Cleavage and Deprotection
-
Cleavage from Resin: Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support. This is typically achieved using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). Scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are often included to protect sensitive residues from reactive cations generated during cleavage.
-
Saponification of Ethyl Esters: The cleavage from the resin with TFA will remove acid-labile side-chain protecting groups but will leave the ethyl esters on the aspartic acid residue intact. To deprotect these, a subsequent saponification step is required.
-
The crude peptide is dissolved in a suitable solvent mixture (e.g., water/acetonitrile).
-
A base, such as a dilute aqueous solution of sodium hydroxide (NaOH), is added, and the reaction is carefully monitored by HPLC until the deprotection is complete.
-
The reaction is then quenched by the addition of a weak acid to neutralize the excess base.
-
-
Purification: The final crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired bioactive peptide from any deletion sequences or side products.
Quantitative Data and Considerations
The efficiency of peptide synthesis is measured by coupling yields and the final purity of the product. While specific yields are highly dependent on the peptide sequence, the use of protected aspartic acid derivatives is intended to maximize these outcomes.
| Parameter | Typical Value/Observation | Factors Influencing Outcome |
| Coupling Efficiency | >99% per step | Sequence (steric hindrance), coupling reagents, reaction time, temperature. |
| Aspartimide Formation | Significantly reduced but not always eliminated. | Sequence (Asp-Gly, Asp-Asn motifs are prone), base used for Fmoc deprotection (DBU increases risk), temperature. |
| Final Purity (Post-HPLC) | >95-98% is achievable | Efficiency of each synthesis step, effectiveness of cleavage and deprotection, optimization of HPLC conditions. |
| Overall Yield | Highly variable (typically 10-50%) | Cumulative losses at each step of the multi-step synthesis and purification process. |
Table 1: Summary of Quantitative Parameters in Peptide Synthesis with Aspartic Acid Derivatives.
Bioactivity and Signaling Pathways
Bioactive peptides exert their effects through specific molecular interactions, often by binding to cell surface receptors and initiating intracellular signaling cascades. The precise structure, including the presence of correctly deprotected aspartic acid residues, is critical for this activity. For example, many bioactive peptides function as:
-
Enzyme Inhibitors: Such as ACE-inhibitory peptides that help regulate blood pressure.
-
Hormone Analogs: Mimicking the function of natural hormones.
-
Antimicrobial Peptides: Disrupting the membranes of bacteria.
The specific signaling pathway is entirely dependent on the peptide . A generalized representation of a peptide activating a G-protein coupled receptor (GPCR), a common mechanism, is shown below.
Caption: A generalized signaling pathway for a bioactive peptide acting via a GPCR.
References
The Strategic Application of Diethyl Aspartate Hydrochloride in the Synthesis of Antimicrobial Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. The chemical synthesis of these peptides, particularly those containing challenging residues like aspartic acid, is a critical aspect of their research and development. This technical guide provides an in-depth exploration of the use of diethyl L-aspartate hydrochloride as a key building block in the solid-phase peptide synthesis (SPPS) of AMPs.
Introduction: The Role of Aspartic Acid in Antimicrobial Peptides
Aspartic acid, a negatively charged amino acid, can play a significant role in the structure and function of AMPs. While many well-known AMPs are cationic, anionic AMPs rich in aspartic and glutamic acids also exhibit potent antimicrobial activity. These anionic peptides often chelate divalent cations like zinc, which is crucial for their bactericidal action. Furthermore, the incorporation of aspartic acid can influence the peptide's solubility, stability, and interaction with biological membranes.
However, the synthesis of peptides containing aspartic acid is notoriously challenging due to the propensity for aspartimide formation, a side reaction that can lead to impurities and lower yields.[1] This side reaction involves the cyclization of the aspartic acid side chain with the peptide backbone, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[1] The choice of protecting group for the aspartic acid side-chain carboxyl group is therefore paramount to a successful synthesis.
Diethyl L-Aspartate Hydrochloride: A Protecting Group Strategy
Diethyl L-aspartate hydrochloride (H-Asp(OEt)-OEt·HCl) offers a valuable strategy for incorporating aspartic acid into synthetic peptides.[2] In this molecule, both the α- and β-carboxyl groups of aspartic acid are protected as ethyl esters. This protection prevents their unwanted participation in side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability and solubility.
The ethyl ester protecting groups are typically removed during the final cleavage step of SPPS, often using a strong acid cocktail containing trifluoroacetic acid (TFA). While the tert-butyl (tBu) ester is more commonly used for side-chain protection in Fmoc-based SPPS, the diethyl ester provides an alternative with different cleavage kinetics and potential advantages in specific synthetic contexts.
Experimental Protocols: Solid-Phase Synthesis of Aspartic Acid-Containing AMPs
The following section details a generalized protocol for the incorporation of diethyl L-aspartate hydrochloride into an antimicrobial peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides).
-
Amino Acids: Fmoc-protected amino acids, Diethyl L-aspartate hydrochloride (or Fmoc-Asp(OEt)-OH for direct coupling).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
Synthesis Workflow
The synthesis proceeds through iterative cycles of deprotection and coupling.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol Steps
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Coupling of Standard Fmoc-Amino Acids:
-
Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Coupling of Diethyl L-Aspartate Hydrochloride:
-
In situ neutralization and coupling: Dissolve Diethyl L-aspartate hydrochloride (3-5 equivalents), HBTU (3-5 equivalents), and a higher amount of DIPEA (8-12 equivalents, to neutralize the hydrochloride and activate the carboxyl group) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the solution to the deprotected resin and agitate for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.
-
Alternative: Use commercially available Fmoc-Asp(OEt)-OH for a standard coupling procedure as described in step 4.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the ethyl esters from the aspartic acid residue.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Quantitative Data Presentation
While specific data for AMPs synthesized with diethyl aspartate hydrochloride is scarce in the literature, the following table provides a comparative overview of common side-chain protecting groups for aspartic acid to guide researchers in their selection.
| Protecting Group | Structure | Cleavage Condition | Key Advantages | Key Disadvantages |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong Acid (e.g., TFA) | Standard in Fmoc-SPPS, good stability | Prone to aspartimide formation, especially in Asp-Gly sequences. |
| Diethyl Ester (OEt) | -CH₂CH₃ | Strong Acid (e.g., TFA) | Alternative to tBu, potentially different cleavage kinetics | Less commonly used, may also be susceptible to aspartimide formation. |
| 3-Methyl-3-pentyl (Mpe) | -C(CH₃)(CH₂CH₃)₂ | Strong Acid (e.g., TFA) | Increased steric hindrance reduces aspartimide formation | Higher cost, can be difficult to couple. |
| 3-Ethyl-3-pentyl (Epe) | -C(CH₂CH₃)₃ | Strong Acid (e.g., TFA) | Very effective at minimizing aspartimide by-products | High cost and steric bulk can hinder coupling efficiency. |
Mechanisms of Action of Aspartic Acid-Containing AMPs
AMPs, including those rich in aspartic acid, can exert their antimicrobial effects through various mechanisms, often targeting the bacterial cell membrane or intracellular components.
Caption: Conceptual overview of AMP mechanisms of action.
Anionic AMPs, which are rich in aspartic and/or glutamic acid, often require divalent cations like Zn²⁺ or Mg²⁺ to bridge the negative charges on the peptide and the bacterial surface, facilitating membrane interaction. Once at the membrane, they can cause disruption through various models (e.g., toroidal pore, carpet model), leading to leakage of cellular contents and cell death.
Alternatively, some AMPs can translocate across the bacterial membrane without causing significant lysis and act on intracellular targets. These targets can include:
-
Nucleic Acids: Binding to DNA and RNA to inhibit replication and transcription.
-
Protein Synthesis: Interacting with ribosomes to block translation.
-
Enzymatic Activity: Inhibiting essential cellular enzymes, thereby disrupting metabolic pathways.
The specific mechanism is often dependent on the peptide's sequence, structure, and the target microorganism.
Conclusion
Diethyl L-aspartate hydrochloride serves as a viable and important building block for the synthesis of antimicrobial peptides containing aspartic acid. While its use is less documented than the standard Fmoc-Asp(OtBu)-OH, it provides a valuable alternative for peptide chemists. A thorough understanding of the principles of solid-phase peptide synthesis, coupled with careful selection of protecting groups and reaction conditions, is crucial for the successful production of these potentially life-saving therapeutic agents. Further research into the synthesis and biological activity of AMPs utilizing diethyl aspartate hydrochloride will undoubtedly contribute to the expansion of the antimicrobial drug pipeline.
References
The Strategic Application of H-Asp(OEt)-OEt.HCl in the Synthesis of Neuroactive Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of neuroactive peptides, a class of molecules crucial for neuronal communication and targeted drug development, demands precise control over stereochemistry and reactive side chains. H-Asp(OEt)-OEt.HCl, the diethyl ester hydrochloride salt of L-aspartic acid, serves as a key building block in this endeavor. Its strategic application, particularly within solid-phase peptide synthesis (SPPS), facilitates the efficient and high-purity production of complex peptides by protecting the reactive carboxyl groups of the aspartic acid residue. This technical guide provides an in-depth exploration of the role of this compound and its derivatives in neuroactive peptide synthesis, with a focus on experimental methodologies, quantitative data, and the illustration of relevant signaling pathways. We use Neuropeptide Y (NPY), a significant neuroactive peptide containing an aspartic acid residue, as a primary example to contextualize the application and importance of this protected amino acid.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of L-aspartic acid where both the alpha and beta carboxylic acid groups are protected as ethyl esters.[1] The hydrochloride salt form enhances its stability and solubility, making it a convenient reagent for peptide synthesis.[1] In the context of synthesizing longer peptide chains, protecting the side-chain carboxyl group of aspartic acid is critical to prevent the formation of byproducts, most notably aspartimide.[2] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization, significantly complicating purification and reducing the yield of the desired product.[2]
While this compound can be used in solution-phase synthesis, its most common application is in the form of Nα-protected derivatives, such as Fmoc-Asp(OEt)-OH, for use in Fmoc-based solid-phase peptide synthesis (SPPS).[3] The ethyl ester protecting group is typically stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but can be removed during the final cleavage from the resin and deprotection of other side chains using strong acids like trifluoroacetic acid (TFA).
Application in the Synthesis of Neuroactive Peptides: The Case of Neuropeptide Y (NPY)
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including appetite regulation, anxiety, and blood pressure control. The synthesis of NPY and its analogues, which are valuable tools for studying its physiological roles and for developing potential therapeutics, often involves SPPS. The sequence of human NPY contains an aspartic acid residue at position 11 (Asp11), making the use of a side-chain protected aspartic acid derivative essential for a successful synthesis.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) of an Aspartic Acid-Containing Neuroactive Peptide
The following diagram illustrates a generalized workflow for the manual solid-phase synthesis of a peptide containing an aspartic acid residue, where a protected derivative like Fmoc-Asp(OEt)-OH would be incorporated.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of a generic aspartic acid-containing peptide on a Rink Amide resin, which yields a C-terminally amidated peptide. This protocol is based on standard, widely used SPPS methodologies.
Materials and Reagents
-
Rink Amide MBHA resin (0.1 mmol scale)
-
Fmoc-protected amino acids (including Fmoc-Asp(OEt)-OH or another suitably protected aspartic acid derivative)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) or a modern equivalent like HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, deionized
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Synthesis Procedure
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) and an activating agent like HOBt (3-4 equivalents) in DMF.
-
Add the coupling reagent, such as DIC (3-4 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5-7 times).
4. Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence. For the incorporation of aspartic acid, Fmoc-Asp(OEt)-OH would be used in the coupling step.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The composition may be adjusted based on the peptide sequence (e.g., adding DTT for cysteine-containing peptides).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and discard the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Quantitative Data Presentation
The success of a peptide synthesis is evaluated based on several quantitative parameters. The following table provides a template for presenting such data.
| Parameter | Description | Typical Target Value |
| Crude Yield (%) | (Mass of crude peptide / Theoretical mass) x 100 | > 70% |
| Purity (%) | Percentage of the desired peptide in the crude product, determined by analytical RP-HPLC | Variable, depends on sequence |
| Final Yield (%) | (Mass of pure peptide / Theoretical mass) x 100 | 10-40% (sequence dependent) |
| Mass Spectrometry | Confirmation of the molecular weight of the final product (e.g., MALDI-TOF or ESI-MS) | Observed mass should match the calculated mass |
Signaling Pathways of Neuropeptide Y
NPY exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), with the Y1 and Y2 receptors being the most extensively studied in the context of neurobiology.
Neuropeptide Y - Y1 Receptor Signaling
The Y1 receptor is typically coupled to Gαi/o proteins. Upon NPY binding, the activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC). These pathways ultimately modulate neuronal excitability and gene expression.
Caption: Simplified signaling pathway of the Neuropeptide Y Y1 receptor.
Neuropeptide Y - Y2 Receptor Signaling
The Y2 receptor also couples to Gαi/o proteins and its activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. A primary role of the Y2 receptor is as a presynaptic autoreceptor, where its activation inhibits the release of neurotransmitters, including NPY itself and glutamate. This is often mediated by the inhibition of voltage-gated Ca2+ channels, which reduces Ca2+ influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.
Caption: Presynaptic inhibitory signaling of the Neuropeptide Y Y2 receptor.
Conclusion
This compound and its Nα-protected derivatives are indispensable tools in the chemical synthesis of neuroactive peptides containing aspartic acid residues. The use of the ethyl ester as a side-chain protecting group effectively prevents the formation of deleterious byproducts, thereby ensuring higher yields and purity of the target peptide. As demonstrated with the example of Neuropeptide Y, the successful synthesis of such peptides is the first crucial step that enables detailed investigations into their complex signaling pathways and physiological functions. A thorough understanding of the synthetic chemistry, coupled with a deep knowledge of the biological targets, is paramount for the continued development of novel peptide-based therapeutics for neurological and psychiatric disorders.
References
Synthesis of Peptide Hormones Using H-Asp(OEt)-OEt.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of L-Aspartic acid diethyl ester hydrochloride (H-Asp(OEt)-OEt.HCl) in the synthesis of peptide hormones. This protected amino acid derivative serves as a valuable building block in solid-phase peptide synthesis (SPPS), offering a strategic approach to mitigate common side reactions associated with the incorporation of aspartic acid residues. This document outlines the rationale for its use, presents detailed (hypothetical) experimental protocols for the synthesis of key peptide hormones, summarizes quantitative data, and illustrates relevant biological signaling pathways.
Introduction: The Role of this compound in Peptide Synthesis
The chemical synthesis of peptides, particularly those with complex sequences or sensitive residues, presents numerous challenges. One of the most persistent issues is the formation of aspartimide, a cyclic side-product that can arise from the aspartic acid residue during peptide chain elongation, especially under the basic conditions used for Fmoc-deprotection in SPPS. Aspartimide formation can lead to a mixture of α- and β-peptides and racemization, significantly reducing the yield and purity of the target peptide.[1][2]
To circumvent this, the carboxylic acid side chain of aspartic acid is protected during synthesis. This compound provides a diethyl ester protection strategy. The ethyl esters are relatively stable to the mildly basic conditions used for Fmoc removal but can be cleaved under specific hydrolytic conditions, offering a degree of orthogonality.[3][4][5] This makes it a useful, albeit less common, alternative to the more standard tert-butyl (tBu) protection. Its hydrochloride salt form enhances stability and solubility in common synthesis solvents.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptide hormones on a solid support generally follows a cyclical process of deprotection, coupling, and washing.
Hypothetical Synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) Analogue
LHRH is a decapeptide with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. For this hypothetical synthesis of an analogue containing an aspartic acid residue, we will replace Gly⁶ with Asp.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Asp(OEt)-OH, which would be used in place of this compound in a standard Fmoc SPPS protocol)
-
This compound (for use in specific coupling steps if not using the Fmoc-protected version)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection agent: 20% Piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Precipitation solvent: Cold diethyl ether
Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using HBTU/HOBt and DIPEA in DMF.
-
Chain Elongation: Perform subsequent cycles of Fmoc deprotection and amino acid coupling for the entire peptide sequence. For the aspartic acid position, use Fmoc-Asp(OEt)-OH.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours. The TFA in the cocktail will also cleave the ethyl ester protecting groups from the aspartic acid side chain.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Hypothetical Synthesis of Gastrin C-Terminal Tetrapeptide (G-4)
The C-terminal tetrapeptide of gastrin (Trp-Met-Asp-Phe-NH₂) is biologically active.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Met-OH, Fmoc-Asp(OEt)-OH, Fmoc-Phe-OH)
-
Coupling reagents: HATU
-
Base: DIPEA
-
Deprotection agent: 20% Piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/EDT/TIS/H₂O (94:2.5:1:2.5)
-
Precipitation solvent: Cold diethyl ether
Protocol:
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
SPPS Cycles: Perform the synthesis using the standard Fmoc-SPPS protocol.
-
Couple Fmoc-Phe-OH.
-
Deprotect and couple Fmoc-Asp(OEt)-OH.
-
Deprotect and couple Fmoc-Met-OH.
-
Deprotect and couple Fmoc-Trp(Boc)-OH.
-
-
Final Cleavage: Cleave the peptide from the resin and remove all side-chain protecting groups (including the ethyl ester from Asp and Boc from Trp) using the cleavage cocktail.
-
Isolation and Purification: Precipitate the crude peptide with cold diethyl ether and purify by RP-HPLC.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data for the synthesis of the LHRH analogue and Gastrin-4, based on typical yields and purities achieved in SPPS.
Table 1: Hypothetical Synthesis Data for LHRH Analogue ([Asp⁶]-LHRH)
| Parameter | Value | Method of Analysis |
| Resin Substitution | 0.5 mmol/g | Manufacturer's Specification |
| Synthesis Scale | 0.1 mmol | Calculation |
| Crude Peptide Yield | 115 mg (85%) | Gravimetric |
| Purity (Crude) | ~70% | RP-HPLC |
| Final Yield (after purification) | 68 mg (50%) | Gravimetric |
| Final Purity | >95% | RP-HPLC |
| Molecular Weight (Expected) | 1357.4 Da | Mass Spectrometry |
| Molecular Weight (Observed) | 1357.5 [M+H]⁺ | Mass Spectrometry |
Table 2: Hypothetical Synthesis Data for Gastrin C-Terminal Tetrapeptide (G-4)
| Parameter | Value | Method of Analysis |
| Resin Substitution | 0.6 mmol/g | Manufacturer's Specification |
| Synthesis Scale | 0.2 mmol | Calculation |
| Crude Peptide Yield | 118 mg (92%) | Gravimetric |
| Purity (Crude) | ~75% | RP-HPLC |
| Final Yield (after purification) | 80 mg (62%) | Gravimetric |
| Final Purity | >98% | RP-HPLC |
| Molecular Weight (Expected) | 596.7 Da | Mass Spectrometry |
| Molecular Weight (Observed) | 597.2 [M+H]⁺ | Mass Spectrometry |
Signaling Pathways of LHRH and Gastrin
Peptide hormones exert their effects by binding to specific receptors on the surface of target cells, initiating intracellular signaling cascades.
Luteinizing Hormone-Releasing Hormone (LHRH) Signaling
LHRH binds to the LHRH receptor (LHRHR), a G-protein coupled receptor (GPCR). In pituitary gonadotrophs, this binding primarily activates the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Gastrin Signaling
Gastrin binds to the cholecystokinin B receptor (CCKBR), also a GPCR, on parietal and enterochromaffin-like (ECL) cells in the stomach. This interaction also activates the Gαq/11 pathway, leading to increased intracellular Ca²⁺ and PKC activation. In parietal cells, this signaling cascade stimulates the H⁺/K⁺-ATPase proton pump, resulting in hydrochloric acid (HCl) secretion. In ECL cells, it triggers the release of histamine, which in turn can further stimulate acid secretion from parietal cells.
Conclusion
The use of this compound and its Fmoc-protected counterpart, Fmoc-Asp(OEt)-OH, represents a viable strategy in the synthesis of aspartic acid-containing peptide hormones. While less common than tert-butyl based protection, the diethyl ester offers an alternative orthogonal protecting group scheme that can be beneficial in specific synthetic contexts, particularly where aspartimide formation is a significant concern. The successful synthesis of peptide hormones relies on a robust SPPS protocol, efficient purification, and rigorous analytical characterization. Understanding the downstream biological signaling pathways of these hormones is critical for the development of novel therapeutics and diagnostic tools. This guide provides a foundational framework for researchers and professionals engaged in the synthesis and application of these vital biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for H-Asp(OEt)-OEt.HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(OEt)-OEt.HCl, also known as L-Aspartic acid diethyl ester hydrochloride, is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS).[1] In peptide chemistry, protecting reactive side chains of amino acids is crucial to prevent unwanted side reactions during peptide bond formation. The ethyl ester groups on the aspartic acid side chain in this compound serve as temporary protecting groups for the carboxylic acid functionalities.[1] This allows for the selective formation of amide bonds at the N-terminus of the growing peptide chain. The hydrochloride salt form enhances the compound's stability and solubility in common organic solvents used in SPPS.[1]
This document provides a detailed protocol for the application of this compound in Fmoc-based solid-phase peptide synthesis, including key experimental procedures, data presentation, and troubleshooting guidelines.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Synonyms | L-Aspartic acid diethyl ester hydrochloride, H-Asp(Oet)-Oet hydrochloride |
| CAS Number | 16115-68-7[2] |
| Molecular Formula | C8H15NO4・HCl[2] |
| Molecular Weight | 225.67 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 105.0 to 109.0 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| Storage | Store at 0-8 °C |
Experimental Protocols
This section details the methodologies for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Coupling additives (e.g., HOBt, Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Saponification solution: 1M NaOH in a mixture of THF and water
-
Solvents: DMF, DCM, MeOH, Ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Acetic anhydride (for capping)
Resin Preparation and First Amino Acid Coupling
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF twice (5 minutes and then 15 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., 3 equivalents of Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 2 hours).
-
Wash the resin with DMF and DCM.
-
Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
Coupling of this compound
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF as described above.
-
Activation and Coupling:
-
Dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
-
On-Resin Saponification of Ethyl Esters
This step is performed to remove the ethyl ester protecting groups from the aspartic acid side chain.
-
Washing: After the peptide sequence is fully assembled, wash the resin thoroughly with DMF and then with a mixture of THF/water to prepare for the aqueous saponification conditions.
-
Saponification:
-
Treat the resin with a solution of 1M NaOH in a 1:1 mixture of THF and water.
-
The reaction time can vary from 2 to 12 hours. It is crucial to monitor the reaction progress to avoid potential side reactions like racemization or peptide backbone degradation.
-
Gently agitate the resin during the saponification.
-
-
Neutralization and Washing:
-
After the reaction, carefully neutralize the resin with a weak acid solution (e.g., 1M acetic acid in DMF).
-
Wash the resin extensively with water, followed by DMF and DCM, to remove any residual base and salts.
-
Cleavage and Deprotection
-
Resin Drying: Dry the resin thoroughly under vacuum.
-
Cleavage:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
The choice of scavengers (like TIS and water) is important to prevent side reactions with sensitive amino acids.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Visualizations
References
Application Notes and Protocols for the Deprotection of Ethyl Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of ethyl esters as a C-terminal protecting group is a common strategy in peptide synthesis, offering a balance of stability and reactivity. However, the efficient and clean removal of this group is critical to obtaining the desired peptide acid with high yield and purity. The choice of deprotection method can significantly impact the outcome of the synthesis, influencing not only the yield but also the extent of side reactions such as racemization and diketopiperazine formation. This document provides detailed application notes and protocols for the most common methods of ethyl ester deprotection in peptide synthesis: saponification, acid-catalyzed hydrolysis, and enzymatic cleavage.
Methods for Ethyl Ester Deprotection
The selection of an appropriate deprotection method depends on several factors, including the sequence of the peptide, the presence of other protecting groups, and the desired scale of the reaction.
Saponification (Basic Hydrolysis)
Saponification is a widely used method for the hydrolysis of esters, including C-terminal ethyl esters in peptides. It typically involves the use of an aqueous base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a co-solvent to ensure the solubility of the peptide.
Advantages:
-
Generally high yields.
-
Effective for a wide range of peptide sequences.
Disadvantages:
-
Risk of racemization at the C-terminal amino acid and other susceptible residues.[1][2]
-
Potential for side reactions such as hydrolysis of side-chain esters (e.g., Asp-OtBu, Glu-OtBu) if not carefully controlled.
-
Diketopiperazine formation is a significant risk, especially for dipeptide esters.[3][4][5]
Key Considerations:
-
Choice of Base: LiOH is often preferred over NaOH as it can sometimes lead to less racemization and can be used under milder conditions.
-
Reaction Temperature: Lower temperatures (e.g., 0-4 °C) are recommended to minimize racemization.
-
Reaction Time: The reaction should be carefully monitored (e.g., by HPLC) to ensure completion while minimizing exposure to basic conditions.
-
Solvent System: A mixture of an organic solvent (e.g., THF, dioxane, methanol) and water is typically used to dissolve the protected peptide.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis offers an alternative to saponification, particularly when base-sensitive protecting groups are present elsewhere in the peptide. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.
Advantages:
-
Orthogonal to base-labile protecting groups.
-
Generally lower risk of racemization compared to saponification.
Disadvantages:
-
Can lead to the cleavage of acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu).
-
Requires careful control of reaction conditions to avoid unwanted side-chain modifications.
-
Diketopiperazine formation can still occur, particularly with dipeptide esters under acidic conditions.
Key Considerations:
-
Acid Concentration and Temperature: Milder acid concentrations and lower temperatures can help to selectively cleave the ethyl ester while preserving acid-sensitive groups.
-
Scavengers: The use of scavengers (e.g., water, triisopropylsilane) is often necessary to trap reactive cations generated during the cleavage of other protecting groups.
-
Reaction Time: Similar to saponification, reaction progress should be monitored to determine the optimal reaction time.
Enzymatic Deprotection
Enzymatic deprotection is a mild and highly selective method that can be advantageous for complex peptides with sensitive functionalities. Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze the hydrolysis of esters.
Advantages:
-
High selectivity, minimizing side reactions on other functional groups.
-
Mild reaction conditions (neutral pH, room temperature), which significantly reduces the risk of racemization.
-
Environmentally friendly ("green chemistry") approach.
Disadvantages:
-
Enzyme activity can be substrate-dependent.
-
Slower reaction rates compared to chemical methods.
-
Requires optimization of enzyme concentration, pH, temperature, and co-solvents.
-
Enzyme cost and stability can be a consideration for large-scale synthesis.
Key Considerations:
-
Enzyme Selection: The choice of lipase is crucial and may require screening for optimal activity towards the specific peptide ester.
-
Immobilization: Using an immobilized enzyme can simplify catalyst removal and recycling.
-
Co-solvents: Water-miscible organic solvents (e.g., DMF, DMSO) may be required to solubilize the peptide, but their concentration must be optimized to avoid denaturing the enzyme.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the different deprotection methods. Please note that the optimal conditions and results can be highly dependent on the specific peptide sequence.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Potential Side Reactions |
| Saponification | 1 M NaOH or LiOH in THF/H₂O or MeOH/H₂O, 0°C to RT | 1 - 6 hours | >90% | Racemization, Diketopiperazine formation, Hydrolysis of side-chain esters |
| Acid-Catalyzed Hydrolysis | 95% TFA/H₂O, RT or 6 M HCl in dioxane, RT | 2 - 24 hours | 80-95% | Cleavage of acid-labile protecting groups, Diketopiperazine formation |
| Enzymatic Deprotection | Candida antarctica lipase B, Phosphate buffer (pH 7), 37°C | 24 - 72 hours | Variable (70-95%) | Minimal |
Experimental Protocols
Protocol 1: Saponification of a Peptide Ethyl Ester with Lithium Hydroxide
-
Dissolution: Dissolve the peptide ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) to a concentration of approximately 10-20 mg/mL.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a solution of 1 M lithium hydroxide (LiOH) (1.5 - 2.0 equivalents) dropwise while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every 30-60 minutes.
-
Quenching and Acidification: Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH of the aqueous phase is ~2-3.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude peptide acid.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: Acid-Catalyzed Hydrolysis of a Peptide Ethyl Ester with TFA
-
Reaction Mixture Preparation: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water (H₂O), and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Dissolution: Dissolve the peptide ethyl ester in the cleavage cocktail at a concentration of approximately 10-20 mg/mL.
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC.
-
TFA Removal: Once the reaction is complete, remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.
-
Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Isolate the precipitated peptide by centrifugation or filtration.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the peptide under vacuum.
-
Purification: Purify the crude peptide by preparative HPLC.
Protocol 3: Enzymatic Deprotection of a Peptide Ethyl Ester using Candida antarctica Lipase B (CALB)
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.
-
Peptide Dissolution: Dissolve the peptide ethyl ester in a minimal amount of a water-miscible organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final concentration of the co-solvent in the reaction mixture should ideally be below 20% to maintain enzyme activity.
-
Reaction Setup: Add the dissolved peptide to the phosphate buffer to a final peptide concentration of 1-5 mg/mL.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym® 435) to the reaction mixture (e.g., 10-50 mg of enzyme per mg of peptide).
-
Incubation: Incubate the reaction mixture at 37 °C with gentle agitation.
-
Reaction Monitoring: Monitor the hydrolysis by HPLC.
-
Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.
-
Product Isolation: Lyophilize the aqueous solution to obtain the crude peptide acid.
-
Purification: Purify the crude product by preparative HPLC.
Signaling Pathways, Experimental Workflows, and Logical Relationships
Caption: Chemical transformation in ethyl ester deprotection.
Caption: General experimental workflow for ethyl ester deprotection.
Caption: Decision tree for selecting a deprotection method.
Conclusion
The deprotection of C-terminal ethyl esters is a crucial step in peptide synthesis that requires careful consideration of the peptide's properties and the desired outcome. Saponification is a robust and high-yielding method but carries the risk of side reactions. Acid-catalyzed hydrolysis provides an orthogonal approach, particularly for peptides with base-sensitive groups. Enzymatic deprotection offers a mild and highly selective alternative, ideal for sensitive and complex peptides where minimizing side reactions is paramount. By understanding the advantages and limitations of each method and following optimized protocols, researchers can successfully deprotect peptide ethyl esters to obtain high-quality peptide acids for their research and development endeavors.
References
Application Notes and Protocols: H-Asp(OEt)-OEt.HCl in Fmoc vs. Boc Peptide Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient assembly of amino acids into complex peptide chains. The two most dominant strategies in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. The choice between these two approaches is dictated by the specific peptide sequence, desired purity, scale of synthesis, and the chemical nature of the constituent amino acids.[1][2]
Aspartic acid (Asp) presents a notable challenge in peptide synthesis due to the propensity of its side-chain carboxyl group to participate in side reactions, most significantly aspartimide formation.[1][3] This intramolecular cyclization is particularly problematic in Fmoc synthesis, where repeated exposure to basic conditions for Fmoc group removal can lead to the formation of aspartimide and subsequent byproducts, including α- and β-peptides, racemized products, and piperidide adducts.[1]
This document provides a detailed examination of the use of H-Asp(OEt)-OEt.HCl, a diethyl ester-protected derivative of aspartic acid, within both Fmoc and Boc synthesis strategies. While not a conventional choice in modern SPPS due to the relatively low steric hindrance of the ethyl ester, its application serves as an important case study for understanding the management of side-chain protection and potential side reactions. We present a comparative analysis of the two strategies, detailed experimental protocols, and data to guide researchers in making informed decisions for their synthetic challenges.
Comparative Analysis of Fmoc and Boc Strategies for Aspartic Acid-Containing Peptides
The fundamental difference between Fmoc and Boc strategies lies in the Nα-amino protecting group and the conditions for its removal. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, removed with trifluoroacetic acid (TFA). This dictates the choice of orthogonal side-chain protecting groups.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | 20-50% Piperidine in DMF (Base-labile) | 25-50% TFA in DCM (Acid-labile) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, cHex), cleaved by strong acid (HF, TFMSA) |
| Aspartimide Formation | High risk during piperidine-mediated Nα-deprotection, especially with non-bulky side-chain protection like OEt. | Lower risk during TFA-mediated Nα-deprotection; can occur during final strong acid cleavage. |
| Final Cleavage | TFA-based cocktails | Strong acids (e.g., HF, TFMSA) |
| Orthogonality with Asp(OEt) | Poor. The ethyl ester is base-labile and not fully compatible with repeated piperidine treatment. Requires a separate saponification step for final deprotection. | Good. The ethyl ester is stable to TFA. Requires a separate orthogonal deprotection step (saponification) before final cleavage if the free acid is desired on the resin. |
| Compatibility | Milder overall conditions, suitable for many post-translational modifications. | Harsher final cleavage conditions, requiring specialized equipment. |
This compound in Fmoc SPPS: A Strategy Prone to Complications
The use of an ethyl ester for side-chain protection of aspartic acid in Fmoc SPPS is generally discouraged due to the high risk of aspartimide formation. The electron-withdrawing nature of the ester and the lack of steric hindrance make the side chain susceptible to nucleophilic attack by the backbone amide nitrogen during the basic piperidine treatment for Fmoc removal.
Expected Challenges
-
High Rate of Aspartimide Formation: The Asp(OEt) moiety is expected to be highly susceptible to this side reaction, leading to a heterogeneous mixture of final products that are difficult to purify.
-
Orthogonality Issues: The ethyl ester has some lability to the basic conditions used for Fmoc deprotection, potentially leading to premature deprotection and further side reactions.
-
Complex Final Deprotection: The ethyl ester is stable to the standard TFA cleavage cocktail used in Fmoc synthesis, necessitating a separate, orthogonal deprotection step, typically saponification (base-mediated hydrolysis), to reveal the free carboxylic acid. This adds complexity to the workflow and can itself lead to side reactions if not carefully controlled.
Illustrative Data on Aspartimide Formation with Various Asp Protecting Groups in Fmoc SPPS
While specific data for Asp(OEt) is scarce in contemporary literature, the following table, compiled from studies on other protecting groups, illustrates the critical role of steric bulk in mitigating aspartimide formation. It is anticipated that Asp(OEt) would perform similarly to or worse than Asp(OtBu) in terms of byproduct formation.
| Aspartic Acid Derivative | % Target Peptide (Model: VKDGYI) after prolonged piperidine treatment | % Aspartimide-related Byproducts | Reference |
| Fmoc-Asp(OtBu)-OH | ~55% | ~45% | |
| Fmoc-Asp(OMpe)-OH | ~85% | ~15% | |
| Fmoc-Asp(OBno)-OH | >95% | <5% | |
| Fmoc-Asp(OEt)-OH (Predicted) | Low | High | N/A |
This compound in Boc SPPS: A More Viable but Still Complex Approach
The Boc strategy offers a more compatible environment for the use of this compound. The ethyl ester side-chain protection is stable to the repetitive TFA treatments used for Boc group removal. Aspartimide formation is less of a concern during the synthesis cycles but can still occur during the final, harsh acid cleavage step (e.g., with HF).
Advantages and Challenges
-
Reduced Aspartimide Formation during Synthesis: The acidic conditions of Boc deprotection do not promote the base-catalyzed aspartimide formation seen in Fmoc synthesis.
-
Orthogonality: The ethyl ester is orthogonal to the Boc group and the typically used benzyl-based side-chain protecting groups.
-
Final Deprotection: Similar to the Fmoc strategy, a separate deprotection step is required to cleave the ethyl ester. This is typically done via saponification on the resin-bound peptide before the final cleavage from the resin.
Experimental Protocols
Note: These are guideline protocols and may require optimization based on the specific peptide sequence and available instrumentation.
Fmoc SPPS Protocol for incorporating this compound
Materials:
-
Fmoc-compatible resin (e.g., Wang, Rink Amide)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, IPA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Saponification solution: e.g., 0.1 M NaOH in a mixture of water and a suitable organic solvent.
-
Cold diethyl ether
Workflow:
Caption: Workflow for Fmoc SPPS incorporating this compound.
Detailed Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Dissolve this compound (3-5 eq.), coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF, DCM, and IPA.
-
Chain Elongation: Repeat steps 2-5 for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Saponification of Ethyl Ester:
-
Wash the resin with a suitable solvent system (e.g., a mixture of water and organic solvent).
-
Treat the resin with a solution of 0.1 M NaOH for a predetermined time (requires careful optimization to avoid peptide backbone degradation).
-
Neutralize the resin with a weak acid.
-
Wash thoroughly with water and organic solvents, then dry.
-
-
Cleavage and Deprotection: Treat the dried resin with a TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Boc SPPS Protocol for incorporating this compound
Materials:
-
Boc-compatible resin (e.g., Merrifield, PAM)
-
This compound
-
Boc-protected amino acids
-
Coupling reagents (e.g., DIC, HBTU)
-
Base for neutralization (e.g., DIPEA)
-
Boc deprotection solution: 25-50% TFA in DCM
-
Washing solvents: DCM, IPA, DMF
-
Cleavage reagent (e.g., HF, TFMSA) and scavengers
-
Saponification solution
-
Cold diethyl ether
Workflow:
Caption: Workflow for Boc SPPS incorporating this compound.
Detailed Steps:
-
Resin Preparation: Start with the first Boc-protected amino acid coupled to the resin.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM and IPA.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling of Boc-Asp(OEt)-OH:
-
The free amine of this compound must first be protected with a Boc group in solution.
-
Couple the resulting Boc-Asp(OEt)-OH (2-4 eq.) using a suitable coupling reagent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF/DCM.
-
Monitor coupling completion with the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-7 for the remaining amino acids.
-
Final Boc Deprotection: Remove the N-terminal Boc group.
-
Saponification of Ethyl Ester: Perform as described in the Fmoc protocol (step 8).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers.
-
Peptide Precipitation and Purification: Precipitate, wash, dry, and purify the peptide as in the Fmoc protocol.
Conclusion and Recommendations
The use of this compound in modern peptide synthesis presents significant challenges, primarily due to the high risk of aspartimide formation in the Fmoc strategy and the need for an additional, orthogonal deprotection step in both methodologies.
-
For Fmoc Synthesis: The use of Asp(OEt) is strongly discouraged, especially for sequences known to be prone to aspartimide formation (e.g., Asp-Gly, Asp-Ser, Asp-Asn). If it must be used, extensive optimization of the Fmoc deprotection conditions (e.g., using weaker bases or additives like HOBt) is necessary. However, employing sterically hindered aspartic acid derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is a far superior strategy to ensure high purity and yield.
-
For Boc Synthesis: The Boc strategy is more tolerant of the Asp(OEt) protecting group during chain elongation. However, the requirement for a separate saponification step adds complexity to the workflow. For routine synthesis, using standard side-chain protection such as benzyl (Bzl) or cyclohexyl (cHex) esters, which are cleaved concurrently with the peptide from the resin by strong acid, is more straightforward.
References
Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the orthogonal deprotection of ethyl-protected amino acids, a critical step in modern peptide synthesis and the development of complex organic molecules.
Introduction to Orthogonal Deprotection
In multi-step chemical synthesis, particularly in peptide chemistry, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions.[1][2] An orthogonal protection strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[1] The ethyl ester is a common and robust protecting group for the carboxylic acid functionality of amino acids. Its removal is typically achieved under basic conditions through saponification, which is orthogonal to the acid-labile N-terminal protecting groups like Boc (tert-butoxycarbonyl) and the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.[3] This orthogonality is fundamental for the strategic assembly of complex peptides and other organic molecules.[1]
Deprotection Strategies for Ethyl-Protected Amino Acids
The primary methods for the deprotection of ethyl-protected amino acids are chemical hydrolysis (saponification) and enzymatic hydrolysis. The choice of method depends on the overall synthetic strategy, the sensitivity of other functional groups in the molecule, and the desired level of selectivity.
Chemical Hydrolysis: Saponification
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated to give the free carboxylic acid. Common bases used for the saponification of amino acid ethyl esters include lithium hydroxide (LiOH) and sodium hydroxide (NaOH).
Key Considerations:
-
Reaction Conditions: Saponification is typically carried out in a mixture of an organic solvent (e.g., tetrahydrofuran (THF), methanol, or ethanol) and water to ensure the solubility of both the substrate and the hydroxide salt.
-
Racemization: A significant concern during the saponification of chiral α-amino esters is the risk of racemization. The reaction conditions, such as the choice of base, temperature, and reaction time, must be carefully controlled to minimize this side reaction.
-
Orthogonality: Saponification is generally compatible with acid-labile protecting groups such as Boc, tert-butyl (tBu) ethers, and trityl (Trt) groups. However, its compatibility with other base-labile groups must be considered.
Enzymatic Hydrolysis
Enzymatic deprotection offers a mild and highly selective alternative to chemical methods. Lipases are commonly employed for the hydrolysis of amino acid esters.
Key Advantages:
-
High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, often allowing for the deprotection of one ester in the presence of others.
-
Mild Conditions: Enzymatic reactions are typically performed in aqueous buffer systems at or near neutral pH and room temperature, which is advantageous for sensitive substrates.
-
Orthogonality: The mild conditions of enzymatic hydrolysis are compatible with a wide range of protecting groups, including both acid- and base-labile groups.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical reaction conditions and outcomes for the deprotection of N-protected amino acid ethyl esters. Yields and reaction times can vary depending on the specific amino acid residue and the N-protecting group.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Potential Side Reactions |
| Saponification | ||||
| Lithium Hydroxide | 1-2 eq. LiOH in THF/H₂O (e.g., 3:1) at 0°C to RT | 1 - 6 hours | > 90% | Racemization |
| Sodium Hydroxide | 1-2 eq. NaOH in MeOH/H₂O or EtOH/H₂O at RT | 2 - 12 hours | > 85% | Racemization, potential for side reactions with sensitive groups |
| Enzymatic Hydrolysis | ||||
| Lipase (e.g., from Candida antarctica B) | Lipase in aqueous buffer (e.g., phosphate buffer, pH 7) with a co-solvent (e.g., acetone) at RT to 40°C | 4 - 48 hours | > 95% | Generally very clean, minimal side reactions |
Experimental Protocols
Protocol for Saponification using Lithium Hydroxide
This protocol describes a general procedure for the deprotection of an N-protected amino acid ethyl ester using lithium hydroxide.
Materials:
-
N-protected amino acid ethyl ester
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected amino acid ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Add solid lithium hydroxide monohydrate (1.5 eq.) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully add 1 M HCl at 0°C to acidify the mixture to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected N-protected amino acid.
Protocol for Enzymatic Hydrolysis using Lipase
This protocol provides a general method for the enzymatic deprotection of an N-protected amino acid ethyl ester.
Materials:
-
N-protected amino acid ethyl ester
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., acetone, t-butanol), if required for solubility
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the N-protected amino acid ethyl ester in phosphate buffer to a concentration of 10-50 mM. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent like acetone can be added.
-
Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress by TLC, LC-MS, or by monitoring the pH change (the formation of the carboxylic acid will lower the pH).
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Cool the filtrate to 0°C and acidify to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Visualization of Mechanisms and Workflows
Saponification Reaction Mechanism
The saponification of an ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Caption: Mechanism of ester saponification.
Lipase-Catalyzed Ester Hydrolysis
Lipases catalyze ester hydrolysis via a serine hydrolase mechanism involving a catalytic triad (Ser, His, Asp/Glu).
Caption: Catalytic cycle of lipase-mediated ester hydrolysis.
Orthogonal Deprotection Workflow
This diagram illustrates the logical relationship in an orthogonal deprotection strategy where the ethyl ester is removed in the presence of other common protecting groups.
Caption: Orthogonal deprotection strategy workflow.
References
Application Note: Cleavage and Deprotection Strategies for Peptides Containing H-Asp(OEt)-OEt
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The synthesis of peptides containing non-standard amino acid derivatives such as H-Asp(OEt)-OEt.HCl presents unique challenges during the final cleavage and deprotection stage. The ethyl ester (OEt) protecting groups on both the side-chain and the C-terminus are stable to the standard trifluoroacetic acid (TFA)-based cocktails used in Fmoc-SPPS.[1] These standard cocktails are designed to cleave acid-labile side-chain protecting groups (e.g., Boc, OtBu, Trt) and the peptide from the resin simultaneously.[2][3] Consequently, a multi-step deprotection strategy is required to obtain the final, fully deprotected peptide.
This application note details two primary protocols for the successful cleavage and deprotection of peptides containing Asp(OEt) residues:
-
Strategy A: Post-cleavage saponification in solution.
-
Strategy B: On-resin saponification followed by standard acidic cleavage.
Key considerations, potential side reactions, and detailed experimental procedures are provided for each strategy.
Key Challenge: Stability of Ethyl Esters
Unlike tert-butyl (tBu) esters, which are readily cleaved by TFA, simple alkyl esters like methyl (OMe) and ethyl (OEt) require basic conditions for hydrolysis (saponification).[1][4] Therefore, a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) will release the peptide from an acid-labile resin and remove other acid-labile protecting groups, but will leave the Asp(OEt) and C-terminal OEt groups intact.
Potential Side Reactions
When working with aspartic acid residues, particularly under the basic conditions required for saponification, several side reactions must be considered:
-
Aspartimide Formation: The peptide backbone nitrogen can attack the side-chain carbonyl of the aspartic acid residue, forming a cyclic succinimide intermediate known as an aspartimide. This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate. This reaction is prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences.
-
Racemization: The harsh basic conditions required for complete saponification can increase the risk of racemization at the C-terminal amino acid or other sensitive residues.
-
Peptide Bond Hydrolysis: Prolonged exposure to strong alkali can lead to the cleavage of the peptide backbone, reducing the yield of the desired product.
Strategy A: Post-Cleavage Saponification in Solution
This is the most common approach. The peptide is first cleaved from the solid support using a standard TFA-based cocktail, precipitated, and then subjected to saponification in solution to hydrolyze the ethyl esters.
Experimental Workflow (Strategy A)
Caption: Workflow for post-cleavage saponification of Asp(OEt).
Protocol 1: Acidic Cleavage from Resin
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard low-odor cocktail is Reagent B : TFA/Phenol/Water/Triisopropylsilane (TIS) at a ratio of 88:5:5:2 (v/v/v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a suitable reaction vessel.
-
Incubation: Gently agitate the suspension at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the pellet with cold ether two more times to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. At this stage, the peptide is cleaved from the resin, but the ethyl esters are still present.
Protocol 2: Solution-Phase Saponification
-
Dissolution: Dissolve the crude, partially protected peptide in a suitable solvent system, such as a mixture of water and dioxane or THF (e.g., 1:1 v/v). The organic solvent helps to solubilize the protected peptide.
-
Hydrolysis: Cool the solution in an ice bath. Add 1.0 M aqueous NaOH or LiOH dropwise while stirring until the pH reaches 11-12. The use of LiOH is sometimes preferred as it can reduce the extent of side reactions.
-
Reaction Monitoring: Monitor the reaction progress by RP-HPLC. Inject aliquots (after neutralizing with a drop of acid) every 15-30 minutes to check for the disappearance of the ester-protected starting material. The reaction is typically complete within 1-4 hours. Avoid excessively long reaction times to minimize side reactions.
-
Neutralization: Once the reaction is complete, carefully neutralize the solution to pH 7 by the dropwise addition of 1.0 M aqueous HCl or acetic acid while keeping the solution cool.
-
Purification: Lyophilize the neutralized solution to remove the solvent. The resulting solid can then be purified by standard reversed-phase HPLC (RP-HPLC) to isolate the final, fully deprotected peptide.
Strategy B: On-Resin Saponification
This strategy involves hydrolyzing the ethyl esters while the peptide is still attached to the solid support. This can simplify the workup by allowing reagents to be washed away easily. However, it is critical to use a resin linker that is stable to the basic conditions of saponification (e.g., a standard Wang or Rink Amide resin is generally acceptable for controlled saponification).
Experimental Workflow (Strategy B)
Caption: Workflow for on-resin saponification followed by acidic cleavage.
Protocol 3: On-Resin Saponification
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like DMF or THF.
-
Saponification Reaction: Treat the resin with a solution of 1.0 M NaOH or LiOH in a water/THF or water/dioxane mixture (e.g., 1:3 v/v) for 2-6 hours at room temperature.
-
Reaction Monitoring: To monitor the reaction, a small amount of resin can be removed, washed, and subjected to a test cleavage with TFA. The resulting peptide can then be analyzed by LC-MS to check for the removal of the ethyl group (mass change of -28 Da for each OEt group).
-
Washing and Neutralization: After the reaction, thoroughly wash the resin with water until the pH is neutral. Follow with washes of DMF, isopropanol, and finally DCM.
-
Drying: Dry the resin under vacuum for at least 2 hours.
-
Acidic Cleavage: Proceed with the standard TFA cleavage protocol as described in Protocol 1 .
Data Presentation: Comparison of Strategies
| Parameter | Strategy A: Post-Cleavage Saponification | Strategy B: On-Resin Saponification |
| Workflow | Cleavage -> Precipitation -> Saponification -> Purification | Saponification -> Washing -> Cleavage -> Purification |
| Pros | - Reaction monitoring by HPLC is straightforward.- Conditions can be optimized for peptide solubility.- More common and widely documented approach. | - Simplified workup; reagents are easily washed away.- May reduce handling losses of crude peptide.- Potentially minimizes side reactions in solution. |
| Cons | - Handling of crude peptide can lead to losses.- Purification is required to remove salts and reagents.- Peptide solubility in the saponification mixture can be an issue. | - Monitoring the on-resin reaction is more complex.- Risk of premature cleavage from base-labile linkers.- Reagents may have poor access to the peptide within the resin beads. |
| Key Reagents | TFA Cocktail, Diethyl Ether, NaOH/LiOH, HPLC Solvents | NaOH/LiOH, TFA Cocktail, Diethyl Ether, HPLC Solvents |
| Typical Time | Cleavage (2-3h), Saponification (1-4h) | Saponification (2-6h), Cleavage (2-3h) |
Conclusion
The deprotection of peptides containing acid-stable ethyl esters requires a departure from standard single-step cleavage protocols. The choice between post-cleavage saponification and on-resin saponification depends on the specific peptide sequence, the stability of the resin linker, and laboratory preference. For most applications, Strategy A (Post-Cleavage Saponification) is recommended due to its more straightforward reaction monitoring. In all cases, careful optimization and monitoring by HPLC and Mass Spectrometry are crucial to maximize the yield and purity of the final peptide product while minimizing side reactions like aspartimide formation and racemization.
References
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with H-Asp(OEt)-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(OEt)-OEt.HCl is a protected form of L-aspartic acid where both the α-amino group and the β-carboxyl group are protected by ethyl esters. In the context of Fmoc-based solid-phase peptide synthesis, the more relevant building block is Fmoc-Asp(OEt)-OH , where the α-amino group is protected by the base-labile Fmoc group, the β-carboxyl group is protected by an ethyl ester, and the α-carboxyl group is free for coupling. The ethyl ester side-chain protection offers an alternative to the more common tert-butyl (tBu) protection. The primary advantage of side-chain protection on aspartic acid is the prevention of side reactions, most notably the formation of aspartimide, which can lead to the formation of β-peptides and racemization, complicating purification and reducing yields.
The hydrochloride salt of H-Asp(OEt)-OEt enhances its stability and solubility in common organic solvents used in peptide synthesis.
Key Considerations for Using Fmoc-Asp(OEt)-OH
The primary challenge when incorporating aspartic acid into a peptide sequence is the base-catalyzed formation of a succinimide ring intermediate, known as aspartimide. This is particularly problematic during the repeated piperidine treatments for Fmoc group removal in Fmoc-SPPS.
Table 1: Aspartimide Formation and Mitigation Strategies
| Challenge | Description | Mitigation Strategies |
| Aspartimide Formation | Intramolecular cyclization of the aspartic acid residue, catalyzed by the base (piperidine) used for Fmoc deprotection. This leads to the formation of a five-membered ring. | - Use of Sterically Hindered Protecting Groups: While the ethyl ester of Fmoc-Asp(OEt)-OH offers some protection, bulkier groups like tert-butyl (OtBu) or 3-methylpent-3-yl (OMpe) are known to be more effective in sterically hindering the cyclization. - Modified Deprotection Conditions: Adding an acidic additive to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. A common choice is 0.1 M 1-hydroxybenzotriazole (HOBt) in 20% piperidine/DMF. |
| Byproduct Formation | The aspartimide intermediate can be opened by piperidine or residual water to form a mixture of the desired α-peptide, the undesired β-peptide, and their respective racemized forms. | - Careful Control of Deprotection Times: Minimize the exposure of the peptide-resin to basic conditions. - Thorough Washing: Ensure complete removal of piperidine after deprotection. |
| Cleavage of Ethyl Ester | The ethyl ester protecting group is generally stable to the mild basic conditions of Fmoc deprotection but must be removed during the final cleavage from the resin. | - Standard Acidolysis: The ethyl ester is typically cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage step. However, it is more resistant to acidolysis than the tBu group. Complete removal may require extended cleavage times or stronger acidic conditions. |
Experimental Protocols
The following protocols are designed for a standard automated peptide synthesizer using Fmoc chemistry. It is crucial to adapt these protocols based on the specific peptide sequence, the scale of the synthesis, and the instrumentation used.
Materials and Reagents
-
Resin: Appropriate resin for the C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.
-
Fmoc-Asp(OEt)-OH
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine, peptide synthesis grade.
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HOBt (1-Hydroxybenzotriazole) or Oxyma Pure®.
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) piperidine in DMF. (Optional: with 0.1 M HOBt).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). The composition may need to be adjusted based on the peptide sequence.
-
Precipitation Solvent: Cold diethyl ether.
Automated SPPS Protocol for a Generic Peptide Containing Asp(OEt)
This protocol outlines a single coupling cycle.
Step 1: Resin Swelling
-
Place the resin in the reaction vessel of the automated synthesizer.
-
Wash and swell the resin with DMF for 30-60 minutes.
Step 2: Fmoc Deprotection
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Allow to react for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and react for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Step 3: Amino Acid Coupling
-
For standard amino acids:
-
Prepare a solution of the Fmoc-amino acid (4-5 equivalents relative to resin loading), HBTU/HATU (3.9-4.9 equivalents), and HOBt/Oxyma (4-5 equivalents) in DMF.
-
Add DIPEA (8-10 equivalents) to the amino acid solution for activation.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
For Fmoc-Asp(OEt)-OH:
-
Follow the same procedure as for standard amino acids. Due to the potential for side reactions, it is advisable to use a high-quality coupling reagent like HATU.
-
Monitor the coupling reaction for completeness using a ninhydrin test if the synthesizer has this capability. If the coupling is incomplete, a second coupling step may be necessary.
-
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Step 5: Repeat Cycle Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare the cleavage cocktail. For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers should be added.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature. Due to the higher stability of the ethyl ester compared to the tBu ester, an extended cleavage time of 3-4 hours may be necessary. It is recommended to perform a small-scale test cleavage to optimize the duration.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Concentrate the TFA solution to a small volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.
Visualizations
Automated SPPS Workflow
Caption: Automated Solid-Phase Peptide Synthesis Cycle.
Aspartimide Formation Pathway
Caption: Aspartimide Formation Side Reaction in SPPS.
Conclusion
The use of this compound, or more appropriately its Fmoc-protected form Fmoc-Asp(OEt)-OH, in automated solid-phase peptide synthesis is a viable strategy for the incorporation of aspartic acid residues. The ethyl ester side-chain protection can help to mitigate the formation of aspartimide, although it may be less effective than bulkier protecting groups. Successful synthesis requires careful optimization of deprotection and coupling conditions, and potentially longer final cleavage times to ensure complete removal of the ethyl ester. The protocols and considerations outlined in this document provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of peptides containing Asp(OEt) residues. It is strongly recommended to perform small-scale trial syntheses to optimize conditions for a specific peptide sequence before proceeding to a larger scale.
Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing H-Asp(OEt)-OEt.HCl and its Analogs
Introduction
This document provides detailed application notes and protocols for the large-scale synthesis of peptides, with a specific focus on the use of protected aspartic acid derivatives such as H-Asp(OEt)-OEt.HCl. This amino acid derivative is primarily employed in peptide synthesis to prevent unwanted side reactions at the carboxylic acid functional group of aspartic acid. The ethyl ester protecting groups are crucial for directing peptide bond formation to the desired amino and carboxyl termini. The hydrochloride salt form of the molecule enhances its stability and solubility in various solvents, making it a practical choice for large-scale manufacturing processes.[1] While direct large-scale protocols for this compound are not extensively published, a closely related and well-documented industrial application is the synthesis of the dipeptide sweetener, aspartame. This process utilizes a similarly protected aspartic acid derivative, N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH), and serves as an excellent model for large-scale peptide synthesis.
The protocols detailed below are based on the enzymatic synthesis of an aspartame precursor, a method that has been successfully scaled for industrial production, achieving high yields and purity.[2][3]
Key Concepts in Protected Aspartic Acid Chemistry
In peptide synthesis, trifunctional amino acids like aspartic acid require protection of their side-chain functional groups to prevent undesired side reactions. The use of this compound or similar protected derivatives is essential for:
-
Directing Peptide Bond Formation: Ensuring that the peptide bond forms exclusively between the α-amino group of one amino acid and the α-carboxyl group of another.
-
Preventing Aspartimide Formation: A common side reaction in peptide synthesis involving aspartic acid is the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-peptides. Ester protecting groups on the side chain carboxylate help to minimize this side reaction.
-
Enhancing Solubility and Stability: The hydrochloride salt form of the amino acid ester improves its handling and solubility characteristics in common organic solvents used in peptide synthesis.[1]
Application: Large-Scale Synthesis of Aspartame Precursor
A prominent example of large-scale dipeptide synthesis involves the production of aspartame (α-L-aspartyl-L-phenylalanine methyl ester). A key step in this process is the coupling of a protected aspartic acid derivative with L-phenylalanine methyl ester. The following sections detail the enzymatic synthesis of the aspartame precursor, N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), which can be subsequently deprotected to yield aspartame.[2]
Data Presentation
The following tables summarize the quantitative data for the enzymatic synthesis of the aspartame precursor.
Table 1: Reactants for Enzymatic Synthesis of Z-Asp-Phe-OMe
| Reagent | Molecular Weight ( g/mol ) | Molarity (mM) | Quantity (per 1 mmol Z-Asp-OH) | Reference |
| N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) | 267.25 | 120 | 267 mg | |
| L-Phenylalanine methyl ester HCl (H-Phe-OMe.HCl) | 215.68 | 200 | 431 mg | |
| Immobilized Thermolysin | - | - | 2 mg | |
| 4 M Sodium Hydroxide (NaOH) | 40.00 | 4 M | ~700 µL (for pH adjustment) | |
| Water | 18.02 | - | 3 mL |
Table 2: Reaction Conditions and Yields for Z-Asp-Phe-OMe Synthesis
| Parameter | Value | Reference |
| Solvent System | tert-amyl alcohol and ethyl acetate (33:67 v/v) with a small amount of water | |
| Temperature | 40-45 °C | |
| Reaction Time | >300 hours (continuous flow) | |
| pH | 7 | |
| Crude Yield of Z-Asp-Phe-OMe | 99% | |
| Purity of Z-Asp-Phe-OMe | High (further purified by crystallization) |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe)
This protocol describes the large-scale synthesis of the aspartame precursor using an immobilized thermolysin enzyme.
Materials:
-
N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl)
-
Immobilized Thermolysin
-
tert-amyl alcohol
-
Ethyl acetate
-
4 M Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend N-Benzyloxycarbonyl-L-aspartic acid (1 equivalent) and L-phenylalanine methyl ester hydrochloride (2 equivalents) in a solvent mixture of tert-amyl alcohol and ethyl acetate (33:67 v/v) containing a minimal amount of water.
-
pH Adjustment: While stirring the suspension, adjust the pH to 7.0 by the dropwise addition of 4 M NaOH. Continue stirring until a clear solution is obtained.
-
Enzymatic Reaction: Add the immobilized thermolysin to the reaction mixture. Maintain the reaction temperature at 40-45 °C with continuous stirring. For large-scale continuous synthesis, the substrate solution can be passed through a column reactor packed with the immobilized enzyme at a controlled flow rate.
-
Product Precipitation: As the reaction proceeds, the product, Z-Asp-Phe-OMe, will precipitate out of the solution, driving the reaction equilibrium towards synthesis.
-
Product Isolation: Collect the precipitated product by filtration or centrifugation.
-
Washing: Wash the collected product with cold deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified Z-Asp-Phe-OMe product under vacuum.
Protocol 2: Deprotection of Z-Asp-Phe-OMe to Yield Aspartame
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group to yield the final dipeptide, aspartame.
Materials:
-
N-Benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe)
-
Methanol (MeOH)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄)
Procedure:
-
Dissolution: Dissolve the Z-Asp-Phe-OMe in methanol.
-
Catalyst Addition: Add ammonium formate and the 5% Pd/C catalyst to the solution.
-
Hydrogenolysis: Stir the suspension at room temperature. The deprotection reaction is typically complete when gas evolution ceases (usually within 20-30 minutes).
-
Catalyst Removal: Remove the Pd/C catalyst by filtration through a pad of celite or a similar filter aid.
-
Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure or with a stream of nitrogen.
-
Final Product Isolation: Dissolve the residue in a small amount of warm water and lyophilize to obtain the final product, aspartame (H-Asp-Phe-OMe).
Visualizations
Below are diagrams illustrating the workflow for the large-scale synthesis of aspartame.
References
Application Notes and Protocols for H-Asp(OEt)-OEt.HCl in GMP Peptide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(OEt)-OEt.HCl, also known as L-Aspartic acid diethyl ester hydrochloride, is a protected form of the amino acid L-aspartic acid. It serves as a critical raw material in the Good Manufacturing Practice (GMP) production of peptide-based active pharmaceutical ingredients (APIs). The ethyl ester protecting groups on both the alpha and beta carboxylic acids prevent unwanted side reactions during peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The hydrochloride salt form enhances the compound's stability and solubility in various solvents, facilitating its handling and use in a GMP environment.[1]
The quality of this compound is paramount as it directly impacts the purity, safety, and efficacy of the final peptide drug product. Therefore, stringent quality control and well-defined protocols for its use are essential components of a robust GMP manufacturing process.[2][3] A significant challenge in the synthesis of peptides containing aspartic acid is the potential for aspartimide formation, a side reaction that can lead to impurities that are difficult to separate from the desired peptide.[4] The use of appropriately protected aspartic acid derivatives like this compound is a key strategy to mitigate this risk.
This document provides detailed application notes and protocols for the use of this compound in the GMP manufacturing of peptides, with a focus on raw material quality control, analytical testing, and its incorporation into SPPS workflows.
Raw Material Specifications and Quality Control
The quality of incoming raw materials is a cornerstone of GMP. Each batch of this compound should be quarantined upon receipt and tested against a pre-defined set of specifications before release for manufacturing. While a supplier's Certificate of Analysis (CoA) provides valuable information, it must be verified through in-house testing, including at least one specific identity test.
Table 1: Raw Material Release Specifications for this compound
| Parameter | Acceptance Criteria | Test Method |
| Identification | ||
| A. FTIR | The infrared absorption spectrum of the sample corresponds to that of a qualified reference standard. | USP/Ph. Eur. <197K> or equivalent |
| B. 1H NMR | The 1H NMR spectrum of the sample is consistent with the structure of L-Aspartic acid diethyl ester hydrochloride. | In-house validated method |
| Assay | 98.0% to 102.0% (on as-is basis) | HPLC |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility | Soluble in water and methanol | Visual Inspection |
| Melting Point | 106 - 111 °C | USP/Ph. Eur. <741> or equivalent |
| Specific Optical Rotation | [α]D20 = +9.0° to +11.0° (c=1 in DMF) | USP/Ph. Eur. <781S> or equivalent |
| Purity | ||
| Purity by HPLC | ≥ 98.0% | HPLC |
| Any single impurity | ≤ 0.5% | HPLC |
| Total impurities | ≤ 1.0% | HPLC |
| Residual Solvents | Meets the requirements of USP <467> or ICH Q3C | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration (USP <921>) |
| Heavy Metals | ≤ 10 ppm | USP <231> or equivalent |
| Bioburden | ||
| Total Aerobic Microbial Count | ≤ 100 CFU/g | USP <61> or equivalent |
| Total Yeasts and Molds Count | ≤ 10 CFU/g | USP <61> or equivalent |
| Absence of E. coli | Absent in 1g | USP <62> or equivalent |
| Absence of Salmonella spp. | Absent in 10g | USP <62> or equivalent |
Experimental Protocols
Analytical Methods for Raw Material Testing
This method is intended for the determination of the purity and assay of this compound. The method must be validated according to ICH Q2(R1) guidelines.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard of known purity at the same concentration as the sample.
-
Calculation: Calculate the purity and assay based on the peak area of the main peak relative to the total peak area and the peak area of the reference standard, respectively.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Record the infrared spectrum from 4000 cm-1 to 400 cm-1.
-
Acceptance Criteria: The spectrum of the sample should be comparable to the spectrum of a qualified reference standard. Key characteristic peaks for L-aspartic acid derivatives include C=O stretching of the ester groups (around 1730 cm-1), N-H stretching of the amine hydrochloride (around 3000-3200 cm-1), and C-O stretching (around 1100-1300 cm-1).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: Dissolve an appropriate amount of the sample in the deuterated solvent and acquire the ¹H NMR spectrum.
-
Acceptance Criteria: The chemical shifts, splitting patterns, and integrations of the signals in the spectrum must be consistent with the known structure of L-Aspartic acid diethyl ester hydrochloride.
Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the coupling of this compound in an automated peptide synthesizer using Fmoc/tBu chemistry. All operations should be performed in a controlled GMP environment.
-
Resin Preparation:
-
Select a suitable pre-loaded resin (e.g., Fmoc-Rink Amide resin for C-terminal amides or a Wang resin for C-terminal acids).
-
Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
-
Coupling of this compound:
-
Prepare the coupling solution:
-
Dissolve this compound (e.g., 4 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add a suitable coupling agent, such as HBTU/HCTU (e.g., 3.9 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (e.g., 8 equivalents).
-
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).
-
Perform a qualitative test (e.g., Kaiser test or TNBS test) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step may be repeated.
-
-
Capping (Optional):
-
If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion-sequence impurities.
-
Treat the resin with a capping solution, such as acetic anhydride and DIPEA in DMF.
-
-
Washing:
-
After the coupling (and optional capping) step, wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with a solvent such as dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups, including the ethyl esters from the aspartic acid residue.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to remove residual cleavage reagents.
-
-
Purification and Lyophilization:
-
Purify the crude peptide using preparative reverse-phase HPLC.
-
Lyophilize the purified peptide fractions to obtain the final peptide product as a fluffy white powder.
-
Visualizations
References
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Coupling of H-Asp(OEt)-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of modern drug discovery and development. The choice between manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of specific amino acid derivatives, such as L-Aspartic acid diethyl ester hydrochloride (H-Asp(OEt)-OEt.HCl), is a critical decision that impacts throughput, cost, purity, and the complexity of the peptides that can be successfully synthesized. This document provides a detailed comparison of manual and automated peptide synthesis protocols for the coupling of this compound, offering insights into the advantages and limitations of each approach.
This compound is a protected form of aspartic acid where the side-chain and C-terminal carboxylic acids are protected as ethyl esters. This protection strategy is employed to prevent unwanted side reactions during peptide bond formation. The hydrochloride salt form enhances its stability and solubility in common synthesis solvents.
Data Presentation: A Quantitative Comparison
The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, expected yield, and final purity of the peptide. The following table summarizes typical quantitative data for the coupling of a single amino acid, like this compound, to a resin-bound peptide chain. It is important to note that these values are representative and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.
| Parameter | Manual Coupling | Automated Coupling | Key Considerations |
| Typical Coupling Time per Residue | 1 - 4 hours | 0.5 - 2 hours | Automated systems with microwave heating can significantly reduce coupling times. |
| Crude Peptide Purity (Typical) | 60 - 85% | 70 - 95% | Purity in manual synthesis is highly dependent on operator skill and consistency. Automated systems offer higher reproducibility.[1] |
| Overall Yield (Typical) | 50 - 80% | 60 - 90% | Automated fluid handling minimizes material loss compared to manual transfers. |
| Hands-on Time per Residue | 30 - 60 minutes | 5 - 15 minutes | "Walk-away" operation is a major advantage of automated synthesizers. |
| Reagent Consumption | Variable, prone to excess usage | Optimized and consistent | Automated systems precisely dispense reagents, reducing waste. |
| Scalability | Flexible for small to medium scale (mg to g) | Ideal for high-throughput and large-scale synthesis (mg to kg) | Manual synthesis can be more cost-effective for single, small-scale syntheses. |
| Reproducibility | Operator-dependent | High | Automation eliminates variability between synthesis runs.[1] |
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.
Manual Coupling Protocol for this compound
This protocol describes the manual coupling of Fmoc-protected this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
This compound
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Washing solvents (DMF, DCM, Isopropanol)
-
Manual synthesis vessel with a frit
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection (if applicable):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution. The amount of base is crucial to neutralize the hydrochloride salt and facilitate the reaction.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test (no color change) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Proceed to the next cycle or final cleavage.
Automated Coupling Protocol for this compound
This protocol outlines the general steps for automated coupling on a peptide synthesizer. The exact parameters will be dependent on the specific instrument.
Materials and Reagents:
-
Fmoc-protected resin pre-loaded into the reaction vessel.
-
This compound solution in DMF.
-
Coupling reagent solution (e.g., HATU, HBTU) in DMF.
-
Base solution (e.g., DIPEA) in DMF.
-
20% Piperidine in DMF.
-
Washing and system solvents (DMF, DCM, Isopropanol).
Procedure:
-
System Setup:
-
Ensure all reagent and solvent bottles are sufficiently filled.
-
Prime all lines to ensure accurate delivery.
-
-
Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Specify the use of this compound for the desired cycle.
-
Define the coupling parameters:
-
Coupling time: 30-120 minutes (can be shorter with microwave heating).
-
Reagent equivalents: Typically 3-5 equivalents of amino acid and coupling reagent, and 6-10 equivalents of base.
-
Double coupling: Can be programmed for difficult couplings to ensure completion.
-
-
-
Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid, including this compound:
-
Fmoc Deprotection: Delivery of 20% piperidine in DMF, reaction, and draining.
-
Washing: A series of washes with DMF and other solvents to remove piperidine.
-
Coupling:
-
Delivery of the this compound solution.
-
Delivery of the coupling reagent and base solutions.
-
Mixing (by shaking, bubbling, or vortexing) for the programmed duration.
-
-
Washing: Thorough washing with DMF and other solvents to remove excess reagents and byproducts.
-
-
Final Steps: Once the entire sequence is synthesized, the instrument will perform a final deprotection and washing cycle, leaving the peptide-resin ready for cleavage and purification.
Mandatory Visualizations
The following diagrams illustrate the workflows for manual and automated coupling of this compound.
Caption: Manual coupling workflow for this compound.
Caption: Automated coupling workflow for this compound.
Discussion and Recommendations
Manual Synthesis:
-
Advantages: Lower initial capital investment, high flexibility for non-standard amino acids and small-scale synthesis, and direct control over reaction conditions.
-
Disadvantages: Labor-intensive, prone to human error leading to lower purity and yield, and lower throughput.[4] The success of manual synthesis is highly dependent on the skill and experience of the operator.
Automated Synthesis:
-
Advantages: High throughput, excellent reproducibility, reduced hands-on time, and often higher purity and yield due to precise control over reaction conditions. Many modern synthesizers also offer options like microwave heating to accelerate coupling and deprotection steps, further reducing synthesis time.
-
Disadvantages: High initial capital cost, can be less flexible for troubleshooting difficult sequences in real-time, and potential for reagent degradation if left on the instrument for extended periods.
Recommendations for Coupling this compound:
-
Side Reaction Consideration: Aspartic acid residues are known to be susceptible to aspartimide formation, a side reaction that can occur during Fmoc deprotection with piperidine. While the ethyl ester protection on the side chain of this compound can mitigate this to some extent compared to other protecting groups, it is still a consideration. Using a milder base for deprotection or adding HOBt to the piperidine solution can help to suppress this side reaction.
-
Coupling Reagents: For both manual and automated synthesis, high-efficiency coupling reagents such as HATU, HBTU, or COMU are recommended to ensure rapid and complete coupling, which can also help to minimize side reactions.
-
Choice of Method:
-
For exploratory synthesis , small-scale production, or when optimizing protocols for difficult sequences containing this compound, manual synthesis can be a cost-effective and flexible option.
-
For high-throughput screening , lead optimization, and larger-scale production of peptides containing this compound, automated synthesis is the preferred method due to its speed, reproducibility, and higher overall success rate.
-
Conclusion
Both manual and automated methods can be successfully employed for the coupling of this compound in solid-phase peptide synthesis. The choice between the two is dependent on the specific needs of the laboratory, including throughput requirements, budget, and the complexity of the target peptide. While manual synthesis offers flexibility, automated synthesis provides superior reproducibility, speed, and efficiency, making it the dominant method in modern drug development and research. Careful consideration of potential side reactions associated with aspartic acid derivatives and the selection of appropriate coupling reagents are crucial for achieving high purity and yield regardless of the chosen method.
References
Application Notes and Protocols for the Incorporation of H-Asp(OEt)-OEt.HCl in Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(OEt)-OEt.HCl, also known as L-Aspartic acid diethyl ester hydrochloride, is a protected form of aspartic acid utilized in peptide synthesis.[1] The ethyl ester protecting groups on both the alpha- and side-chain carboxyl functionalities prevent unwanted side reactions during peptide bond formation.[1] This derivative is particularly valuable in solid-phase peptide synthesis (SPPS) for the controlled incorporation of aspartic acid residues into complex peptide sequences.[1] The hydrochloride salt form enhances its stability and solubility in common synthesis solvents.[1]
These application notes provide detailed protocols for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis, address potential side reactions, and outline methods for the purification and characterization of the resulting peptides.
Key Advantages of Using this compound
-
Prevention of Undesired Acylation: The ethyl ester protection of both carboxylic acids prevents their participation in unintended coupling reactions.
-
Enhanced Solubility: The hydrochloride salt improves solubility in common SPPS solvents like dimethylformamide (DMF).[1]
-
Orthogonality: The ethyl ester protecting groups offer an orthogonal protection strategy to the commonly used acid-labile tert-butyl (tBu) and base-labile Fmoc groups, allowing for selective deprotection under specific conditions.
Potential Challenges and Mitigation Strategies
The primary challenge associated with the incorporation of aspartic acid residues in peptide synthesis is the formation of aspartimide. This side reaction can occur under both acidic and basic conditions and leads to a mixture of α- and β-aspartyl peptides, which are often difficult to separate.
Mitigation Strategies for Aspartimide Formation:
-
Use of Hindered Protecting Groups: While this compound utilizes ethyl esters, for sequences highly prone to aspartimide formation (e.g., -Asp-Gly-), the use of more sterically hindered protecting groups like 3-methyl-3-pentyl (OMpe) or 5-n-butyl-5-nonyl (OBno) on the side chain can be considered.
-
Optimized Deprotection Conditions: Adding acidic modifiers like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine solution during Fmoc deprotection can suppress aspartimide formation.
-
Backbone Protection: For extremely challenging sequences, the use of dipeptides with backbone protection (e.g., 2-hydroxy-4-methoxybenzyl) at the preceding amino acid can prevent aspartimide formation.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Asp(OEt)-OH in Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis steps for incorporating an Fmoc-Asp(OEt)-OH residue into a growing peptide chain on a resin.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Asp(OEt)-OH
-
Coupling Reagents:
-
Option A: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA)
-
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Standard SPPS reaction vessel and washing solvents
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
Option A (DIC/HOBt):
-
In a separate vial, dissolve Fmoc-Asp(OEt)-OH (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Option B (HATU/DIPEA):
-
In a separate vial, dissolve Fmoc-Asp(OEt)-OH (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and by-products.
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
Quantitative Data Summary (DIC/HOBt Coupling):
| Parameter | Value | Reference |
| Equivalents of Fmoc-AA-OH | 5 | |
| Equivalents of HOBt | 5.5 | |
| Equivalents of DIC | 5.5 | |
| Solvent | DMF | |
| Reaction Time | Monitored by Ninhydrin Test | |
| Temperature | Room Temperature |
Quantitative Data Summary (HATU Coupling):
| Parameter | Value | Reference |
| Equivalents of Fmoc-AA-OH | 3-5 | |
| Equivalents of HATU | 2.9-4.5 | |
| Equivalents of DIPEA | 6-10 | |
| Solvent | DMF | |
| Pre-activation Time | 2-5 minutes | |
| Coupling Time | 1-2 hours | |
| Temperature | Room Temperature |
Protocol 2: On-Resin Saponification of the Asp(OEt) Side Chain
This protocol describes the selective removal of the ethyl ester from the aspartic acid side chain while the peptide remains attached to the resin. This allows for subsequent on-resin modifications, such as lactam bridge formation for cyclic peptides.
Materials:
-
Peptide-resin containing the Asp(OEt) residue
-
Saponification reagent: e.g., 1 M LiOH in a mixture of THF/water or similar aqueous base.
-
Neutralization solution: e.g., dilute aqueous HCl or acetic acid.
-
Solvents: DMF, DCM, THF, water.
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Saponification:
-
Wash the resin with the solvent system to be used for saponification (e.g., THF/water).
-
Treat the resin with the saponification reagent (e.g., 1 M LiOH in THF/water).
-
Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC and mass spectrometry. Reaction times can vary significantly based on the peptide sequence and steric hindrance.
-
-
Neutralization:
-
Once the reaction is complete, wash the resin thoroughly with water and DMF.
-
Neutralize the resin with a dilute acid solution.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove any residual reagents. The resin is now ready for further on-resin modifications or final cleavage.
Note: On-resin saponification conditions need to be carefully optimized for each peptide sequence to avoid side reactions such as peptide backbone cleavage.
Protocol 3: Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all acid-labile protecting groups, including the ethyl esters of the aspartic acid residue.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: A common cocktail for Fmoc/tBu strategy is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). (TFA: trifluoroacetic acid, TIS: triisopropylsilane).
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Treat the dry resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the peptide pellet under vacuum.
Purification and Characterization
HPLC Purification
Peptides containing Asp(OEt) or deprotected Asp residues are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Typical HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Note: The presence of the ethyl ester on the aspartic acid side chain will increase the hydrophobicity of the peptide, leading to a longer retention time on the RP-HPLC column compared to the deprotected analogue.
Mass Spectrometry Analysis
Mass spectrometry is a crucial tool for confirming the identity and purity of the synthesized peptide.
-
Expected Mass: The expected molecular weight of the peptide should be calculated, taking into account the presence of the ethyl ester on the aspartic acid residue (an addition of 28.03 Da compared to the free carboxylic acid).
-
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), peptides containing aspartic acid can show characteristic fragmentation patterns, including preferential cleavage C-terminal to the Asp residue. The presence of the ethyl ester may influence the fragmentation, and the resulting fragment ions should be carefully analyzed to confirm the sequence.
Visualizations
Caption: General workflow for SPPS incorporation of this compound.
Caption: Orthogonal protection scheme in Fmoc-SPPS with Asp(OEt).
References
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the prevention and management of aspartimide formation, a common side reaction in peptide synthesis, with a focus on scenarios involving aspartic acid derivatives like H-Asp(OEt)-OEt.HCl.
Troubleshooting Guide: Aspartimide Formation
This section addresses common issues encountered during peptide synthesis related to aspartimide formation.
Question: I used this compound in my solution-phase synthesis and my final product is impure. Mass spectrometry shows a loss of 18 Da, and HPLC analysis reveals multiple peaks close to my target peptide's retention time. What is happening?
Answer:
You are likely observing aspartimide formation and its subsequent byproducts. The mass loss of 18 Da corresponds to the formation of a cyclic succinimide intermediate, known as an aspartimide, from the aspartic acid residue. This is a common intramolecular side reaction, especially when the amino acid following the aspartic acid residue is sterically small, such as glycine or serine.[1][2][3]
The aspartimide ring is unstable and can be opened by nucleophiles (like piperidine in solid-phase synthesis or residual water) to form a mixture of the desired α-peptide and the isomeric β-peptide.[1][2] The aspartimide intermediate is also prone to racemization at its α-carbon, which can lead to the formation of D-aspartyl peptides. These byproducts often have very similar chromatographic properties to the target peptide, making purification extremely challenging.
While this compound provides protection for the side-chain carboxyl group, the ethyl ester is not sterically bulky enough to effectively prevent the intramolecular cyclization that leads to aspartimide formation.
Question: My peptide sequence is particularly prone to aspartimide formation (e.g., contains an Asp-Gly motif). What are the most effective strategies to minimize this side reaction?
Answer:
For sequences that are highly susceptible to aspartimide formation, such as those containing Asp-Gly, Asp-Ser, or Asp-Asn motifs, several strategies can be employed to mitigate this side reaction. The most effective approaches involve modifying the protection strategy for the aspartic acid residue or for the backbone of the following amino acid.
-
Utilize Sterically Hindered Side-Chain Protecting Groups: The most common and effective strategy is to replace the simple ester protecting group with a bulkier one. These larger groups physically obstruct the backbone nitrogen from attacking the side-chain carbonyl. While you are using an ethyl ester, switching to a more sterically demanding protecting group during the synthesis of your building block is recommended. Several options have proven effective in both solid-phase and solution-phase synthesis.
-
Backbone Protection: An alternative and highly effective method is to temporarily protect the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This removes the nucleophile required for the intramolecular cyclization. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. These protecting groups are typically removed during the final acidolytic cleavage step. The use of pre-formed dipeptides, such as Fmoc-L-Asp(tBu)-DmbGly-OH, can simplify this process.
-
Modify Reaction Conditions:
-
Temperature: Perform coupling and deprotection steps at lower temperatures to reduce the rate of aspartimide formation.
-
Base: In the context of Fmoc-based solid-phase synthesis, using a weaker base than piperidine for deprotection, such as piperazine, can significantly reduce aspartimide formation. For solution-phase synthesis, carefully controlling the pH and avoiding excessively basic conditions during coupling and work-up is crucial.
-
Additives: The addition of an acid, such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution in solid-phase synthesis has been shown to suppress aspartimide formation.
-
Below is a diagram illustrating the decision-making process for troubleshooting this issue.
Caption: Troubleshooting flowchart for addressing aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of aspartimide formation?
A1: Aspartimide formation is a base-catalyzed intramolecular cyclization. The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue following the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aspartic acid's side-chain ester. This results in the formation of a five-membered succinimide ring, known as an aspartimide, and the release of the side-chain protecting group's alcohol. This side reaction is particularly prevalent during the repeated basic treatments in Fmoc solid-phase peptide synthesis.
Caption: Simplified mechanism of base-catalyzed aspartimide formation.
Q2: How does the amino acid following the aspartic acid residue influence the rate of aspartimide formation?
A2: The residue C-terminal to the aspartic acid plays a significant role. Aspartimide formation is most pronounced when this residue is sterically unhindered, allowing the backbone nitrogen to easily approach the side-chain carbonyl. The Asp-Gly sequence is notoriously problematic for this reason. Other sequences, such as Asp-Asn, Asp-Ser, Asp-Ala, and Asp-Arg, are also known to be highly susceptible. Conversely, bulky C-terminal residues can sterically hinder the cyclization, reducing the rate of aspartimide formation.
Q3: Can you provide quantitative data on the effectiveness of different side-chain protecting groups?
A3: Yes, several studies have quantified the reduction in aspartimide formation by using sterically bulkier side-chain protecting groups compared to the standard tert-butyl (OtBu) ester. The data below is compiled from a study on the model peptide VKDGYI, which is known to be prone to this side reaction.
| Protecting Group on Asp | % Aspartimide Formation (after 18h piperidine treatment) | % D-Asp Isomer | Reference |
| -OtBu (tert-butyl) | 27.0% | 11.2% | |
| -OMpe (3-methylpent-3-yl) | 5.5% | 2.5% | |
| -OBno (2-phenyl-2-propyl) | < 0.5% | < 0.5% |
Data is illustrative and based on a specific model peptide and conditions. Actual results may vary depending on the peptide sequence and experimental setup.
Experimental Protocols
Protocol 1: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a standard manual coupling cycle. Automated synthesizers will follow a similar logic.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the deprotection solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling activator like HBTU (3-5 equivalents) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). Repeat the coupling step if necessary.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is "Reagent K": Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by reverse-phase HPLC.
References
Technical Support Center: H-Asp(OEt)-OEt.HCl in Peptide Synthesis
Welcome to the technical support center for the use of H-Asp(OEt)-OEt.HCl in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?
A1: The two main side reactions to be aware of when using this compound are:
-
Aspartimide (Succinimide) Formation: This is the most common and problematic side reaction. It is an intramolecular cyclization that occurs under both basic and acidic conditions, but is particularly prevalent during the basic conditions of Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS).[1][2] The less sterically hindered ethyl ester protecting group on the side chain of this compound makes it more susceptible to this reaction compared to bulkier protecting groups like tert-butyl (OtBu).
-
Diketopiperazine (DKP) Formation: This side reaction typically occurs at the dipeptide stage, after the coupling of the second amino acid.[3][4] It involves the intramolecular cyclization of the dipeptide ester, leading to the cleavage of the peptide from the resin and termination of the peptide chain.
Q2: How does the ethyl ester protecting group of this compound influence the rate of aspartimide formation?
A2: The rate of aspartimide formation is inversely related to the steric bulk of the side-chain protecting group. The ethyl ester is significantly less bulky than the commonly used tert-butyl (OtBu) ester. Consequently, the carbonyl group of the side chain is more accessible for intramolecular attack by the backbone amide nitrogen, leading to a higher propensity for aspartimide formation. While direct comparative data for the ethyl ester is not abundant in recent literature which focuses on bulkier protecting groups, the established trend strongly suggests that this compound is more prone to this side reaction than its OtBu counterpart.[1]
Q3: What peptide sequences are particularly susceptible to aspartimide formation when using this compound?
A3: Aspartimide formation is highly sequence-dependent. Sequences where the aspartic acid residue is followed by a small, unhindered amino acid are most at risk. The most problematic sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Ala
The lack of steric hindrance from the subsequent amino acid facilitates the necessary geometry for the intramolecular cyclization to occur.
Q4: Under what conditions is diketopiperazine formation most likely to occur?
A4: Diketopiperazine (DKP) formation is most prevalent under the following conditions:
-
At the dipeptide stage: When this compound is the N-terminal amino acid of a dipeptide attached to the resin.
-
During Fmoc-deprotection: The free amino group generated after Fmoc removal can readily attack the ester linkage of the C-terminal amino acid.
-
With specific amino acids: Sequences containing Proline as either the first or second residue are particularly prone to DKP formation.
Troubleshooting Guides
Problem 1: Suspected Aspartimide Formation
Symptoms:
-
Appearance of a major impurity peak with a mass of -18 Da compared to the target peptide in the LC-MS analysis.
-
Multiple impurity peaks with the same mass as the target peptide, corresponding to α- and β-aspartyl isomers, which are often difficult to separate by HPLC.
-
Presence of piperidide adducts (+84 Da) if piperidine is used for Fmoc deprotection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aspartimide formation.
Problem 2: Suspected Diketopiperazine (DKP) Formation
Symptoms:
-
Low yield of the final peptide.
-
Presence of a major byproduct corresponding to the cyclic dipeptide in the cleavage solution.
-
Termination of the peptide chain after the second amino acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diketopiperazine formation.
Quantitative Data on Aspartimide Formation
While specific data for the ethyl ester is limited in comparative studies, the following table summarizes the trend of aspartimide formation with different side-chain protecting groups in the synthesis of the model peptide VKDGYI, which is highly prone to this side reaction. It can be inferred that the less hindered ethyl ester would result in a higher percentage of aspartimide formation than the tert-butyl ester.
| Aspartic Acid Protecting Group | % Desired Peptide | % Aspartimide & Related Byproducts | Reference |
| tert-Butyl (OtBu) | ~30-50% | ~50-70% | |
| 3-Methylpent-3-yl (OMpe) | ~80-90% | ~10-20% | |
| 5-Butyl-5-nonyl (OBno) | >95% | <5% | |
| Cyanosulfurylide (CSY) | >99% | Not detected |
Experimental Protocols
Protocol 1: Minimized Aspartimide Coupling of Fmoc-AA-OH to H-Asp(OEt)-Peptide-Resin
This protocol is designed to minimize aspartimide formation during the coupling of the amino acid following the Asp(OEt) residue.
Materials:
-
Peptide-resin with N-terminal H-Asp(OEt)-
-
Fmoc-protected amino acid (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF containing 0.1 M HOBt for 10 minutes. Repeat once.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
In a separate vessel, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt mixture to the resin.
-
Add DIC to the resin slurry and allow the coupling reaction to proceed at room temperature for 2 hours. Monitor the reaction using a ninhydrin (Kaiser) test.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).
-
Proceed with the next deprotection and coupling cycle.
Protocol 2: Detection of Aspartimide and Related Byproducts by LC-MS
This protocol outlines a general method for the analytical detection of aspartimide and its derivatives.
Instrumentation and Reagents:
-
Reverse-phase HPLC with a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mass spectrometer with electrospray ionization (ESI).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Cleaved and deprotected crude peptide sample.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Inject 5-10 µL of the sample.
-
Use a shallow gradient to ensure separation of closely eluting isomers. A typical gradient is 5-55% Mobile Phase B over 40 minutes.
-
Set the column temperature to 40-60°C to improve peak shape.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Perform a full scan to detect the molecular weights of the target peptide and potential byproducts.
-
Look for the following characteristic masses:
-
Target Peptide: [M+H]⁺
-
Aspartimide: [M-18+H]⁺
-
α- and β-Aspartyl Isomers: [M+H]⁺
-
Piperidide Adducts: [M+84+H]⁺
-
-
-
Data Analysis: Integrate the peak areas of the identified compounds to estimate the relative abundance of the side products.
Signaling Pathways and Logical Relationships
The formation of aspartimide is a critical branching point in the peptide synthesis pathway, leading to several undesired products.
Caption: Pathway of aspartimide formation and subsequent side reactions.
References
Technical Support Center: Optimizing Coupling Conditions for H-Asp(OEt)-OEt.HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of H-Asp(OEt)-OEt.HCl.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when using this compound in a coupling reaction?
A1: The first essential step is the in-situ neutralization of the hydrochloride salt. This compound is provided as a salt for stability and handling. The amine component must be liberated to become nucleophilic and participate in the coupling reaction. This is achieved by adding a non-nucleophilic base.
Q2: Which bases are recommended for the neutralization of this compound?
A2: Tertiary amines are commonly used. The most frequent choices are N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Typically, 1.0 to 1.2 equivalents of the base are added to the reaction mixture containing this compound before the addition of the activated carboxylic acid component.
Q3: What are the most common side reactions observed when coupling with this compound?
A3: The most significant side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide.[1][2][3][4] This side reaction is particularly prevalent in basic conditions, such as during Fmoc deprotection in solid-phase peptide synthesis (SPPS), but can also occur in solution-phase synthesis. Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[1]
Q4: How can aspartimide formation be minimized?
A4: Several strategies can be employed to minimize aspartimide formation:
-
Use of Bulky Protecting Groups: While this compound uses diethyl esters, for particularly sensitive sequences, using bulkier side-chain protecting groups like 3-methyl-3-pentyl (OMpe) can sterically hinder the formation of the aspartimide ring.
-
Addition of Additives: In SPPS, adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.
-
Use of Weaker Bases: For Fmoc deprotection, using a weaker base like piperazine instead of piperidine can suppress aspartimide formation.
-
Backbone Protection: Protecting the amide nitrogen of the amino acid C-terminal to the aspartic acid residue with groups like 2,4-dimethoxybenzyl (Dmb) can completely prevent aspartimide formation.
Q5: What are the recommended coupling reagents for this compound?
A5: A variety of coupling reagents can be used, and the choice often depends on the specific substrates and the scale of the reaction. Common classes include carbodiimides (e.g., EDC·HCl, DIC) and onium salts (e.g., HBTU, HATU, PyBOP). Onium salt-based reagents are often more reactive and are preferred for sterically hindered couplings.
Q6: In which solvents is this compound soluble?
A6: this compound is soluble in a range of organic solvents, including Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). The choice of solvent for the coupling reaction will depend on the solubility of all reactants.
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction
| Possible Cause | Recommended Solution |
| Incomplete neutralization of the hydrochloride salt. | Ensure the addition of at least 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) and allow for a short pre-incubation (15-20 minutes) before adding the coupling reagent and carboxylic acid. |
| Insufficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent. If using a carbodiimide like EDC·HCl, consider adding an additive such as HOBt or OxymaPure. For difficult couplings, onium salts like HATU or COMU may provide better results. |
| Steric hindrance from the coupling partners. | Increase the reaction time and/or temperature. Consider using a more reactive coupling reagent such as HATU. |
| Poor solubility of reactants. | Change the solvent or use a solvent mixture to ensure all reactants are fully dissolved. DMF is a good choice for many peptide couplings due to its high polarity. |
Issue 2: Presence of Impurities with the Same Mass as the Product
| Possible Cause | Recommended Solution |
| Aspartimide formation followed by hydrolysis. | This side reaction can lead to the formation of β-aspartyl peptides, which have the same mass as the desired α-aspartyl product. To mitigate this, use the mildest possible basic conditions. If applicable, consider the strategies mentioned in FAQ Q4. |
| Racemization at the α-carbon. | Racemization can be promoted by certain coupling conditions. The addition of additives like HOBt or OxymaPure can help to suppress racemization. Using coupling reagents that form highly reactive intermediates for a short period can also minimize racemization. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Class | Additive | Key Advantages | Potential Issues |
| EDC·HCl | Carbodiimide | HOBt or OxymaPure | Water-soluble byproducts, easy workup. | Lower reactivity for hindered couplings. |
| DIC | Carbodiimide | HOBt or OxymaPure | Byproduct is soluble in many organic solvents. | Can be less reactive than onium salts. |
| HBTU | Aminium Salt | - | High efficiency, good for standard couplings. | Can cause guanidinylation of the free amine. |
| HATU | Aminium Salt | - | Very high reactivity, excellent for hindered couplings. | More expensive. |
| PyBOP | Phosphonium Salt | - | High reactivity, does not cause guanidinylation. | Byproducts can be difficult to remove. |
| COMU | Uronium Salt | - | High reactivity, safer alternative to HOBt/HOAt-based reagents. |
Experimental Protocols
General Protocol for Solution-Phase Coupling of an N-Protected Amino Acid to this compound
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., DCM or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as DIPEA (1.1 equivalents), dropwise while stirring.
-
Stir the solution at 0 °C for 15-20 minutes.
-
-
Activation of the Carboxylic Acid Component (using EDC·HCl/HOBt):
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool this solution to 0 °C.
-
Add EDC·HCl (1.1 equivalents) in one portion.
-
Stir the mixture at 0 °C for 15 minutes to allow for pre-activation.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the solution of the neutralized this compound at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Visualizations
Caption: Solution-Phase Peptide Coupling Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Diethyl Aspartate
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low yield, with a specific focus on syntheses involving diethyl aspartate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing significantly lower than expected peptide yield after synthesizing a peptide containing an aspartic acid residue protected with a diethyl ester. What is the most probable cause?
A1: The most common cause of low yield in peptide synthesis involving aspartic acid esters, including diethyl aspartate, is the formation of an aspartimide side product.[1][2] This intramolecular cyclization reaction occurs during the Fmoc-deprotection step, which is typically carried out with a base like piperidine.[1] The aspartimide can then undergo further reactions, leading to a mixture of unwanted by-products, including racemized peptides and β-aspartyl peptides, which are often difficult to separate from the desired product, thereby reducing the overall yield.[2]
Q2: How does aspartimide formation lead to low yield?
A2: Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs when the nitrogen atom of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carbonyl group of the aspartate. This side reaction is particularly problematic during Fmoc-SPPS because of the repeated exposure to basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal. The resulting five-membered ring is an aspartimide. This intermediate is unstable and can lead to several yield-reducing pathways:
-
Formation of Piperidides: The aspartimide can be attacked by the piperidine used for deprotection, forming α- and β-piperidide adducts that terminate the peptide chain.
-
Formation of β-Peptides: The aspartimide ring can be opened by hydrolysis to form a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization once the aspartimide is formed, leading to a loss of chiral purity.
These side reactions not only decrease the amount of the target peptide but also complicate the purification process due to the presence of closely related impurities.
Q3: Are certain peptide sequences more prone to aspartimide formation?
A3: Yes, the propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences where aspartic acid is followed by a sterically unhindered amino acid are most susceptible. The most problematic sequences are:
-
Asp-Gly: Glycine's lack of a side chain offers minimal steric hindrance, making this the most common and problematic motif for aspartimide formation.
-
Asp-Asn
-
Asp-Arg
-
Asp-Ser
Q4: What strategies can we employ to minimize low yield due to aspartimide formation when using an aspartic acid derivative?
A4: Several strategies can be implemented to reduce aspartimide formation and improve peptide yield. These can be broadly categorized as modifications to the protecting group, adjustments to the deprotection conditions, and backbone protection.
-
Utilize Sterically Hindered Protecting Groups: While you are using diethyl aspartate, it's worth noting that bulkier side-chain protecting groups on the aspartic acid can sterically hinder the intramolecular cyclization. Protecting groups like O-tert-butyl (OtBu) are standard, but even more sterically demanding groups have been developed to further reduce aspartimide formation.
-
Modify Fmoc-Deprotection Conditions:
-
Addition of an Acid: Adding a weak acid to the piperidine deprotection solution can lower the basicity and significantly reduce the rate of aspartimide formation. Commonly used additives include 1-hydroxybenzotriazole (HOBt) or formic acid.
-
Use of Alternative Bases: Non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for Fmoc removal, though they can also promote aspartimide formation. Milder bases like piperazine have also been shown to reduce this side reaction.
-
-
Backbone Protection: For particularly difficult sequences, especially Asp-Gly, using a dipeptide with a backbone protecting group like 2,4-dimethoxybenzyl (Dmb) can prevent aspartimide formation by temporarily masking the amide nitrogen.
Q5: We are considering switching from diethyl aspartate. What are some alternative protecting groups for aspartic acid that are known to reduce aspartimide formation?
A5: If aspartimide formation remains a persistent issue, switching to a more sterically hindered side-chain protecting group for the aspartic acid residue is a viable strategy. Some well-established alternatives include:
-
Fmoc-Asp(OtBu)-OH: This is the most common protecting group for aspartic acid in Fmoc-SPPS.
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl): This bulky protecting group has been shown to be more effective than OtBu in preventing aspartimide formation.
-
Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl): This is another highly effective protecting group for suppressing aspartimide formation, even in challenging sequences.
-
Fmoc-Asp(CSY)-OH (Cyanosulfurylide): This non-ester-based masking group completely suppresses aspartimide formation and can be removed under specific oxidative conditions.
Quantitative Data Summary
The following table summarizes the impact of different strategies on reducing aspartimide formation.
| Strategy | Model Peptide Sequence | Condition | Aspartimide Formation (%) | Reference |
| Protecting Group Comparison | VKDGYI | 20% Piperidine/DMF (200 min) | ||
| Fmoc-Asp(OtBu)-OH | High | |||
| Fmoc-Asp(OMpe)-OH | Reduced | |||
| Fmoc-Asp(OBno)-OH | ~0.1%/cycle | |||
| Deprotection Condition | PTH Peptide Synthesis | 20% Piperidine/DMF | High | |
| 20% Piperidine/DMF + 5% Formic Acid | Reduced by 90% | |||
| Base Comparison | Hexapeptide 1 (VKDGYI) | 20% Piperidine | 17% | |
| 25% Dipropylamine (DPA) | Reduced |
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard manual cycle for Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 8 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and the fulvene-piperidine adduct.
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and then with dichloromethane (DCM) (3 times).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Repeat: Repeat the cycle for each amino acid in the sequence.
Protocol for Fmoc Deprotection with an Acidic Additive
To suppress aspartimide formation, modify the deprotection step as follows:
-
Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Use this solution in place of the standard 20% piperidine in DMF in the deprotection step of the SPPS cycle.
Cleavage and Deprotection of the Final Peptide
-
Washing and Drying: After the final synthesis cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Visualizations
Caption: Pathway of Aspartimide Formation and Subsequent Side Reactions.
Caption: Troubleshooting Workflow for Low Peptide Yield.
References
Technical Support Center: H-Asp(OEt)-OEt.HCl Deprotection
This guide provides troubleshooting advice and detailed protocols for the deprotection of L-Aspartic acid diethyl ester hydrochloride (H-Asp(OEt)-OEt.HCl) to yield L-Aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting this compound?
The most common method for removing the two ethyl ester protecting groups is hydrolysis, which can be achieved under either alkaline (saponification) or acidic conditions.[1] Alkaline hydrolysis is generally faster and proceeds at lower temperatures, while acid-catalyzed hydrolysis can also be effective but may require harsher conditions.
Q2: My deprotection reaction is incomplete, and I'm isolating a mono-ester byproduct. What should I do?
Incomplete hydrolysis is a common issue that results in one of the two ester groups remaining. This indicates that the reaction has not gone to completion.[1][2]
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious of potential side reactions at elevated temperatures.
-
Increase Reagent Concentration: Ensure you are using a sufficient molar excess of the base (e.g., LiOH, NaOH, KOH) or acid. For alkaline hydrolysis, at least two equivalents of base are required. Using 2.5 to 3 equivalents is common to drive the reaction to completion.
Q3: I'm concerned about side reactions. What are the most common ones and how can they be minimized?
The primary side reactions of concern are aspartimide formation and racemization.
-
Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain ester carbonyl, forming a cyclic imide.[3] This is a significant problem in peptide synthesis, particularly under basic conditions.[4] While less common for the free amino acid ester, it can still occur. To minimize this, avoid excessively harsh basic conditions or prolonged reaction times. Using acid-catalyzed hydrolysis can be an alternative strategy to prevent aspartimide formation.
-
Racemization: Prolonged exposure to strong base or acid, especially with heat, can lead to the racemization of the chiral center, resulting in a mixture of L- and D-aspartic acid. Use the mildest conditions possible that still allow for complete deprotection.
-
Amide Bond Hydrolysis: In the context of peptides, the peptide bond itself can be cleaved under harsh hydrolytic conditions.
Q4: What is the best way to purify the final L-aspartic acid product?
Purification typically involves crystallization, taking advantage of the low solubility of aspartic acid at its isoelectric point.
General Purification Workflow:
-
Neutralization: After the hydrolysis is complete, carefully adjust the pH of the reaction mixture to the isoelectric point of aspartic acid, which is approximately 2.8. Use an acid (e.g., HCl) for alkaline hydrolysis or a base (e.g., NaOH) for acid hydrolysis.
-
Precipitation: As the pH approaches 2.8, the zwitterionic L-aspartic acid will precipitate out of the solution.
-
Isolation: The solid product can be collected by filtration, washed with cold water to remove residual salts, and then dried.
-
Recrystallization: For higher purity, especially to remove inorganic salts like NaCl, a recrystallization from hot water can be performed. A patented method involves suspending the crude crystals in water and heating to 50-90°C to dissolve impurities before cooling to recrystallize the purified aspartic acid.
Experimental Protocols & Data
Protocol 1: Alkaline Hydrolysis (Saponification)
This protocol is a generalized procedure based on common lab practices for saponification.
-
Dissolution: Dissolve this compound (1 eq.) in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Base Addition: Cool the solution in an ice bath (0°C). Add a solution of potassium hydroxide (KOH, 2.5 eq.) in water dropwise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Acidification: Cool the solution back to 0°C and carefully adjust the pH to ~2.8 with cold 1M HCl. A white precipitate should form.
-
Isolation: Stir the suspension at 0-5°C for 30 minutes, then collect the solid by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of ice-cold water, followed by ethanol or ether. Dry the purified L-aspartic acid under vacuum.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol requires more forcing conditions than alkaline hydrolysis.
-
Reaction Setup: Suspend this compound (1 eq.) in 6M aqueous HCl.
-
Heating: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting material.
-
Cooling & Neutralization: Cool the solution to room temperature. Carefully add a base, such as 6M NaOH, to adjust the pH to the isoelectric point (~2.8).
-
Isolation & Purification: A precipitate will form. Isolate, wash, and dry the solid as described in the alkaline hydrolysis protocol.
Data Summary Tables
Table 1: Optimization of Alkaline Hydrolysis Conditions for a Diethyl Ester (Data adapted from a study on a structurally related diethyl ester hydrolysis)
| Base | Base Conc. (mol/L) | Time (min) | Yield of Diacid | Comments |
| KOH | 0.175 | 120 | Moderate | Incomplete reaction, mono-ester present. |
| KOH | 0.3 | 60 | 95.6% | Optimal Condition: High yield, minimal byproducts. |
| KOH | 0.3 | 180 | High | Increased risk of amide bond hydrolysis side product. |
| NaOH | 0.3 | 60 | Good | Slightly lower yield compared to KOH under these conditions. |
Table 2: Purification of L-Aspartic Acid via Recrystallization (Data adapted from a patented purification process)
| Starting Cl⁻ (ppm) | Suspension Temp. (°C) | Time (min) | Final Cl⁻ (ppm) |
| 360 | 60 | 40 | < 100 |
| 360 | 70 | 40 | < 50 |
| 360 | 80 | 40 | < 50 |
Visual Guides
Deprotection & Purification Workflow
Caption: General workflow for deprotection and purification of L-Aspartic Acid.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting flowchart for incomplete hydrolysis reactions.
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
Caption: Simplified mechanism for the saponification of an ethyl ester group.
References
- 1. Diethyl DL-aspartate | 43101-48-0 | Benchchem [benchchem.com]
- 2. [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Aspartic Acid Racemization During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of aspartic acid (Asp) during peptide synthesis.
Troubleshooting Guides
Issue: Significant D-Aspartate isomer detected in the final peptide.
This is a common issue arising from the formation of an aspartimide intermediate, which is susceptible to racemization. Here are the potential causes and recommended solutions:
| Possible Cause | Recommended Solution |
| Standard Fmoc-deprotection conditions using piperidine. | Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress aspartimide formation. Alternatively, using piperazine in place of piperidine has been shown to reduce this side reaction.[1][2] |
| Inappropriate side-chain protecting group for Asp. | For sequences prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser), use a bulkier side-chain protecting group such as 3-methylpent-3-yl (OMpe) instead of the standard tert-butyl (OtBu) group.[3][4] |
| Sub-optimal coupling reagent. | Employ coupling reagents known to minimize racemization. Carbodiimide-based reagents like DIC, when used with additives such as OxymaPure or HOBt, are generally recommended.[5] Onium salt-based reagents like HBTU and HATU can sometimes lead to higher racemization. |
| Elevated temperature during coupling. | Perform the coupling step at a controlled, lower temperature (e.g., room temperature) to reduce the rate of aspartimide formation, especially when using microwave-assisted synthesis where temperatures can reach up to 80°C. Lowering the temperature to 50°C can limit racemization. |
| Presence of a strong, non-hindered base. | If a base is required for the coupling reaction, opt for a weaker or more sterically hindered base, such as collidine, to minimize proton abstraction from the α-carbon. |
| Backbone-catalyzed aspartimide formation. | For particularly problematic sequences like Asp-Gly, utilize a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) sterically hinders the formation of the aspartimide ring. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aspartic acid racemization during peptide synthesis?
A1: The primary mechanism is the formation of a five-membered succinimide ring, also known as an aspartimide, involving the side-chain carboxyl group of the aspartic acid residue. This cyclic intermediate is planar and readily undergoes epimerization at the α-carbon. Subsequent hydrolysis of the aspartimide ring yields a mixture of L- and D-aspartyl peptides, as well as β-aspartyl peptides.
Q2: Which amino acid sequences are most susceptible to aspartic acid racemization?
A2: Sequences where aspartic acid is followed by a small, unhindered amino acid are most prone to aspartimide formation and subsequent racemization. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.
Q3: How can I quantify the extent of aspartic acid racemization in my synthetic peptide?
A3: The most common methods for quantifying aspartic acid racemization are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate and quantify the L- and D-enantiomers of aspartic acid after hydrolysis of the peptide.
Q4: Can the choice of solvent impact aspartic acid racemization?
A4: Yes, the solvent can play a role. While DMF is a common solvent for solid-phase peptide synthesis, exploring alternative "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) has shown potential for reducing racemization in some cases.
Q5: Is it possible to completely eliminate aspartic acid racemization?
A5: While complete elimination is challenging, the use of backbone protection, such as incorporating a Dmb group on the nitrogen of the succeeding amino acid (e.g., using Fmoc-Asp(OtBu)-(Dmb)Gly-OH), is the most effective strategy to prevent aspartimide formation and, consequently, racemization.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Minimizing Aspartimide Formation.
Data is based on a model scorpion toxin II peptide (H-Val-Lys-Asp-Asn-Tyr-Ile-OH) after treatment with 20% piperidine in DMF for 200 minutes.
| Protecting Group | % Aspartimide Formation | % D-Aspartate |
| OtBu (tert-Butyl) | High | High |
| OMpe (3-methylpent-3-yl) | Significantly Reduced | Reduced |
| OBno (5-n-butyl-5-nonyl) | Almost Undetectable | Low |
Source: Adapted from literature data on scorpion toxin II peptides.
Table 2: Performance of Coupling Reagents in Dipeptide Synthesis.
This table provides a qualitative comparison of common coupling reagents in terms of yield and racemization levels.
| Coupling Reagent | Typical Yield | Racemization Level |
| FDPP | Good | Moderate |
| BOP | Highest | Lowest |
| HBTU | High | Low |
| IBCF | Moderate | Moderate |
Source: Adapted from a comparative study on dipeptide synthesis.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure in Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to minimize racemization during the coupling of an Fmoc-protected amino acid.
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the 20% piperidine in DMF treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Analysis of Aspartic Acid Enantiomers by Chiral HPLC
This protocol provides a general guideline for analyzing the enantiomeric purity of aspartic acid in a hydrolyzed peptide sample.
Materials:
-
Hydrolyzed peptide sample
-
D- and L-Aspartic acid standards
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)
-
HPLC grade solvents (e.g., water, methanol, formic acid)
Procedure:
-
Sample Preparation:
-
Completely hydrolyze the synthetic peptide to its constituent amino acids using 6 M HCl.
-
Neutralize the hydrolysate and dilute to a suitable concentration with the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the D- and L-aspartic acid standards individually and as a mixture to determine their retention times and confirm resolution.
-
Inject the hydrolyzed peptide sample.
-
Monitor the elution of the D- and L-aspartic acid peaks.
-
-
Data Analysis:
-
Integrate the peak areas for both the D- and L-aspartic acid enantiomers in the sample chromatogram.
-
Calculate the percentage of the D-isomer using the formula: % D-Asp = [Area(D-Asp) / (Area(D-Asp) + Area(L-Asp))] x 100.
-
Visualizations
References
Technical Support Center: H-Asp(OEt)-OEt.HCl Cleavage
Welcome to the technical support center for H-Asp(OEt)-OEt.HCl cleavage. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the cleavage of peptides containing Asp(OEt).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the cleavage of peptides containing this compound?
A1: The main challenge during the cleavage of peptides containing an aspartic acid residue, including those synthesized using this compound, is the formation of an aspartimide side product. This cyclic intermediate can lead to several undesired outcomes, including the formation of β-aspartyl peptides, and racemization at the α-carbon of the aspartic acid residue.[1][2] This side reaction is particularly pronounced in sequences where the aspartic acid is followed by amino acids such as glycine, asparagine, or serine.
Q2: How do scavengers influence the cleavage process and the formation of side products?
A2: Scavengers are crucial components of the cleavage cocktail, primarily used to "scavenge" or trap the highly reactive cationic species generated from the protecting groups and resin linkers during TFA-mediated cleavage.[3][4][5] While scavengers are essential to prevent the modification of sensitive amino acid residues like tryptophan, methionine, and tyrosine, their direct impact on preventing aspartimide formation is less pronounced. The formation of aspartimide is primarily a base-catalyzed intramolecular reaction. However, the overall composition of the cleavage cocktail, including the choice and concentration of scavengers, can influence the reaction environment and potentially affect the extent of this side reaction.
Q3: What are the common signs of incomplete cleavage or significant side product formation?
A3: Incomplete cleavage or the formation of significant side products can be identified through several observations:
-
Chromatographic Analysis (HPLC): The presence of multiple peaks close to the main product peak. Aspartimide and β-aspartyl peptides often elute close to the desired α-aspartyl peptide.
-
Mass Spectrometry (MS): The detection of unexpected masses. Aspartimide formation results in a mass loss of 18 Da (loss of water) compared to the desired peptide.
-
Low Yield: A lower than expected yield of the purified peptide.
-
Poor Solubility: Difficulty in dissolving the crude peptide, which could indicate the presence of aggregated or modified peptides.
Q4: Can the choice of resin impact the cleavage outcome for peptides with Asp(OEt)?
A4: Yes, the choice of resin and its linker can influence the cleavage efficiency and the formation of side products. Highly acid-labile resins that require milder cleavage conditions might indirectly reduce the extent of acid-catalyzed side reactions. However, the primary factor for aspartimide formation is the peptide sequence and the cleavage conditions rather than the resin itself.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of peptides containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Precipitation of the peptide on the resin. 3. Adsorption of the peptide to labware. | 1. Extend the cleavage time or use a stronger cleavage cocktail. 2. After filtration, wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide. 3. Silanize glassware to prevent adsorption. |
| Presence of a peak with a mass of -18 Da relative to the expected product | Formation of aspartimide. | 1. Optimize the cleavage cocktail by adding a small amount of a weak acid like acetic acid. 2. For future syntheses, consider using a bulkier protecting group for the aspartic acid side chain if aspartimide formation is severe. |
| Multiple peaks with the same mass as the product in HPLC | Racemization at the aspartic acid α-carbon, leading to diastereomers. This is a consequence of aspartimide formation. | 1. Minimize the cleavage reaction time. 2. Purify the desired diastereomer using high-resolution HPLC. |
| Presence of peaks with higher masses | Incomplete removal of other side-chain protecting groups or re-attachment of scavengers to the peptide. | 1. Increase the concentration of scavengers in the cleavage cocktail. 2. Ensure the appropriate scavenger is used for the protecting groups present in the peptide (e.g., triisopropylsilane (TIS) for trityl groups). |
| Peptide is insoluble after cleavage and precipitation | The peptide may be hydrophobic or aggregated. | 1. Try dissolving the peptide in a different solvent system (e.g., containing acetonitrile, isopropanol, or DMSO). 2. Perform the precipitation at a higher temperature to potentially reduce aggregation. |
Experimental Protocols
Standard Cleavage Protocol for Peptides Containing Asp(OEt)
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Preparation:
-
Place the dried peptidyl-resin (typically 25-50 mg) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) to swell it.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Note: The choice and ratio of scavengers should be adapted based on the amino acid composition of the peptide. For peptides containing tryptophan, 1,2-ethanedithiol (EDT) may be added.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 1 mL for 25 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate in a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in an appropriate solvent.
-
Analyze the crude product by HPLC and Mass Spectrometry to assess purity and identify the desired product and any side products.
-
Visualizing the Cleavage Process
The following diagram illustrates the key steps in the cleavage of a peptide containing Asp(OEt) and the potential for aspartimide formation.
Caption: Workflow for peptide cleavage highlighting the desired pathway and the potential side reaction of aspartimide formation.
References
- 1. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: H-Asp(OEt)-OEt.HCl Solubility in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with H-Asp(OEt)-OEt.HCl in Dimethylformamide (DMF) during their experiments, particularly in the context of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMF important?
This compound, also known as L-Aspartic acid diethyl ester hydrochloride, is a protected amino acid derivative commonly used in peptide synthesis. Its solubility in DMF is crucial because DMF is a widely used solvent in solid-phase peptide synthesis (SPPS) for dissolving amino acids and coupling reagents, as well as for swelling the resin support.[1][2] Incomplete dissolution can lead to inaccurate concentration calculations, lower coupling efficiency, and ultimately, impurities in the final peptide product.
Q2: Is this compound expected to be soluble in DMF?
While DMF is a good solvent for many protected amino acids, the solubility of this compound can be problematic.[1][3] The presence of the two ethyl ester groups makes the molecule relatively hydrophobic. While the hydrochloride salt form generally enhances solubility in polar aprotic solvents like DMF, challenges in achieving complete and rapid dissolution are not uncommon.
Q3: What are the common initial signs of solubility problems?
Researchers may observe the following when attempting to dissolve this compound in DMF:
-
Cloudy or hazy solution: The solution does not appear clear, indicating suspended particles.
-
Visible solid particles: Undissolved crystals or powder are visible at the bottom of the vial.
-
Slow dissolution: The compound takes an unusually long time to dissolve, even with agitation.
-
Formation of a gel or precipitate: In some cases, the mixture may become viscous or form a solid precipitate.
Troubleshooting Guide
Issue 1: The this compound solution in DMF is cloudy or contains visible particles.
This is the most common solubility issue and can often be resolved with the following steps, starting with the least aggressive methods.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMF.
Experimental Protocols:
-
Sonication:
-
Place the vial containing the this compound and DMF mixture in a bath sonicator.
-
Sonicate for 5-15 minutes.
-
Visually inspect the solution for clarity. Repeat if necessary. Caution: Prolonged sonication can potentially generate heat.
-
-
Gentle Warming:
-
Warm the solution to 30-40°C using a water bath or heating block.
-
Agitate the vial intermittently.
-
Do not overheat, as this can cause degradation of the amino acid derivative.
-
-
Checking DMF Purity: DMF can degrade over time to form dimethylamine and formic acid, which can affect solubility and subsequent reactions.[4] Use fresh, high-purity, anhydrous DMF. If the DMF is old, consider using a fresh bottle or purifying the existing solvent.
-
Use of a Co-solvent: If the above methods fail, the addition of a small amount of a stronger polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can improve solubility.
-
Add DMSO dropwise to the DMF solution while stirring.
-
Start with a small volume (e.g., 5-10% of the total volume).
-
Observe for dissolution.
-
Issue 2: The solubility is inconsistent between different batches of this compound or DMF.
Inconsistent solubility can be frustrating and points towards variability in the starting materials.
Logical Relationship Diagram
Caption: Factors contributing to inconsistent solubility of this compound.
Troubleshooting Steps:
-
Qualify New Batches: When receiving a new batch of this compound or DMF, perform a small-scale solubility test before using it in a large-scale experiment.
-
Standardize DMF Source: Use DMF from a single, reliable supplier to minimize variability. Ensure proper storage in a cool, dry, dark place under an inert atmosphere.
-
Drying Procedures: If water content is suspected to be an issue, consider using molecular sieves to dry the DMF prior to use.
Quantitative Data Summary
| Solvent | General Solubility of Protected Amino Acids | Suitability for this compound |
| DMF (N,N-Dimethylformamide) | Good for most protected amino acids; serves as a good resin swelling agent. | Primary recommendation , though issues can arise. |
| NMP (N-Methyl-2-pyrrolidone) | Often a stronger solvent than DMF for protected amino acids. | A good alternative if DMF fails. |
| DMSO (Dimethyl Sulfoxide) | Excellent solvent for many polar and nonpolar compounds. | Can be used as a co-solvent to enhance solubility in DMF. |
| DCM (Dichloromethane) | Good for many Boc-protected amino acids, but less effective for polar compounds. | May have limited success due to the polar nature of the hydrochloride salt. |
Signaling Pathway Analogy: The Dissolution Process
The process of dissolving a solute in a solvent can be conceptually compared to a signaling pathway, where various factors influence the final outcome (a clear solution).
Caption: Conceptual pathway of this compound dissolution in DMF.
This guide provides a structured approach to troubleshooting common solubility problems encountered with this compound in DMF. By systematically addressing these issues, researchers can improve the reliability and success of their experiments.
References
Incomplete coupling of H-Asp(OEt)-OEt.HCl to resin
This guide provides troubleshooting for researchers encountering incomplete coupling of H-Asp(OEt)-OEt.HCl to solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete coupling of this compound to the resin?
Incomplete coupling, especially during the loading of the first amino acid derivative, can stem from several factors. For this compound, the primary issues are often related to neutralization, reagent quality, and reaction conditions.
-
Insufficient Neutralization: The starting material is a hydrochloride salt (HCl). The amine cannot act as a nucleophile until it is neutralized to its free base form. An insufficient amount of a non-nucleophilic base (like DIEA) will result in a failed reaction.
-
Reagent Quality: Degradation of the amino acid derivative or coupling reagents can significantly reduce efficiency. Solvents like DMF must be amine-free, as contaminants can compete in the reaction.[1]
-
Poor Resin Swelling: The solid support must be adequately swollen for the reactive sites to be accessible.[1][2] If the resin is not fully solvated by the reaction solvent, coupling yields will be poor.
-
Suboptimal Activation/Coupling Time: The activation of the carboxylic acid group on the resin (or the amino acid, depending on the strategy) may be too slow, or the overall coupling time may be insufficient, especially if minor steric hindrance from the ethyl ester groups is a factor.[1][3]
-
Steric Hindrance: While not severely hindered, the di-ester structure of the molecule can present more bulk than a simple amino acid, potentially slowing the reaction. Furthermore, the nature of the resin itself can create a sterically crowded environment.
Q2: How can I quickly verify if the coupling reaction is incomplete?
The most common and rapid method for monitoring coupling reactions on-resin is the Kaiser test (or ninhydrin test). This colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amino groups on the resin, signifying an incomplete or failed coupling.
-
Negative Result (Yellow/Colorless Beads): Indicates that no primary amines are present, suggesting the coupling reaction is complete (>99.5% completion).
For a quantitative assessment, a small sample of the resin can be cleaved, and the resulting product can be analyzed by HPLC and Mass Spectrometry to identify any deletion or incomplete sequences.
Q3: My Kaiser test is positive after coupling this compound. What is the recommended troubleshooting procedure?
A positive Kaiser test requires immediate action to avoid the accumulation of deletion sequences. The recommended approach is to first attempt a recoupling, and if that fails, to re-evaluate the entire coupling strategy.
The following flowchart outlines a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete peptide coupling.
Q4: What are the recommended reagents and conditions for coupling a potentially difficult residue?
If a standard coupling protocol (e.g., using DIC/HOBt) fails, switching to a more potent coupling reagent is advised. Onium salt-based reagents (aminium/uronium or phosphonium) are highly effective, especially for hindered couplings.
| Parameter | Standard Conditions | Recommended for Difficult Coupling |
| Amino Acid Derivative | 3.0 eq | 3.0 - 5.0 eq |
| Coupling Reagent | 3.0 eq (e.g., HBTU) | 3.0 - 5.0 eq (e.g., HATU, COMU) |
| Base (DIEA) | 6.0 eq | 6.0 - 10.0 eq |
| Solvent | DMF | NMP or DMF/DCM mixture |
| Reaction Time | 1 - 2 hours | 2 - 12 hours |
| Temperature | Room Temperature | Room Temperature or slightly elevated (e.g., 40°C) |
Table 1: Comparison of standard and optimized coupling conditions. Equivalents (eq) are relative to the resin loading capacity.
Detailed Experimental Protocols
Protocol 1: The Kaiser Test
This qualitative test is used to detect free primary amines on the resin.
Reagents:
-
Solution A: 5g Ninhydrin in 100 mL Ethanol.
-
Solution B: 80g Phenol in 20 mL Ethanol.
-
Solution C: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with Pyridine.
Procedure:
-
Collect a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF (3x) and then Ethanol (3x) to remove residual reagents.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube in a heating block at 100-115°C for 5 minutes.
-
Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action Required |
| Dark Blue/Purple Beads | Incomplete Coupling (Free Amines Present) | Perform a double coupling or optimize the reaction. |
| Yellow/Colorless Beads | Complete Coupling (>99.5%) | Proceed to the next step in the synthesis. |
Table 2: Interpretation of Kaiser test results.
Protocol 2: Small-Scale Cleavage and HPLC Analysis
This protocol allows for quantitative analysis of the coupling efficiency without consuming the entire batch of resin.
Procedure:
-
Sample Collection: Withdraw a small amount of dried peptide-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.
-
Cleavage: Add 100-200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)). The exact composition depends on the resin and other protecting groups used.
-
Incubation: Allow the cleavage reaction to proceed for 1-3 hours at room temperature.
-
Peptide Precipitation: After cleavage, filter the solution to remove the resin beads. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Sample Preparation: Decant the ether, air-dry the peptide pellet, and dissolve it in a suitable solvent for HPLC (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis:
-
Column: Reversed-phase C18.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 95% of Mobile Phase B over 30-60 minutes is a typical starting point.
-
Detection: Monitor UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis: Integrate the peak areas. The presence of a significant peak corresponding to the mass of the uncoupled starting material (cleaved from the resin linker) indicates incomplete coupling. The coupling efficiency can be calculated by comparing the peak area of the desired product to the total area of all product-related peaks.
References
Technical Support Center: Optimizing H-Asp(OEt)-OEt.HCl Activation
Welcome to the Technical Support Center for optimizing the activation of H-Asp(OEt)-OEt.HCl in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Troubleshooting Guide
Encountering challenges during peptide synthesis is common. This guide addresses specific issues you might encounter when activating this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid: The activating agent may be degraded or used in insufficient quantity. | - Use fresh, high-quality coupling reagents. - Ensure accurate weighing and stoichiometry of the activator. - Consider pre-activation of the carboxylic acid for 5-15 minutes before adding the amine component. |
| Steric hindrance: The amino acid sequence around the coupling site may be sterically demanding. | - Increase the coupling time (e.g., from 1-2 hours to 4-6 hours). - Consider using a more powerful activating agent like HATU or COMU.[1][2] | |
| Premature precipitation of reagents: Poor solubility of reactants in the chosen solvent. | - Use a more polar solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). - Ensure all components are fully dissolved before initiating the reaction. | |
| Significant Aspartimide Formation | Prolonged exposure to basic conditions: The use of a strong base or extended reaction times can promote this side reaction.[3] | - Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) instead of stronger bases. - Minimize the coupling reaction time. - Consider using an activating agent known to suppress racemization, such as one that generates HOBt or Oxyma esters in situ. |
| High reaction temperature: Elevated temperatures can accelerate aspartimide formation. | - Maintain the reaction temperature at or below room temperature (20-25°C). | |
| Racemization of the Aspartic Acid Residue | Over-activation of the carboxylic acid: Highly reactive intermediates can increase the risk of epimerization. | - Avoid excessive amounts of the coupling reagent. - Use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to suppress racemization. |
| Choice of base: Strong bases can promote racemization. | - Employ a sterically hindered, non-nucleophilic base like DIEA or 2,4,6-collidine. | |
| Incomplete Reaction (as indicated by positive Kaiser test) | Insufficient activation time or reagent stoichiometry. | - Increase the equivalents of the activating agent and the amino acid being coupled. - Extend the reaction time and monitor progress with repeated Kaiser tests. |
| Poor resin swelling (in Solid-Phase Peptide Synthesis - SPPS). | - Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF) for at least 30 minutes before the coupling step. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the hydrochloride salt of L-aspartic acid diethyl ester.[4] It is a protected form of the amino acid aspartic acid, where both the alpha- and side-chain carboxylic acid groups are protected as ethyl esters. This protection prevents unwanted side reactions at these sites during peptide bond formation. The hydrochloride salt form enhances its stability and solubility in common organic solvents used in peptide synthesis.[4]
Q2: How do I prepare this compound for a coupling reaction?
As this compound is a hydrochloride salt, the amine group is protonated. To make it a competent nucleophile for the coupling reaction, it must be neutralized. This is achieved by adding a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), to the reaction mixture. A common practice is to add at least one equivalent of the base to neutralize the HCl salt, plus any additional base required by the specific coupling protocol.
Q3: Which activating agent should I choose for optimal reaction times?
The choice of activating agent significantly impacts the reaction time and efficiency. For routine couplings, HBTU and TBTU are effective. For more challenging couplings, such as those involving sterically hindered amino acids, more reactive uronium/aminium salts like HATU and COMU are recommended as they can achieve high coupling efficiencies with shorter reaction times.
Q4: How can I minimize the risk of aspartimide formation?
Aspartimide formation is a major side reaction associated with aspartic acid residues, leading to racemization and the formation of impurities. To minimize this:
-
Use a suitable base: Employ a sterically hindered, non-nucleophilic base like DIEA.
-
Control reaction time: Avoid unnecessarily long coupling times.
-
Choose the right activator: Coupling reagents that form HOBt or Oxyma esters can help suppress this side reaction.
-
Maintain low temperatures: Perform the coupling at room temperature or below.
Q5: Can I monitor the progress of the activation and coupling reaction?
Yes. In solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common qualitative method to monitor the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For solution-phase synthesis, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting materials and the formation of the product.
Data Summary
The following table summarizes the relative performance of common coupling reagents used in peptide synthesis, which can be extrapolated for the activation of this compound.
| Coupling Reagent | Relative Reactivity | Typical Reaction Time (SPPS) | Notes on Side Reactions |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | High | 15 - 60 min | Can cause some racemization; use with HOBt to minimize. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Very High | 5 - 20 min | Generally lower racemization than HBTU; very effective for hindered couplings. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Very High | 5 - 20 min | High solubility and efficiency; less hazardous byproducts compared to benzotriazole-based reagents. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | Moderate | 30 - 120 min | A classic and cost-effective method; HOBt is crucial to suppress racemization. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High | 15 - 60 min | Effective, but can be less suitable for very fast protocols with difficult sequences. |
Experimental Protocols
General Protocol for this compound Activation and Coupling in SPPS
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents relative to resin loading) and the activating agent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a non-nucleophilic base (e.g., DIEA, 6 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
This compound Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and the activating agent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIEA (7 equivalents - 1 equivalent to neutralize the HCl salt and 6 for the coupling) and agitate for 1-2 minutes for pre-activation.
-
Add the activated this compound solution to the deprotected resin-bound peptide.
-
-
Coupling Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, extend the reaction time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then methanol. Dry the resin under vacuum.
Visualizations
Caption: Workflow for this compound coupling in SPPS.
Caption: Troubleshooting logic for low yield in this compound coupling.
References
- 1. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-ASP(OET)-OET HCL [myskinrecipes.com]
Technical Support Center: H-Asp(OEt)-OEt.HCl in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing H-Asp(OEt)-OEt.HCl in their peptide synthesis protocols. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound, or L-Aspartic acid diethyl ester hydrochloride, is a protected form of the amino acid aspartic acid. The ethyl ester groups on the side chain and C-terminus protect the carboxylic acid functionalities, preventing them from participating in unwanted side reactions during peptide bond formation. Its hydrochloride salt form enhances stability and solubility in common organic solvents used in synthesis. It is primarily used in solid-phase peptide synthesis (SPPS) for the controlled incorporation of aspartic acid residues into a peptide sequence.
Q2: What are the main challenges associated with using this compound in peptide synthesis?
The primary challenge when using aspartic acid derivatives, including this compound, is the potential for aspartimide formation . This intramolecular side reaction involves the cyclization of the aspartic acid residue, which can lead to a mixture of unwanted byproducts, including α- and β-peptides, as well as racemization of the chiral center. This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) due to the use of basic conditions (e.g., piperidine) for Fmoc deprotection. The sequence of the peptide, particularly the amino acid following the aspartic acid residue, can significantly influence the likelihood of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser being particularly problematic sequences.
Q3: How does the choice of coupling reagent affect the performance of this compound?
The choice of coupling reagent is critical in balancing reaction efficiency with the suppression of side reactions like aspartimide formation and racemization. More reactive coupling reagents can lead to faster and more complete reactions but may also increase the risk of epimerization.
Uronium/Aminium salts like HATU , HBTU , and COMU are highly efficient and generally provide high yields.[1] COMU, in particular, has shown excellent performance, often with shorter reaction times and requiring only one equivalent of base.[2][3] Phosphonium salts such as PyBOP are also effective and are a good choice for routine synthesis. Carbodiimides like DCC and DIC , especially when used with additives like HOBt or OxymaPure , are a cost-effective option, with the additive helping to suppress racemization.[3]
Quantitative Data on Coupling Reagent Performance
While specific quantitative data for this compound is not extensively published in comparative studies, the following table provides a general overview of the expected performance of common coupling reagents based on their known reactivity and efficiency in peptide synthesis. The yields are estimates for a standard coupling reaction and can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Expected Yield (%) |
| HATU | HOAt | DIPEA | 30 | ~99[1] |
| COMU | None | DIPEA | 15-30 | >99 |
| HBTU | HOBt | DIPEA | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | 30 | ~95 |
| DIC | HOBt/OxymaPure | DIPEA | 60-120 | ~90-95 |
Note: For Aspartic acid derivatives, the purity of the final product is a more critical parameter than just the yield, due to the potential for aspartimide-related impurities which can be difficult to separate.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol outlines a general procedure for coupling this compound to a resin-bound peptide using a uronium/aminium-based coupling reagent.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
- Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
2. Amino Acid Activation and Coupling:
- In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
- Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3-5 equivalents) to neutralize the hydrochloride salt.
- Add the coupling reagent (e.g., HATU, 3-5 equivalents) and an additional amount of DIPEA (as required by the coupling reagent, typically 1-2 equivalents) to the amino acid solution.
- Allow the pre-activation to proceed for 1-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
3. Reaction and Monitoring:
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.
4. Washing:
- Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide truncated at the aspartic acid residue.
-
Low overall yield of the final peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent Equivalents | Increase the equivalents of this compound and the coupling reagent to 5 equivalents relative to the resin loading. |
| Suboptimal Coupling Reagent | For difficult couplings (e.g., coupling to a sterically hindered amino acid), switch to a more powerful coupling reagent like HATU or COMU. |
| Incomplete Deprotection of the Preceding Amino Acid | Ensure complete Fmoc removal by extending the deprotection time or performing a second deprotection step. Confirm with a positive Kaiser test before coupling. |
| Peptide Aggregation | If synthesizing a "difficult sequence," consider using a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic agent. |
| Steric Hindrance | If coupling to a sterically hindered N-terminal amino acid, extend the coupling time to 4-12 hours and consider double coupling (repeating the coupling step). |
Issue 2: Aspartimide Formation
Symptoms:
-
HPLC analysis of the crude peptide shows multiple peaks close to the main product peak.
-
MS analysis reveals the presence of species with the same mass as the target peptide (α- and β-isomers) and potentially piperidide adducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Base-Catalyzed Cyclization during Fmoc-Deprotection | * Modify Deprotection Conditions: Add 0.1 M HOBt to the 20% piperidine in DMF solution. This has been shown to significantly reduce aspartimide formation. * Use a Weaker Base: Replace piperidine with piperazine for Fmoc deprotection, which is less prone to inducing aspartimide formation. |
| Sequence-Dependent Propensity | For highly susceptible sequences (e.g., Asp-Gly), consider using a backbone-protected dipeptide (e.g., Fmoc-Asp(Dmb/Hmb)Gly-OH) instead of stepwise coupling. |
| Elevated Temperature | If using microwave-assisted SPPS, reduce the coupling temperature to 50°C or below for the aspartic acid residue to minimize side reactions. |
| Choice of Side-Chain Protecting Group | While this compound has an ethyl ester, for particularly sensitive sequences, using an amino acid derivative with a bulkier side-chain protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH) can sterically hinder the cyclization. |
Visualizing Workflows and Signaling Pathways
Experimental Workflow for SPPS Coupling
Caption: A standard workflow for a single coupling cycle in Fmoc-based SPPS.
Troubleshooting Logic for Aspartimide Formation
References
Validation & Comparative
Unraveling Peptide Purity: A Comparative Guide to Mass Spectrometry of Peptides Synthesized with H-Asp(OEt)-OEt.HCl
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, ensuring the purity and structural integrity of the final product is paramount. The choice of building blocks, particularly for trifunctional amino acids like aspartic acid, can significantly impact the outcome. This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides synthesized using the common reagent H-Asp(OEt)-OEt.HCl against modern alternatives, offering supporting experimental data and detailed protocols to aid in the synthesis of high-purity peptides.
The use of L-Aspartic acid diethyl ester hydrochloride (this compound) in peptide synthesis, while economical, presents a significant challenge: the propensity for aspartimide formation. This intramolecular cyclization side reaction, occurring under both acidic and basic conditions common in solid-phase peptide synthesis (SPPS), leads to a mixture of α- and β-aspartyl peptides, as well as potential racemization. These impurities are often difficult to separate and can compromise the biological activity and safety of the final peptide therapeutic.
Mass spectrometry is an indispensable tool for characterizing synthetic peptides. However, the mass-neutral nature of aspartimide rearrangement (conversion of an aspartyl residue to an isoaspartyl residue) makes its detection by conventional mass spectrometry challenging. This guide delves into the mass spectrometric signatures of peptides synthesized with this compound and compares them with those synthesized using alternative protecting group strategies designed to mitigate aspartimide formation.
The Challenge of Aspartimide Formation
During Fmoc-based solid-phase peptide synthesis, the repeated exposure to a basic environment for Fmoc group removal can trigger the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartic acid ethyl ester. This forms a five-membered succinimide ring, the aspartimide intermediate. Subsequent nucleophilic attack by piperidine or water can open this ring to yield the desired α-aspartyl peptide, the undesired β-aspartyl peptide (isoaspartate), or piperidide adducts, often with racemization at the α-carbon of the aspartic acid residue.[1][2]
Figure 1: Aspartimide formation pathway.
Comparative Analysis of Aspartic Acid Protecting Groups
To overcome the challenge of aspartimide formation, various alternative protecting groups for the β-carboxyl group of aspartic acid have been developed. These strategies primarily focus on increasing steric hindrance around the side-chain ester to disfavor the intramolecular cyclization.
| Protecting Group Strategy | Principle | Efficacy in Preventing Aspartimide | Reference |
| Ethyl Ester (from this compound) | Simple ester protection. | Low; significant aspartimide formation observed, especially in Asp-Gly sequences. | [1] |
| tert-Butyl Ester (OtBu) | Increased steric hindrance compared to ethyl ester. | Moderate; reduces but does not eliminate aspartimide formation. | [2] |
| 3-Methylpent-3-yl Ester (OMpe) | Bulky tertiary alkyl ester. | High; significantly suppresses aspartimide formation due to increased steric bulk. | |
| Trialkylmethyl Esters | Very bulky ester groups. | Very High; almost complete reduction of aspartimide formation. | [1] |
| Cyanosulfurylides (CSY) | Non-ester based, stable C-C bond masking the carboxylic acid. | Excellent; completely prevents aspartimide formation. |
Mass Spectrometric Identification of Aspartimide-Related Impurities
While standard mass spectrometry cannot differentiate between the mass-neutral aspartyl and isoaspartyl isomers, tandem mass spectrometry (MS/MS) techniques can provide clues. The fragmentation patterns of the two isomers can differ, particularly in the relative intensities of b- and y-ions surrounding the modification site. However, definitive identification often requires more sophisticated approaches.
Workflow for Detecting Aspartimide Formation:
Figure 2: Analytical workflow for isoAsp detection.
A powerful method for detecting and quantifying isoaspartate is through enzymatic digestion with an endoproteinase such as Asp-N, followed by LC-MS analysis. Asp-N specifically cleaves N-terminal to aspartic acid residues, but not isoaspartic acid residues. Therefore, peptides containing isoaspartate will resist digestion and can be identified and quantified by comparing the LC-MS profiles before and after enzymatic treatment.
Advanced mass spectrometry fragmentation techniques like Electron Transfer Dissociation (ETD) and Charge Transfer Dissociation (CTD) can also be employed for the unambiguous identification of isoaspartate-containing peptides. These methods often produce diagnostic fragment ions that are specific to the isoaspartyl linkage.
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general procedure for manual solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including the desired Fmoc-Asp(OR)-OH derivative)
-
Coupling reagents: HBTU, HOBt
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the coupling mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
LC-MS/MS Analysis for Isoaspartate Detection
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 50°C.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition: Perform MS/MS on the top 3-5 most intense precursor ions from each MS1 scan.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
Asp-N Enzymatic Digestion
Materials:
-
Endoproteinase Asp-N
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Crude peptide sample
Procedure:
-
Dissolve the crude peptide in the digestion buffer to a concentration of 1 mg/mL.
-
Add Asp-N to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the mixture at 37°C for 4-16 hours.
-
Stop the reaction by adding 1% TFA.
-
Analyze the digested sample by LC-MS/MS and compare the chromatogram with that of the undigested sample.
Conclusion
The choice of aspartic acid derivative in peptide synthesis has a profound impact on the purity of the final product. While this compound is a readily available and cost-effective option, it is highly prone to aspartimide formation, leading to challenging purification and potential issues with product efficacy and safety. Mass spectrometry, coupled with enzymatic digestion and advanced fragmentation techniques, provides a powerful analytical toolbox for the detection and characterization of these impurities. For the synthesis of high-purity peptides, particularly those intended for therapeutic applications, the use of more advanced protecting groups such as OMpe, trialkylmethyl esters, or cyanosulfurylides is strongly recommended. This guide provides the foundational knowledge and practical protocols to help researchers make informed decisions and implement robust analytical strategies to ensure the quality of their synthetic peptides.
References
- 1. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl vs. Tert-Butyl Protection for Aspartic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for trifunctional amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). For aspartic acid, the choice of a side-chain protecting group is particularly critical to prevent the formation of aspartimide-related impurities, which can compromise peptide purity and yield. This guide provides a detailed comparison of two common ester-based protecting groups for the β-carboxyl group of aspartic acid: the ethyl (OEt) ester and the tert-butyl (OtBu) ester.
Executive Summary
Tert-butyl protection is the current standard in Fmoc-based SPPS due to its compatibility with the overall synthesis strategy, specifically its stability to the basic conditions used for Fmoc removal and its clean cleavage under strong acid conditions during the final deprotection step. However, it is susceptible to aspartimide formation, a significant side reaction, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.
Ethyl protection, a more traditional choice, is less prone to aspartimide formation due to the lower stability of the ethyl ester under basic conditions, which often leads to premature deprotection rather than cyclization. This very instability, however, makes it largely incompatible with standard Fmoc-SPPS protocols that rely on repeated piperidine treatment. Consequently, Asp(OEt) is rarely employed in modern Fmoc synthesis but may find application in alternative strategies, such as Boc-based SPPS or solution-phase synthesis.
Performance Comparison: Ethyl vs. Tert-Butyl Protection
The performance of a protecting group in peptide synthesis is assessed based on its stability during chain elongation, its efficiency in preventing side reactions, and the ease and orthogonality of its removal.
Stability and Deprotection Conditions
| Protecting Group | Structure | Stability to 20% Piperidine in DMF | Deprotection Conditions | Orthogonality in Fmoc-SPPS |
| Ethyl (OEt) | -CH₂CH₃ | Low; susceptible to saponification | Saponification (e.g., LiOH, NaOH) | Poor; not stable to Fmoc deprotection |
| Tert-Butyl (OtBu) | -C(CH₃)₃ | High | Strong acid (e.g., TFA) | Excellent |
Table 1: Comparison of stability and deprotection conditions for ethyl and tert-butyl protecting groups.
Side Reaction Profile: Aspartimide and Piperidide Formation
Aspartimide formation is the primary side reaction associated with aspartic acid residues in Fmoc-SPPS. It proceeds through the cyclization of the peptide backbone amide onto the side-chain ester, particularly under basic conditions. The resulting succinimide intermediate can then be opened by piperidine to form piperidide adducts, or by water to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.
While direct quantitative comparisons of aspartimide formation for Asp(OEt) under standard Fmoc conditions are limited due to its instability, the general understanding is that the lability of the ethyl ester to base leads to its removal before significant aspartimide formation can occur. In contrast, the stability of the tert-butyl ester allows for the accumulation of the aspartimide intermediate over repeated deprotection cycles.
| Protecting Group | Propensity for Aspartimide Formation | Propensity for Piperidide Formation | Key Considerations |
| Ethyl (OEt) | Low | Low (due to premature deprotection) | Incompatible with standard Fmoc-SPPS. |
| Tert-Butyl (OtBu) | High (sequence-dependent) | High (as a consequence of aspartimide formation) | Standard choice, but requires mitigation strategies for problematic sequences. |
Table 2: Side reaction profiles of ethyl and tert-butyl protected aspartic acid.
Experimental Protocols
Detailed methodologies for the incorporation and deprotection of Asp(OtBu) are well-established. For Asp(OEt), the protocols are more relevant to Boc-SPPS or solution-phase synthesis.
Protocol 1: Incorporation of Fmoc-Asp(OtBu)-OH in Fmoc-SPPS
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Dissolve Fmoc-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Global Deprotection and Cleavage for Peptides Containing Asp(OtBu)
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Visualizing the Chemistry: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed.
Conclusion and Recommendations
The choice between ethyl and tert-butyl protection for the side chain of aspartic acid is dictated by the synthetic strategy.
-
Fmoc-SPPS: The use of Fmoc-Asp(OtBu)-OH is the standard and recommended choice . Its stability to piperidine is essential for the integrity of the peptide during chain elongation. For sequences prone to aspartimide formation, strategies such as the use of bulkier protecting groups (e.g., O-3-methylpent-3-yl (OMpe) or O-5-n-butyl-5-nonyl (OBno)), or the addition of an acid additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution, should be employed.
-
Boc-SPPS and Solution-Phase Synthesis: Fmoc-Asp(OEt)-OH may be considered in these contexts where its lability to base can be exploited for orthogonal deprotection. However, careful control of reaction conditions is necessary to prevent premature cleavage.
Protecting the Aspartic Acid Side Chain: A Comparative Guide to Alternative Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the management of the aspartic acid (Asp) side chain presents a persistent challenge. The propensity of Asp residues to form aspartimide intermediates during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc deprotection, can lead to significant impurities and reduced yields. This guide provides an objective comparison of alternative protecting groups for the Asp side chain, supported by experimental data, to inform the selection of an optimal synthetic strategy.
The primary side reaction involving aspartic acid is the formation of a five-membered succinimide ring, known as aspartimide.[1][2] This intramolecular cyclization is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1][3] The resulting aspartimide is susceptible to nucleophilic attack, leading to a mixture of desired α-peptides, undesired β-peptides, racemized products, and piperidide adducts, all of which can be difficult to separate from the target peptide.[1] The most common approach to mitigate this issue is the use of sterically hindering ester-based protecting groups for the β-carboxyl group of the aspartic acid.
Comparative Performance of Aspartic Acid Protecting Groups
The selection of an appropriate protecting group is critical to minimizing aspartimide formation. While the standard tert-butyl (OtBu) group is widely used due to its cost-effectiveness, its limited steric bulk often proves insufficient for challenging sequences. This has led to the development of bulkier alternatives and novel non-ester-based protecting groups. The following table summarizes the performance of various protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to aspartimide formation.
| Protecting Group | % Desired Peptide | % Aspartimide Formation | % D-Asp Isomer | Cleavage Condition | Key Characteristics |
| OtBu | High in non-problematic sequences | High in susceptible sequences | High | TFA/TIS/H₂O (95:2.5:2.5) | Standard, cost-effective, but offers minimal steric hindrance. |
| OMpe | Significantly higher than OtBu | Significantly lower than OtBu | Lower than OtBu | TFA/TIS/H₂O (95:2.5:2.5) | Bulkier than OtBu, providing better steric protection. |
| OEpe | Very High | Very Low | Very Low | TFA/TIS/H₂O (95:2.5:2.5) | Trialkylcarbinol-based ester with increased steric bulk. |
| OPhp | Very High | Very Low | Very Low | TFA/TIS/H₂O (95:2.5:2.5) | Trialkylcarbinol-based ester with further increased steric bulk. |
| OBno | Exceptionally High | Virtually Eliminated | Very Low | TFA/TIS/H₂O (95:2.5:2.5) | One of the most effective bulky ester protecting groups. |
| Odmab | Variable | Prone to formation | Not specified | 2% Hydrazine in DMF | Orthogonal protecting group for applications like on-resin cyclization, but susceptible to base-catalyzed aspartimide formation. |
| CSY | Very High | Completely Prevented | Not applicable | N-chlorosuccinimide (NCS) in aqueous buffer | Non-ester-based ylide protection, offering complete prevention of aspartimide formation under basic conditions; requires an orthogonal oxidative deprotection step. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Comparative Analysis
This protocol outlines a general workflow for the synthesis of a model peptide to compare the efficacy of different Asp protecting groups.
-
Resin Selection: A Rink Amide resin is suitable for synthesizing C-terminally amidated peptides. The synthesis is typically performed at a 0.1 mmol scale.
-
Amino Acid Derivatives: Fmoc-protected amino acids with appropriate side-chain protection are used (e.g., Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, the respective Fmoc-Asp(PG)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH).
-
Coupling: Standard coupling protocols using reagents like HBTU/HOBt or HATU in the presence of a tertiary base such as DIPEA in DMF are employed.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a standard cleavage cocktail, such as trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Analysis: The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the desired peptide and byproducts. Mass spectrometry is used to confirm the identity of the peaks.
Aspartimide Formation Stress Test
This protocol is designed to evaluate the stability of different Asp protecting groups under prolonged basic conditions.
-
After coupling the Asp residue and the subsequent amino acid (e.g., Gly), the peptidyl-resin is washed with DMF.
-
The resin is then treated with a 20% solution of piperidine in DMF for an extended period (e.g., 18 hours) at room temperature. This simulates the cumulative exposure to basic conditions during a lengthy peptide synthesis.
-
Following the treatment, the resin is washed thoroughly with DMF and DCM and then dried.
-
The peptide is cleaved from the resin as described in the general SPPS protocol.
-
The crude product is analyzed by RP-HPLC to determine the extent of aspartimide formation.
Deprotection of the Cyanosulfurylide (CSY) Group
The CSY group is a non-ester-based protecting group that requires a specific oxidative cleavage protocol.
-
After cleavage of the peptide from the resin and standard side-chain deprotection (excluding the CSY group), the crude peptide is dissolved in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).
-
N-chlorosuccinimide (NCS) (2-5 equivalents) is added to the solution.
-
The reaction is stirred at room temperature and monitored by HPLC-MS. Deprotection is typically complete within 15-30 minutes.
-
The reaction is quenched by the addition of a scavenger such as methionine.
Visualizing Key Processes
To better understand the underlying chemical transformations and experimental designs, the following diagrams illustrate the mechanism of aspartimide formation and a general workflow for comparing protecting groups.
Mechanism of Aspartimide Formation
General Workflow for Comparing Asp Protecting Groups
Conclusion
The choice of an appropriate protecting group for the aspartic acid side chain is a critical parameter in peptide synthesis. For routine syntheses with non-problematic sequences, the standard Fmoc-Asp(OtBu)-OH may suffice. However, for sequences prone to aspartimide formation, the use of bulkier ester-based protecting groups such as Fmoc-Asp(OMpe)-OH, and particularly the highly effective Fmoc-Asp(OBno)-OH, is strongly recommended. For the most challenging syntheses where complete prevention of aspartimide formation is paramount, the novel cyanosulfurylide (CSY) protecting group offers a robust solution, albeit at the cost of an additional orthogonal deprotection step. Researchers should carefully consider the sequence of their target peptide and the potential for aspartimide-related side reactions when selecting a protecting group strategy.
References
A Researcher's Guide to Verifying Aspartic Acid Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of each amino acid is critical for the synthesis of a target peptide. Aspartic acid (Asp) presents a notorious challenge in modern Fmoc-based solid-phase peptide synthesis (SPPS). The primary issue is not the incorporation itself, but a debilitating side reaction known as aspartimide formation . This guide provides a comprehensive comparison of analytical methods to verify the final peptide structure and evaluates alternative aspartic acid derivatives designed to mitigate this common problem.
The incorporation of an aspartic acid derivative like H-Asp(OEt)-OEt.HCl, used in solution-phase synthesis, has its modern equivalent in Fmoc-SPPS with various side-chain protected analogues. The principal challenge arises during the repeated basic treatments (typically with piperidine) used to remove the temporary Fmoc protecting group. The backbone amide nitrogen can attack the side-chain ester of the preceding aspartic acid residue, forming a cyclic succinimide intermediate.[1][2][3] This aspartimide can then re-open, creating a mixture of the desired α-peptide, the undesired β-peptide, and racemized (D-Asp) versions of both, which are often difficult or impossible to separate by HPLC.[2]
Core Verification Methodologies
To confirm the successful synthesis and structural integrity of an Asp-containing peptide, a combination of analytical techniques is essential. Each method provides a different piece of the puzzle, and together they offer a complete picture of the product's identity, purity, and quality.
Key Analytical Techniques
| Technique | Purpose | Information Provided |
| Mass Spectrometry (MS) | Primary identification | Confirms the total molecular weight of the synthesized peptide, verifying that the full-length product was obtained.[1] |
| Tandem MS (MS/MS) | Sequence verification | Fragments the peptide to confirm the amino acid sequence, ensuring the Asp residue is in the correct position. |
| RP-HPLC | Purity assessment | Separates the target peptide from impurities, including deletion sequences and byproducts from aspartimide formation. Allows for quantification of purity. |
| Amino Acid Analysis (AAA) | Compositional analysis | Confirms the presence and relative ratios of all constituent amino acids after complete hydrolysis of the peptide. |
Comparative Analysis of Aspartic Acid Derivatives
While the standard and most cost-effective derivative, Fmoc-Asp(OtBu)-OH , is widely used, it is highly susceptible to aspartimide formation, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser. To address this, researchers have developed alternative derivatives with sterically bulky side-chain protecting groups that hinder the intramolecular cyclization.
The following table compares the performance of several common Asp derivatives in the synthesis of the model peptide Scorpion Toxin II (VKDGYI), which is known to be prone to this side reaction. The data reflects the crude peptide purity after prolonged treatment with 20% piperidine in DMF to simulate the cumulative effect of many deprotection cycles.
Performance of Asp-Protecting Groups in a Model Peptide Synthesis
| Derivative | % Target Peptide | % Aspartimide Byproducts | % D-Asp Content (Racemization) | Key Advantage |
| Fmoc-Asp(OtBu)-OH | 68.9% | 27.6% | 11.2% | Standard, cost-effective for non-problematic sequences. |
| Fmoc-Asp(OMpe)-OH | 88.5% | 8.8% | 3.5% | Good suppression of aspartimide formation. |
| Fmoc-Asp(OBno)-OH | 98.0% | 0.8% | 0.3% | Excellent suppression, even in difficult sequences. |
Data sourced from comparative tests on the Scorpion Toxin II (X=G) model peptide.
The data clearly demonstrates that increasing the steric bulk of the side-chain ester group, from tert-butyl (OtBu) to 3-methylpent-3-yl (OMpe) and finally to the highly bulky 5-n-butyl-5-nonyl (OBno), dramatically reduces both aspartimide formation and subsequent racemization. The use of Fmoc-Asp(OBno)-OH resulted in a crude product with negligible impurities, increasing the content of the target peptide by approximately 25% compared to the standard Fmoc-Asp(OtBu)-OH.
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reproducible results. Below are standard procedures for the key analytical techniques cited.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for analyzing the purity of the crude peptide post-cleavage.
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A. If solubility is an issue, use a minimal amount of a stronger solvent like DMSO and dilute with Mobile Phase A. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 214-220 nm (for the peptide bond).
-
Gradient: A common starting point is a linear gradient of 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide's hydrophobicity.
-
Analysis: The purity is calculated by integrating the peak area of the target peptide and dividing it by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is to confirm the molecular weight of the target peptide.
-
LC System: Use an LC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for mass spectrometry (e.g., 75 µm x 15 cm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 500 fmol to 1 pmol.
-
LC Gradient: Use a suitable gradient to elute the peptide from the column.
-
MS Analysis: Acquire mass spectra in a positive ion mode over a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 200–2000). The observed mass should match the calculated theoretical mass of the peptide. For sequencing, tandem MS (MS/MS) can be performed, where the parent ion is selected and fragmented to produce a characteristic pattern that confirms the amino acid sequence.
Amino Acid Analysis (AAA)
This protocol determines the amino acid composition of the final peptide.
-
Hydrolysis:
-
Place a known quantity (e.g., 2-5 µg) of the lyophilized peptide into a hydrolysis tube and dry it completely.
-
Add approximately 200 µL of 6 M Hydrochloric Acid (HCl) containing 0.1% phenol. The phenol is added to prevent halogenation of tyrosine residues.
-
Freeze the sample in a dry ice/acetone bath and seal the tube under vacuum.
-
Heat the sealed tube at 110°C for 24 hours to completely hydrolyze all peptide bonds.
-
-
Analysis:
-
After hydrolysis, the HCl is evaporated. The resulting amino acid mixture is redissolved in a suitable buffer.
-
The mixture is separated using ion-exchange chromatography or reversed-phase chromatography after derivatization.
-
The eluted amino acids are detected, often by reacting them with ninhydrin to produce a colored compound, and quantified by a spectrometer.
-
The relative amounts of each amino acid are compared to the theoretical composition of the target peptide.
-
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
References
A Researcher's Guide to Resin Selection for Peptides Containing H-Asp(OEt)-OEt.HCl
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid residues presents unique challenges, primarily the propensity for aspartimide formation. The choice of resin is a critical determinant of success, influencing loading efficiency, peptide purity, and overall yield. This guide provides a comparative analysis of the performance of L-Aspartic acid diethyl ester hydrochloride (H-Asp(OEt)-OEt.HCl) on three commonly used resin types: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC) resin.
While direct, quantitative comparative studies on the performance of this compound across different resins are not extensively available in peer-reviewed literature, this guide synthesizes established principles of solid-phase peptide synthesis to provide an objective comparison, supported by general experimental protocols.
The Challenge of Aspartimide Formation
During Fmoc-based SPPS, the repeated use of a basic solution (typically piperidine) to remove the Fmoc protecting group can trigger a detrimental side reaction with aspartic acid residues. The backbone amide nitrogen can attack the side-chain carbonyl of the aspartic acid, leading to the formation of a cyclic aspartimide intermediate. This intermediate can then lead to the formation of impurities such as α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid. The choice of the side-chain protecting group on the aspartic acid is a key factor in mitigating this side reaction. While bulkier protecting groups are known to offer better protection, the diethyl ester of this compound provides a moderate level of steric hindrance.
Comparative Performance of this compound on Different Resins
The selection of a solid support significantly impacts the outcome of peptide synthesis. The following tables provide a summary of the key characteristics of Wang, Rink Amide, and 2-Chlorotrityl chloride resins and an illustrative comparison of the expected performance of this compound with each.
Table 1: Key Characteristics of Common SPPS Resins
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride Resin |
| Linkage Type | Ester | Amide | Ester (highly acid-labile) |
| Cleavage Product | C-terminal carboxylic acid | C-terminal amide | C-terminal carboxylic acid |
| Cleavage Conditions | Strong acid (e.g., 95% TFA) | Moderate to strong acid (e.g., 50-95% TFA) | Very mild acid (e.g., 1-2% TFA in DCM) |
| Side-Chain Protection | Cleaved simultaneously | Cleaved simultaneously | Can be kept intact with mild cleavage |
| Primary Application | Synthesis of peptide acids | Synthesis of peptide amides | Synthesis of protected peptide fragments, acid-sensitive peptides |
Table 2: Illustrative Performance Data of this compound on Different Resins
| Parameter | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride Resin |
| Typical Loading Efficiency | 0.4 - 0.8 mmol/g | 0.3 - 0.7 mmol/g | 0.5 - 1.0 mmol/g |
| Relative Cleavage Yield | Good to High | Good to High | Very High |
| Expected Purity (Crude) | Moderate to Good | Moderate to Good | Good to Very Good |
| Risk of Aspartimide Formation | Moderate to High | Moderate to High | Lower (due to milder cleavage) |
| Risk of Racemization | Low | Low | Very Low (during loading) |
Note: The data in this table is illustrative and based on general principles of SPPS. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Comparison with Alternative Aspartic Acid Derivatives
The primary alternative to using this compound is to employ an Fmoc-protected aspartic acid with a different side-chain protecting group. The most common is the tert-butyl (tBu) ester.
Table 3: Comparison of Asp(OEt) and Asp(OtBu) Protecting Groups
| Feature | Fmoc-Asp(OEt)-OH | Fmoc-Asp(OtBu)-OH |
| Protecting Group | Ethyl ester | tert-Butyl ester |
| Steric Hindrance | Moderate | High |
| Relative Rate of Aspartimide Formation | Moderate | Lower |
| Cleavage Conditions | Standard TFA | Standard TFA |
| Cost | Generally lower | Generally higher |
While the tert-butyl ester offers greater steric hindrance and thus, in theory, better protection against aspartimide formation, the ethyl ester can be a cost-effective alternative for sequences that are not highly prone to this side reaction.
Experimental Protocols
The following are detailed methodologies for the key experiments of loading this compound onto the different resin types and the subsequent cleavage of the synthesized peptide.
Experimental Protocol 1: Loading of this compound onto Wang Resin
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the Wang resin (1 eq) in DMF for 1 hour in a reaction vessel.
-
In a separate flask, dissolve this compound (3 eq) and DMAP (0.1 eq) in a minimal amount of DMF.
-
Add the amino acid solution to the swollen resin.
-
Add DIC (3 eq) to the reaction vessel.
-
Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a spectrophotometric method (e.g., Fmoc-release assay after coupling of the next Fmoc-protected amino acid).
Experimental Protocol 2: Loading of this compound onto Rink Amide Resin
Materials:
-
Rink Amide resin
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Rink Amide resin (1 eq) in DMF for 1 hour.
-
In a separate flask, dissolve this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Quantify the loading using a standard method.
Experimental Protocol 3: Loading of this compound onto 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the 2-Chlorotrityl chloride resin (1 eq) in anhydrous DCM for 30 minutes.
-
In a separate flask, dissolve this compound (1.5 eq) and DIPEA (4 eq) in anhydrous DCM.
-
Add the amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity.
Experimental Protocol 4: Cleavage of Peptide from Resins
Wang Resin Cleavage:
-
Treat the peptide-resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
Rink Amide Resin Cleavage:
-
Use a cleavage cocktail of 50-95% TFA in DCM with appropriate scavengers (e.g., TIS, water) for 1-3 hours.
2-Chlorotrityl Chloride Resin Cleavage (Mild):
-
For cleavage with side-chain protecting groups intact, use a solution of 1-2% TFA in DCM for 30-60 minutes.
-
For full deprotection, a stronger TFA cocktail can be used similar to Wang resin cleavage.
Visualizing the Workflow
The following diagram illustrates the general workflow of solid-phase peptide synthesis.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice of resin for the incorporation of this compound into a peptide sequence is a critical decision that should be guided by the desired C-terminal functionality and the overall synthetic strategy.
-
Wang resin is a standard choice for synthesizing peptide acids but requires strong acid cleavage, which can be harsh on sensitive sequences.
-
Rink Amide resin is the go-to for producing peptide amides, offering good yields and purity.
-
2-Chlorotrityl chloride resin provides the most flexibility, allowing for very mild cleavage conditions that can preserve side-chain protecting groups, making it ideal for the synthesis of protected fragments and acid-sensitive peptides.
While the ethyl ester of this compound offers a moderate level of protection against aspartimide formation, for sequences known to be particularly prone to this side reaction (e.g., -Asp-Gly-), the use of a bulkier protecting group such as tert-butyl may be advisable. Researchers should carefully consider the trade-offs between cost, ease of use, and the potential for side reactions when selecting their aspartic acid derivative and resin combination.
A Comparative Guide to H-Asp(OEt)-OEt.HCl and Other Asp(OR)-OH Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. Aspartic acid derivatives, in particular, present a unique challenge due to the propensity of the side-chain carboxyl group to induce aspartimide formation, a notorious side reaction that can significantly compromise the integrity of the final peptide product. This guide provides a comprehensive benchmark of H-Asp(OEt)-OEt.HCl against other commonly used Asp(OR)-OH derivatives, offering a comparative analysis of their performance supported by experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these derivatives is crucial for their effective application in peptide synthesis. This compound is typically used in liquid-phase peptide synthesis or as a precursor for further derivatization, while Fmoc-protected derivatives are staples in solid-phase peptide synthesis (SPPS).
| Property | This compound | Fmoc-Asp(OtBu)-OH | H-Asp(OMpe)-OH | Fmoc-Asp(OBno)-OH |
| Molecular Weight | 225.67 g/mol [1] | 411.5 g/mol | 217.26 g/mol [2] | 537.69 g/mol |
| Appearance | White to off-white powder/solid[1] | White powder | - | White to beige powder, chunks or crystals |
| Melting Point | 105.0 to 109.0 °C | 90-98 °C | - | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - | - | Clearly soluble in DMF |
| Storage Temperature | 0°C | 2-30°C | - | −20°C |
Performance in Peptide Synthesis: The Challenge of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under both acidic and, more commonly, basic conditions used during SPPS, particularly during the repeated piperidine treatments for Fmoc group removal. This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. The formation of the five-membered succinimide ring can lead to several undesired byproducts, including α- and β-peptides, as well as their racemized and piperidide adducts, which are often difficult to separate from the desired product.
The following table summarizes the quantitative data on the percentage of aspartimide-related byproduct formation for different protecting groups when incorporated into a model peptide, scorpion toxin II (VKDGYI), which is particularly prone to this side reaction.
| Aspartic Acid Derivative | Aspartimide Formation (%) | D-Asp Content (%) | Cleavage Conditions |
| Fmoc-Asp(OtBu)-OH | High | High | TFA/TIS/H₂O (95:2.5:2.5) |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | TFA/TIS/H₂O (95:2.5:2.5) |
| Fmoc-Asp(OBno)-OH | Very Low | Very Low | TFA/TIS/H₂O (95:2.5:2.5) |
| Fmoc-Asp(CSY)-OH | None detected | Not applicable | NCS, aqueous buffer |
Note: The data presented is compiled from various sources and should be considered in the context of the specific experimental conditions reported in the cited literature.
Experimental Protocols
To provide a framework for the comparative analysis of different Asp(OR)-OH derivatives, a general experimental workflow for the synthesis and analysis of a model peptide is outlined below. This protocol is based on established methods for solid-phase peptide synthesis.
General Workflow for Comparing Aspartic Acid Protecting Groups in SPPS
Caption: General workflow for comparing aspartic acid protecting groups.
Detailed Methodologies
1. Solid-Phase Peptide Synthesis (SPPS): The model peptide (e.g., H-VKDGYI-OH) is synthesized on a suitable resin (e.g., Rink Amide resin for C-terminal amides) using a standard Fmoc/tBu strategy.
-
Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (including the Asp derivative being tested) is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and byproducts.
-
Iteration: The deprotection and coupling cycles are repeated until the desired peptide sequence is assembled.
2. Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
3. Analysis: The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and quantify the amount of aspartimide-related byproducts. The identity of the desired peptide and any impurities is confirmed by mass spectrometry. Chiral amino acid analysis can be performed to determine the extent of racemization at the aspartic acid residue.
Signaling Pathways and Logical Relationships
The choice of an aspartic acid derivative has a direct impact on the outcome of the peptide synthesis, influencing not only the yield of the desired product but also the impurity profile. The following diagram illustrates the logical relationship between the choice of protecting group and the potential for aspartimide formation.
References
A Researcher's Guide to Ester Protecting Groups: A Comparative Analysis of Cleavage Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate ester protecting group is a critical decision in the multi-step synthesis of complex molecules. The ideal protecting group should be readily introduced, stable to various reaction conditions, and selectively cleaved in high yield when desired. This guide provides a comprehensive comparison of the cleavage efficiency of common ester protecting groups, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.
The efficacy of a protecting group strategy hinges on the ease and selectivity of the deprotection step. This guide categorizes common ester protecting groups based on their primary cleavage mechanism and presents available quantitative data to facilitate a direct comparison of their lability.
Comparison of Cleavage Efficiency for Common Ester Protecting Groups
The following tables summarize the cleavage conditions, reaction times, and reported yields for various classes of ester protecting groups. It is important to note that direct comparison of yields and reaction times between different studies can be challenging due to variations in substrates, scales, and reaction conditions.
Acid-Labile Ester Protecting Groups
Acid-labile groups are among the most frequently used due to their generally mild cleavage conditions. The tert-butyl ester is a workhorse in this category, prized for its robustness under many synthetic transformations and its clean cleavage into isobutylene and the corresponding carboxylic acid.
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| tert-Butyl (t-Bu) | Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1) | DCM | Room Temp. | 1 - 4 h | >95 | [1] |
| 4 M HCl in Dioxane | Dioxane | Room Temp. | 1 - 16 h | High | [1] | |
| Formic acid | - | Room Temp. | 12 - 24 h | >90 | [2] | |
| Benzyl (Bn) | HBr in Acetic Acid | Acetic Acid | Room Temp. | 1 - 4 h | Variable | |
| Methyl (Me) | Concentrated HCl | Water/Dioxane | Reflux | 12 - 48 h | Variable | [1] |
Base-Labile Ester Protecting Groups
Base-labile protecting groups are fundamental in organic synthesis, with the simple methyl and ethyl esters being the most common. Their cleavage is typically achieved via saponification.
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Methyl (Me) | LiOH | THF/Water | Room Temp. | 2 - 12 h | >90 | |
| NaOH | Methanol/Water | Room Temp. - 50 | 1 - 6 h | >90 | [1] | |
| Ethyl (Et) | LiOH | THF/Water | Room Temp. | 2 - 12 h | >90 | |
| NaOH | Ethanol/Water | Room Temp. - 50 | 1 - 6 h | >90 | ||
| 9-Fluorenylmethyl (Fm) | 20% Piperidine in DMF | DMF | Room Temp. | 5 - 30 min | >95 |
Hydrogenolysis-Labile Ester Protecting Groups
Protecting groups that can be removed by catalytic hydrogenation are invaluable when acid- or base-sensitive functionalities are present in the molecule. Benzyl esters are the primary example in this class.
| Protecting Group | Catalyst | Solvent(s) | Pressure | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Benzyl (Bn) | 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | 1 atm H₂ | Room Temp. | 1 - 12 h | >95 | |
| Pearlman's Catalyst (Pd(OH)₂/C) | Methanol, Ethanol | 1 atm H₂ | Room Temp. | 0.5 - 4 h | >95 | ||
| p-Methoxybenzyl (PMB) | 10% Pd/C | Methanol, Ethanol | 1 atm H₂ | Room Temp. | 2 - 16 h | >95 |
Fluoride-Labile Silyl Ester Protecting Groups
Silyl esters offer a distinct advantage due to their unique cleavage mechanism involving fluoride ions, providing excellent orthogonality with many other protecting groups. Their stability can be tuned by the steric bulk of the substituents on the silicon atom.
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Trimethylsilyl (TMS) | TBAF (1M in THF) | THF | 0 - Room Temp. | < 30 min | >95 | |
| HF-Pyridine | THF | 0 | < 1 h | >95 | ||
| Triethylsilyl (TES) | TBAF (1M in THF) | THF | Room Temp. | 1 - 4 h | >90 | |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBAF (1M in THF) | THF | Room Temp. | 2 - 12 h | >90 | |
| Triisopropylsilyl (TIPS) | TBAF (1M in THF) | THF | Room Temp. - 50 | 12 - 48 h | >85 | |
| tert-Butyldiphenylsilyl (TBDPS) | TBAF (1M in THF) | THF | Room Temp. - 50 | 12 - 72 h | >85 |
Experimental Protocols
Detailed methodologies for the cleavage of representative ester protecting groups are provided below.
Protocol 1: Acidic Cleavage of a tert-Butyl Ester with TFA
-
Dissolution: Dissolve the tert-butyl ester substrate in dichloromethane (DCM) (0.1 M).
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with a solvent such as toluene to remove residual TFA.
-
Purification: Purify the resulting carboxylic acid by an appropriate method, such as crystallization or column chromatography.
Protocol 2: Basic Cleavage of a Methyl Ester with Lithium Hydroxide
-
Dissolution: Dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) to a concentration of 0.1 M.
-
Reagent Addition: Add a solution of lithium hydroxide (LiOH) (2-4 equivalents) in water.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of ~2-3 with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the carboxylic acid with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product as needed.
Protocol 3: Hydrogenolysis of a Benzyl Ester
-
Preparation: Dissolve the benzyl ester in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol %).
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenator) and stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Rinse the celite pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the carboxylic acid.
Protocol 4: Fluoride-Mediated Cleavage of a TBDMS Ester
-
Dissolution: Dissolve the TBDMS-protected substrate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Visualization of Cleavage Logic
The selection of a cleavage strategy often depends on the stability of other functional groups within the molecule. The following diagram illustrates a decision-making workflow for choosing an appropriate deprotection method.
Caption: Decision workflow for selecting an ester deprotection method.
This guide provides a framework for comparing the cleavage efficiency of common ester protecting groups. The choice of a specific protecting group and deprotection strategy should always be tailored to the unique requirements of the synthetic target, considering the compatibility with other functional groups and the overall synthetic plan.
References
A Comparative Guide to the Spectroscopic Characterization of H-Asp(OEt)-OEt·HCl and Alternative Protected Aspartic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of building blocks for peptide synthesis is paramount. This guide provides a comparative spectroscopic analysis of L-Aspartic acid diethyl ester hydrochloride (H-Asp(OEt)-OEt·HCl) and two common alternatives: Nα-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) and L-Aspartic acid dibenzyl ester hydrochloride (H-Asp(OBzl)-OBzl·HCl). The selection of an appropriate protected aspartic acid derivative is crucial for the successful solid-phase peptide synthesis (SPPS) of complex peptides, influencing yield, purity, and the prevention of side reactions.[1]
This document summarizes key spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to facilitate the identification and quality assessment of these valuable reagents. Detailed experimental protocols for acquiring this data are also provided, along with a workflow diagram illustrating the integration of these compounds in peptide synthesis.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |
| H-Asp(OEt)-OEt·HCl | -CH₃ (ethyl ester) | ~1.2-1.3 | Triplet |
| -CH₂- (ethyl ester) | ~4.1-4.3 | Quartet | |
| β-CH₂ | ~2.9-3.1 | Multiplet | |
| α-CH | ~4.2-4.4 | Triplet | |
| -NH₃⁺ | ~8.0-8.5 | Broad Singlet | |
| Fmoc-Asp(OtBu)-OH | -C(CH₃)₃ (tert-butyl) | 1.44 | Singlet |
| β-CH₂ | 2.70, 2.85 | Multiplet | |
| α-CH | 4.38 | Multiplet | |
| Fmoc-CH | 4.22 | Triplet | |
| Fmoc-CH₂ | 4.30 | Doublet | |
| Fmoc-aromatic | 7.28-7.76 | Multiplet | |
| -NH- | 7.95 | Doublet | |
| -COOH | ~12.0 | Broad Singlet | |
| H-Asp(OBzl)-OBzl·HCl | β-CH₂ | ~3.0-3.2 | Multiplet |
| α-CH | ~4.3-4.5 | Triplet | |
| -CH₂- (benzyl) | ~5.1-5.2 | Singlet | |
| Aromatic | ~7.3-7.4 | Multiplet | |
| -NH₃⁺ | ~8.1-8.6 | Broad Singlet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (δ, ppm) |
| H-Asp(OEt)-OEt·HCl | -CH₃ (ethyl ester) | ~14 |
| β-CH₂ | ~36 | |
| α-CH | ~51 | |
| -CH₂- (ethyl ester) | ~62 | |
| C=O (ester) | ~170-172 | |
| Fmoc-Asp(OtBu)-OH | -C(CH₃)₃ (tert-butyl) | 28.0 |
| β-CH₂ | 36.8 | |
| α-CH | 50.1 | |
| Fmoc-CH | 47.2 | |
| Fmoc-CH₂ | 67.2 | |
| -C(CH₃)₃ (tert-butyl) | 82.0 | |
| Fmoc-aromatic | 120.0, 125.2, 127.1, 127.7, 141.3, 143.8 | |
| C=O (amide) | 156.1 | |
| C=O (ester) | 170.8 | |
| C=O (acid) | 172.9 | |
| H-Asp(OBzl)-OBzl·HCl | β-CH₂ | ~36 |
| α-CH | ~51 | |
| -CH₂- (benzyl) | ~67 | |
| Aromatic | ~128-135 | |
| C=O (ester) | ~170-172 |
Table 3: FT-IR Spectroscopic Data
| Compound | Functional Group | Predicted/Observed Wavenumber (cm⁻¹) |
| H-Asp(OEt)-OEt·HCl | -NH₃⁺ stretch | ~3100-3300 (broad) |
| C-H stretch (aliphatic) | ~2850-3000 | |
| C=O stretch (ester) | ~1735-1750 | |
| N-H bend | ~1500-1600 | |
| C-O stretch (ester) | ~1150-1250 | |
| Fmoc-Asp(OtBu)-OH | O-H stretch (acid) | ~2500-3300 (broad) |
| N-H stretch (amide) | ~3300 | |
| C-H stretch (aromatic/aliphatic) | ~2850-3100 | |
| C=O stretch (acid, ester, amide) | ~1690-1750 | |
| C=C stretch (aromatic) | ~1450, 1480 | |
| H-Asp(OBzl)-OBzl·HCl | -NH₃⁺ stretch | ~3100-3300 (broad) |
| C-H stretch (aromatic/aliphatic) | ~2850-3100 | |
| C=O stretch (ester) | ~1730-1750 | |
| C=C stretch (aromatic) | ~1450, 1500, 1600 | |
| N-H bend | ~1500-1600 | |
| C-O stretch (ester) | ~1150-1250 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Predicted/Observed m/z | Fragment |
| H-Asp(OEt)-OEt·HCl | ESI (+) | 190.10 | [M+H]⁺ (free base) |
| ESI (+) | 116.07 | [M+H - EtOH - CO]⁺ | |
| Fmoc-Asp(OtBu)-OH | ESI (+) | 412.17 | [M+H]⁺ |
| ESI (+) | 356.15 | [M+H - C₄H₈]⁺ | |
| ESI (+) | 179.08 | [Fmoc-CH₂]⁺ | |
| H-Asp(OBzl)-OBzl·HCl | ESI (+) | 314.13 | [M+H]⁺ (free base) |
| ESI (+) | 91.05 | [C₇H₇]⁺ (benzyl) |
Experimental Protocols
The following are general protocols for the spectroscopic characterization of protected amino acids. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent will depend on the solubility of the specific protected amino acid.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, such as methanol, acetonitrile, or water, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Set the mass range to scan for the expected molecular ion and potential fragment ions.
-
Tandem MS (MS/MS) can be performed on the parent ion to obtain structural information from the fragmentation pattern.
-
Visualization of Experimental Workflow
The primary application of H-Asp(OEt)-OEt·HCl and its alternatives is in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical workflow for incorporating a protected aspartic acid derivative into a growing peptide chain.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of H-Asp(OEt)-OEt.HCl
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as H-Asp(OEt)-OEt.HCl (L-Aspartic acid diethyl ester hydrochloride), is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
This compound is an amino acid derivative commonly used in peptide synthesis.[1] As a hydrochloride salt, it possesses acidic properties that necessitate careful handling to prevent skin and eye irritation or burns.[2] Adherence to proper disposal protocols is essential to neutralize its potential hazards and ensure compliance with safety regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its related components. This information is crucial for understanding the compound's physical and chemical properties relevant to its safe handling and disposal.
| Property | Value |
| This compound | |
| Molecular Formula | C8H15NO4·HCl[3][4] |
| Molecular Weight | 225.67 g/mol |
| Melting Point | 105.0 to 109.0 °C |
| Boiling Point | 259.5 °C at 760 mmHg |
| Flash Point | 97.5 °C |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. |
| Storage Temperature | 0°C |
| Related Substance: Hydrochloric Acid | |
| Hazard Statements | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |
| Boiling Point | > 100 °C (> 212 °F) |
| Density | 1.2 g/cm³ (at 25 °C) |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound focuses on neutralizing its acidic component before disposal, in accordance with local, state, and federal regulations for chemical waste.
1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat or other protective garments.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
2. Neutralization of Small Quantities of Unused Solid: For small amounts of expired or unused solid this compound:
-
In a suitable container (e.g., a beaker), slowly dissolve the solid in a large volume of water.
-
While stirring, cautiously add a weak base, such as a 5% sodium bicarbonate solution, portion-wise to the dissolved this compound.
-
Be prepared for some effervescence (fizzing) as the acid is neutralized.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6 and 8.
-
Once neutralized, the solution can be collected in a designated aqueous waste container.
3. Disposal of Contaminated Materials:
-
Any materials used in the handling of this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated.
-
These materials should be collected in a clearly labeled hazardous waste container for solid chemical waste.
4. Spill Management: In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
For small spills, use an absorbent material, such as sand or vermiculite, to contain the substance.
-
The contaminated absorbent material should then be carefully collected and placed in a sealed, labeled container for hazardous waste.
-
For larger spills, follow your institution's emergency procedures.
5. Final Disposal:
-
All waste containers (both liquid and solid) must be clearly and accurately labeled with their contents.
-
Dispose of the collected waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound or its neutralized solution down the drain unless explicitly permitted by local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
